D-65476
描述
The exact mass of the compound PDGF Receptor Tyrosine Kinase Inhibitor II is 346.13174244 g/mol and the complexity rating of the compound is 537. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-5-20(24)26-15-8-9-17-14(10-15)12-19(23-17)21(25)18-11-13-6-3-4-7-16(13)22-18/h3-4,6-12,22-23H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDUJGOCEPWCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of D-65476
To the attention of: Researchers, scientists, and drug development professionals.
Following a comprehensive review of publicly available scientific literature and clinical trial databases, it has been determined that there is no identifiable compound with the designation "D-65476." The identifier appears in listings for clinical trials, such as NCT05065476, where it serves as a trial registration number and not as the name of a specific therapeutic agent.
Consequently, information regarding the mechanism of action, binding targets, signaling pathways, and pharmacological profile of a compound named this compound is not available. The creation of a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams, is therefore not possible.
It is recommended to verify the compound identifier. The progress of research and development in pharmaceuticals is dynamic, and it is possible that "this compound" may be an internal designation not yet disclosed in public forums, or that the identifier may be inaccurate.
Future inquiries will be conducted upon the provision of a corrected or alternative identifier for the compound of interest. We are committed to providing accurate and in-depth technical information to support the scientific community.
An In-depth Technical Guide to D-65476: Chemical Structure and Properties
Notice: Information regarding the chemical entity "D-65476" is not available in publicly accessible scientific literature or chemical databases based on the conducted search. The identifier "this compound" may be an internal development code, a designation for a compound that has not been publicly disclosed, or an erroneous reference.
Without specific information on the chemical structure, molecular formula, and biological targets of this compound, it is not possible to provide a detailed technical guide on its properties, mechanisms of action, or associated experimental protocols.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have an accurate and publicly recognized identifier, such as a CAS Registry Number, IUPAC name, or a common name cited in peer-reviewed publications.
Should a verifiable identifier for the compound of interest be provided, a comprehensive technical guide can be developed, including:
-
Physicochemical Properties: A detailed table summarizing key properties such as molecular weight, pKa, solubility, and lipophilicity.
-
Pharmacological Data: Tables outlining in vitro potency (e.g., IC₅₀, EC₅₀) and in vivo efficacy data from relevant studies.
-
Mechanism of Action: A thorough description of the compound's biological target and its effect on cellular signaling pathways.
-
Experimental Protocols: Detailed methodologies for synthesis, purification, and analytical characterization, as well as protocols for key biological assays.
-
Visualizations: Graphviz diagrams illustrating signaling pathways, experimental workflows, and structure-activity relationships.
Recommendation for the User:
Please verify the identifier "this compound" and provide any alternative names or contextual information that could aid in a more targeted search. This may include the therapeutic area of interest, the class of compound, or the originating research institution.
A Technical Guide to the Biological Potential of the 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole, identified by CAS number 65476-23-5, is a heterocyclic molecule featuring a benzisoxazole core linked to an oxirane (epoxide) moiety via an ether linkage. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural components—the benzisoxazole and isoxazole (B147169) nuclei—are recognized as "privileged scaffolds" in medicinal chemistry. These core structures are present in a multitude of biologically active compounds with a wide range of therapeutic applications. This technical guide will, therefore, focus on the potential biological activity of the 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole scaffold by examining the well-established activities of its constituent chemical motifs. This document will also present hypothetical experimental protocols and data presentation formats to guide future research into the biological activities of this and related compounds.
Introduction to the Core Scaffold
3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole is a synthetic intermediate, suggesting its primary utility is in the synthesis of more complex molecules. The presence of a reactive epoxide ring makes it a valuable building block for introducing further chemical diversity. The core of the molecule is the benzisoxazole ring system, which is known to be a key pharmacophore in a variety of therapeutic agents. Isoxazole derivatives, in general, are known for their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
Potential Biological Activities Based on Core Scaffolds
The biological potential of 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole can be inferred from the known activities of isoxazole and benzisoxazole derivatives.
Anticancer Activity
A significant body of research points to the anticancer potential of isoxazole and benzisoxazole derivatives.[3][4] These compounds have been shown to exert their effects through various mechanisms of action, including:
-
Induction of Apoptosis: Many isoxazole-containing compounds have been found to trigger programmed cell death in cancer cells.[5][6] This is often mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[7]
-
Kinase Inhibition: The benzisoxazole scaffold has been identified in compounds designed as inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis, such as GSK-3, JAK-3, FLT-3, and VEGFR-2.[8][9][10]
-
Tubulin Polymerization Inhibition: Some isoxazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]
-
Heat Shock Protein 90 (Hsp90) Inhibition: Benzisoxazole derivatives have been investigated as inhibitors of Hsp90, a chaperone protein that is essential for the stability and function of many oncoproteins.[9]
Other Potential Activities
Beyond oncology, isoxazole and benzisoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and antiviral activities.[12]
Hypothetical Experimental Protocols
To investigate the biological activity of 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole, a tiered screening approach is proposed. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Screening (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).[13][14]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole in culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection by Western Blot
This protocol is for detecting the expression levels of key apoptosis-related proteins.[15][16]
-
Sample Preparation:
-
Treat cancer cells with 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blot Procedure:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format.
Table 1: Hypothetical In Vitro Cytotoxicity of CAS 65476-23-5
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined |
Table 2: Hypothetical Effect of CAS 65476-23-5 on Apoptosis-Related Protein Expression
| Protein | Treatment Time (hours) | Fold Change vs. Control ± SD |
| Cleaved Caspase-3 | 24 | Data to be determined |
| Cleaved PARP | 24 | Data to be determined |
| Bcl-2 | 24 | Data to be determined |
| Bax | 24 | Data to be determined |
Mandatory Visualizations
Proposed Experimental Workflow
Caption: Proposed experimental workflow for evaluating the anticancer activity.
Hypothetical Signaling Pathway: Induction of Apoptosis
Caption: A potential apoptotic signaling pathway that could be induced.
Conclusion
While 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole (CAS 65476-23-5) is primarily recognized as a synthetic intermediate, its core benzisoxazole structure holds significant promise for biological activity, particularly in the realm of anticancer drug discovery. The protocols and frameworks provided in this guide offer a roadmap for the systematic evaluation of this and related compounds. Future research focused on the synthesis of derivatives and their subsequent biological screening is warranted to fully elucidate the therapeutic potential of this chemical scaffold.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives [mdpi.com]
- 3. espublisher.com [espublisher.com]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2004058749A1 - Benzisoxazole derivatives useful as inhibitors of protein kinases - Google Patents [patents.google.com]
- 9. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the organic compound 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene. The information is compiled from various scientific databases and suppliers. This document also outlines general experimental protocols for the determination of key physical properties and includes a discussion of its potential biological activity based on its classification as a Targretin analog.
Chemical Identity
-
IUPAC Name: 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
-
Synonyms: 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene, PMTHN
Physical Properties
The physical properties of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene are summarized in the table below. These values have been compiled from multiple sources to ensure accuracy.
| Property | Value | Units | Source(s) |
| Melting Point | 31 | °C | [1][4] |
| Boiling Point | 267.4 | °C (at 760 mmHg) | [1][4] |
| Density | 0.882 - 0.9 | g/cm³ | [1][4] |
| Flash Point | 112.5 | °C | [4] |
| Refractive Index | 1.491 | [4] | |
| Appearance | Clear Colourless to Pale Yellow Oil/Solid | [1] |
Experimental Protocols
3.1. Determination of Boiling Point (Micro-scale Method)
The boiling point of a liquid can be determined on a micro-scale using a Thiele tube apparatus.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.
-
Procedure:
-
A small amount of the sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
3.2. Determination of Density
The density of a liquid organic compound can be determined using a pycnometer or by simple mass and volume measurements.
-
Apparatus: Volumetric flask (e.g., 10 mL), analytical balance.
-
Procedure:
-
The mass of a clean, dry volumetric flask is accurately measured using an analytical balance.
-
The flask is filled to the calibration mark with the liquid sample, ensuring the meniscus is read correctly.
-
The mass of the flask containing the sample is measured.
-
The density is calculated by dividing the mass of the sample (mass of flask with sample minus the mass of the empty flask) by the volume of the flask.
-
Biological Activity and Signaling Pathways
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is described as an analog of Targretin (Bexarotene), a retinoid X receptor (RXR) selective agonist used in cancer therapy.[1][2] As a Targretin analog, it has been noted to induce apoptosis in certain leukemia cell lines.[4]
The precise signaling pathway for 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is not explicitly detailed in the available literature. However, studies on its parent compound, Bexarotene (B63655), provide insights into potential mechanisms. Bexarotene has been shown to induce apoptosis in cutaneous T-cell lymphoma (CTCL) cells through the activation of caspase-3 and cleavage of poly(ADP-Ribose) polymerase (PARP).[5] This process is also associated with the downregulation of survivin, an inhibitor of apoptosis protein, as well as the retinoid X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα).[5] In other cancer cell lines, such as ovarian cancer, Bexarotene has been found to induce pyroptosis, a form of programmed cell death, mediated by caspase-4 and gasdermin E.[6]
Given the structural similarity, it is plausible that 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene may exert its pro-apoptotic effects through similar pathways involving caspases and modulation of key regulatory proteins in apoptosis and cell survival. However, further experimental validation is required to elucidate the specific molecular targets and signaling cascades activated by this particular analog.
Visualizations
As the specific signaling pathway for 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is not defined in the literature, a diagram illustrating a generalized experimental workflow for determining its boiling point is provided below.
Caption: Experimental workflow for boiling point determination.
References
- 1. 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 6683-48-3 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene|6683-48-3 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bexarotene-induced cell death in ovarian cancer cells through Caspase-4-gasdermin E mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
D-65476 safety data sheet and handling precautions
Introduction
This document provides a comprehensive overview of the safety data and handling precautions for the compound designated D-65476. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this substance safely in a laboratory or research setting. Due to the nature of novel compounds in drug development, adherence to strict safety protocols is paramount to mitigate potential risks.
Substance Identification and Properties
An initial search for a Safety Data Sheet (SDS) for a compound with the identifier "this compound" did not yield a specific match. This suggests that "this compound" may be an internal research code, a catalog number from a specific supplier, or a less common designation. For the purpose of this guide, and in the absence of a specific SDS, we will outline the general safety principles and data presentation formats that should be populated once the specific chemical identity of this compound is confirmed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | To be determined | - |
| CAS Number | To be determined | - |
| Molecular Formula | To be determined | - |
| Molecular Weight | To be determined | - |
| Appearance | To be determined | - |
| Melting Point | To be determined | - |
| Boiling Point | To be determined | - |
| Solubility | To be determined | - |
| Density | To be determined | - |
| Vapor Pressure | To be determined | - |
Hazard Identification and Classification
A comprehensive hazard assessment is critical for the safe handling of any chemical. The following table should be completed using data from a verified Safety Data Sheet.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity (Oral) | TBD | TBD | TBD | TBD |
| Acute Toxicity (Dermal) | TBD | TBD | TBD | TBD |
| Acute Toxicity (Inhalation) | TBD | TBD | TBD | TBD |
| Skin Corrosion/Irritation | TBD | TBD | TBD | TBD |
| Serious Eye Damage/Irritation | TBD | TBD | TBD | TBD |
| Carcinogenicity | TBD | TBD | TBD | TBD |
| Reproductive Toxicity | TBD | TBD | TBD | TBD |
Handling Precautions and Personal Protective Equipment (PPE)
Given the unknown nature of this compound, stringent handling precautions are mandatory. The following workflow outlines the general procedure for handling research chemicals of unknown toxicity.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant lab coat | Prevents contact with skin and personal clothing. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents dermal absorption. Glove type should be selected based on the solvent used. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of powders or vapors. A respirator may be required for certain operations. |
First Aid Measures
In the event of exposure, immediate action is crucial.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols: A General Framework
Detailed experimental protocols should be developed on a case-by-case basis. The following diagram illustrates a logical relationship for protocol development concerning the safe use of this compound.
Signaling Pathways and Mechanism of Action
Information regarding the signaling pathways affected by this compound is crucial for understanding its biological activity and potential toxicity. Once this information is available, it can be visualized. For example, if this compound were found to be an inhibitor of a specific kinase cascade, a diagram could be constructed as follows:
Conclusion
The safe handling of novel compounds like this compound is of utmost importance in a research and development setting. This guide provides a framework for the data that must be collected and the procedures that should be followed. It is imperative to identify the specific chemical nature of this compound and obtain a corresponding Safety Data Sheet. All quantitative data should be meticulously recorded and all personnel must be trained on the specific handling precautions and emergency procedures before commencing any work with this substance.
The Resurgence of Polyalkylated Tetralins: A Technical Guide to Their Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tetralin core, a bicyclic aromatic hydrocarbon, has long been a privileged scaffold in medicinal chemistry. Its conformational flexibility and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents. The addition of multiple alkyl substituents to this core, creating polyalkylated tetralins, further enhances its potential by modulating lipophilicity, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of polyalkylated tetralins in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological pathways and workflows.
Anticancer Activity of Polyalkylated Tetralins
Polyalkylated tetralin derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes like DNA synthesis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative polyalkylated tetralin derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | Hela (Cervical Carcinoma) | 3.5 (as µg/mL) | [1] |
| MCF-7 (Breast Carcinoma) | 4.5 (as µg/mL) | [1] | |
| 4b | MCF-7 (Breast Adenocarcinoma) | 69.2 | [2][3] |
| 4d | MCF-7 (Breast Adenocarcinoma) | 71.8 | [2][3] |
| 4e | MCF-7 (Breast Adenocarcinoma) | >50 | [2][4] |
| 4k | MCF-7 (Breast Adenocarcinoma) | >50 | [2][4] |
| 4f | A549 (Lung Carcinoma) | < IC50 of Cisplatin | [2] |
| 4g | A549 (Lung Carcinoma) | < IC50 of Cisplatin | [2] |
| 4h | A549 (Lung Carcinoma) | < IC50 of Cisplatin | [2] |
| 5l | T24 (Bladder Cancer) | 1.79 | [5] |
| 5m | MGC-803 (Gastric Cancer) | 1.42 | [5] |
| 6c | SKOV-3 (Ovarian Cancer) | 7.84 | [3] |
| HepG2 (Liver Cancer) | 13.68 | [3] | |
| A549 (Lung Cancer) | 15.69 | [3] | |
| MCF-7 (Breast Cancer) | 19.13 | [3] | |
| T-24 (Bladder Cancer) | 22.05 | [3] | |
| 23 | MDA-MB-231 (Breast Cancer) | 1.18 | [6] |
| SF8 | Hep-2C (Laryngeal Carcinoma) | 11.9 (at 72h) | [7] |
Neuroprotective and Anti-Neuroinflammatory Properties
Derivatives of tetralin have also been investigated for their potential in treating neurodegenerative diseases. A key mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Acetylcholinesterase Inhibition Data
The following table presents the acetylcholinesterase inhibitory activity of selected polyalkylated tetralin derivatives.
| Compound ID | AChE Inhibition (%) at 80 µg/mL | IC50 (µM) | Reference |
| 4h | 49.92 | Not Determined | [2][4] |
| 4j | 44.96 | Not Determined | [2] |
| 4d | 43.22 | Not Determined | [2] |
| 4f | 42.87 | Not Determined | [2] |
| 4i | 41.85 | Not Determined | [2] |
| Donepezil (Standard) | - | 0.0118 ± 0.0007 | [2] |
Anti-inflammatory Potential
The anti-inflammatory properties of polyalkylated tetralins have been evaluated in various in vivo models, with promising results. A widely used model is the carrageenan-induced paw edema assay in rodents.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of a representative polyalkylated tetralin-related compound.
| Compound | Model | Dose | Inhibition of Edema (%) | Reference |
| Tetra substituted thiophene (B33073) VIII | Carrageenan-induced rat paw edema | Not Specified | 64 | [8] |
| Isonicotinate 5 | Reactive Oxygen Species (ROS) production in human blood cells | IC50 = 1.42 ± 0.1 µg/mL | 95.9 (at 25 µg/mL) | [9] |
| Ibuprofen (Standard) | Reactive Oxygen Species (ROS) production in human blood cells | IC50 = 11.2 ± 1.9 µg/mL | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the evaluation of polyalkylated tetralins.
Synthesis of Tetralin Derivatives (General Procedure)
A common route for the synthesis of functionalized tetralins is the Haworth reaction, which involves the Friedel-Crafts acylation of benzene (B151609) or a substituted benzene with a cyclic anhydride, followed by reduction and cyclization.[10]
General Procedure for the Synthesis of α,β-Unsaturated Ketones (Chalcones) [1]
-
A mixture of 6-acetyltetralin (10 mmol) and an appropriate aromatic aldehyde (10 mmol) is dissolved in ethanol (B145695) (50 mL).
-
An aqueous solution of sodium hydroxide (B78521) (40%, 10 mL) is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for 2-3 hours and then poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the corresponding chalcone (B49325).
General Procedure for the Synthesis of Pyrazoline Derivatives [1]
-
To a solution of the appropriate chalcone (5 mmol) in ethanol (30 mL), hydrazine (B178648) hydrate (B1144303) (10 mmol) is added.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the separated solid is filtered, washed with cold ethanol, and recrystallized to give the pyrazoline derivative.
In Vitro Anticancer Activity - MTT Assay[2][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[12][13]
This assay measures the activity of AChE by monitoring the formation of a yellow-colored product.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer (e.g., 0.1-0.25 U/mL).
-
DTNB Stock Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.
-
ATCI Stock Solution: 14-15 mM acetylthiocholine (B1193921) iodide in deionized water (prepare fresh).
-
Inhibitor Solutions: Dissolve test compounds in DMSO and dilute in assay buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add 10 µL of the AChE working solution (except blank).
-
Add 10 µL of the inhibitor dilution or vehicle.
-
Add 160 µL of the assay buffer.
-
Pre-incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of a freshly prepared mixture of DTNB and ATCI.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every 10 seconds for 10 minutes.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema[14][15][16]
This model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar or Sprague-Dawley rats (150-250g) are typically used.
-
Animal Grouping: Animals are randomly divided into groups (n=6):
-
Group I (Control): Vehicle administration.
-
Group II (Positive Control): Indomethacin (e.g., 10 mg/kg).
-
Group III-V (Test Groups): Different doses of the test compound.
-
-
Compound Administration: The test compounds or vehicle are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of polyalkylated tetralins is crucial for rational drug design. Many of their anticancer and anti-inflammatory effects are mediated through the modulation of key signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway in Inflammation and Cancer
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[11][12] Its aberrant activation is implicated in various inflammatory diseases and cancers.
Caption: Inhibition of the NF-κB signaling pathway by polyalkylated tetralins.
MAPK Signaling Pathway in Cancer Proliferation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14] Dysregulation of this pathway is a common feature of many cancers.
Caption: Potential inhibition points of polyalkylated tetralins in the MAPK signaling pathway.
Experimental Workflow for In Vitro Anticancer Drug Screening
A typical workflow for the initial screening of potential anticancer compounds involves a series of in vitro assays to assess cytotoxicity, effects on cell proliferation, and mechanism of action.[8][15]
Caption: A generalized workflow for the in vitro screening of anticancer polyalkylated tetralins.
References
- 1. mdpi.com [mdpi.com]
- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antiproliferative evaluation of novel longifolene-derived tetraline pyrimidine derivatives with fluorescence properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic chemistry - Double alkylation of benzene to form tetralin - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 15. noblelifesci.com [noblelifesci.com]
The Role of D-65476 and the Potent Apoptosis Inducer D4476: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the Flt3 inhibitor, D-65476, in the induction of apoptosis. Additionally, this guide explores the well-documented pro-apoptotic activities of the Casein Kinase 1 (CK1) inhibitor, D4476, a compound of significant interest in cancer research, which may be relevant to the initial query due to the similarity in nomenclature. We will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols and signaling pathway diagrams to facilitate a comprehensive understanding of these molecules in the context of programmed cell death.
This compound: An Flt3 Inhibitor with Pro-Apoptotic Potential
This compound is a bis(1H-2-indolyl)-1-methanone derivative identified as a potent inhibitor of the Fms-like tyrosine kinase 3 (Flt3).[1][2][3] Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of Flt3 are frequently observed in acute myeloid leukemia (AML), making it a key therapeutic target.[3]
Mechanism of Action and Apoptosis Induction
This compound exerts its pro-apoptotic effects primarily by inhibiting the Flt3 signaling pathway. In cells dependent on Flt3 signaling for survival, such as certain leukemia cells, inhibition of Flt3 by this compound leads to the suppression of downstream pro-survival signals, ultimately triggering apoptosis.[1][4] Specifically, this compound has been shown to sensitize 32D cells to radiation-induced apoptosis and inhibit the proliferation of TEL-Flt3-transfected BA/F3 cells.[4]
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity.
| Compound | Target | Cell Line | Assay | IC50 Value | Reference |
| This compound | Flt3 | TEL-Flt3 transfected BA/F3 cells | Proliferation Inhibition | 0.2 µM | [2] |
| This compound | Flt3 | EOL-1 cells | Flt3 Autophosphorylation Inhibition | 50 nM | [4] |
| This compound | PDGFR | Swiss 3T3 cells | PDGFR Inhibition | 1.1 µM | [4] |
Experimental Protocols
A detailed protocol for assessing the pro-apoptotic effect of this compound on leukemia cells is provided below.
Protocol: Assessment of this compound-induced Apoptosis in BA/F3-TEL-Flt3 Cells
-
Cell Culture: Culture TEL-Flt3-transfected BA/F3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed the cells at a density of 1 x 10^5 cells/mL in a 96-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Apoptosis Detection (Annexin V/PI Staining):
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Signaling Pathway Diagram
// Nodes D65476 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flt3 [label="Flt3 Receptor\n(Constitutively Active)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges D65476 -> Flt3 [label="Inhibition", color="#EA4335"]; Flt3 -> Proliferation [color="#4285F4"]; Flt3 -> Survival [color="#4285F4"]; Survival -> Apoptosis [label="Inhibition", style=dashed, color="#5F6368", arrowhead=tee]; Flt3 -> Apoptosis [style=invis]; // for layout D65476 -> Apoptosis [style=invis]; // for layout
{rank=same; Proliferation; Survival;} } .dot Caption: this compound inhibits constitutively active Flt3, leading to decreased cell proliferation and survival, and subsequent induction of apoptosis.
D4476: A Potent Inducer of Apoptosis through CK1 Inhibition
D4476 is a cell-permeable and selective inhibitor of Casein Kinase 1 (CK1), particularly CK1δ, and has also been shown to inhibit TGF-β type-I receptor (ALK5).[5][6] CK1 is a family of serine/threonine kinases involved in various cellular processes, including cell cycle progression, circadian rhythms, and Wnt signaling. Its dysregulation has been implicated in several cancers.
Mechanism of Action and Apoptosis Induction
D4476 induces apoptosis in various cancer cell lines through multiple mechanisms. A primary mechanism involves the inhibition of CK1α, which leads to the stabilization and activation of the tumor suppressor protein p53.[7] CK1α can phosphorylate MDM2, a negative regulator of p53, promoting its activity. By inhibiting CK1α, D4476 reduces MDM2-mediated p53 degradation, leading to p53 accumulation and the transcriptional activation of pro-apoptotic genes.[7]
Furthermore, D4476 has been shown to increase the protein levels of p27, a cell cycle inhibitor, and FADD (Fas-Associated Death Domain), a key adaptor protein in the extrinsic apoptosis pathway.[5][7] In some cellular contexts, D4476 can also modulate autophagy, and its combination with other agents can enhance apoptosis.[8][9]
Quantitative Data
The following table summarizes the inhibitory concentrations and effects of D4476 in various cancer cell lines.
| Compound | Target | Cell Line | Assay | IC50 / Effect | Reference |
| D4476 | CK1 (from S. pombe) | Cell-free | Kinase Assay | 200 nM | [5] |
| D4476 | CK1δ | Cell-free | Kinase Assay | 300 nM | [5] |
| D4476 | ALK5 | Cell-free | Kinase Assay | 500 nM | [5] |
| D4476 | - | H929 (Multiple Myeloma) | MTT Assay (72h) | 60 µM | [7] |
| D4476 | - | ANBL6, INA6, RPMI8226 (Multiple Myeloma) | Cytotoxicity | Induces cytotoxicity | [5][7] |
| D4476 | - | MM1S, U266 (Multiple Myeloma) | Cytotoxicity | Less sensitive | [5] |
| D4476 | - | OPM1 (Multiple Myeloma) | Cytotoxicity | Resistant | [5] |
Experimental Protocols
A detailed protocol for analyzing D4476-induced apoptosis and cell cycle arrest is provided below.
Protocol: Analysis of Apoptosis and Cell Cycle by Flow Cytometry
-
Cell Culture: Culture multiple myeloma cell lines (e.g., H929, SaMMi) in appropriate media and conditions.
-
Treatment: Seed cells at a suitable density and treat with D4476 at various concentrations (e.g., 10, 20, 40 µM) for 48-72 hours. A vehicle control (DMSO) should be included.
-
Apoptosis Analysis (Annexin V/PI Staining): Follow the protocol described in section 1.3.
-
Cell Cycle Analysis:
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway and Experimental Workflow Diagrams
// Nodes D4476 [label="D4476", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CK1a [label="CK1α", fillcolor="#FBBC05", fontcolor="#202124"]; MDM2 [label="MDM2", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p21 [label="p21", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges D4476 -> CK1a [label="Inhibition", color="#EA4335"]; CK1a -> MDM2 [label="Phosphorylation &\nActivation", color="#4285F4"]; MDM2 -> p53 [label="Degradation", style=dashed, color="#5F6368", arrowhead=tee]; p53 -> p21 [label="Transcription", color="#4285F4"]; p53 -> Bax [label="Transcription", color="#4285F4"]; p21 -> CellCycleArrest [color="#34A853"]; Bax -> Apoptosis [color="#34A853"]; } .dot Caption: D4476 inhibits CK1α, leading to p53 stabilization and subsequent cell cycle arrest and apoptosis.
// Nodes start [label="Cancer Cell Culture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment with this compound or D4476\n(and Vehicle Control)"]; harvest [label="Harvest Cells"]; apoptosis_assay [label="Apoptosis Assay\n(e.g., Annexin V/PI Staining)"]; flow_cytometry [label="Flow Cytometry Analysis"]; data_analysis [label="Data Analysis\n(% Apoptotic Cells)"]; end [label="Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> harvest; harvest -> apoptosis_assay; apoptosis_assay -> flow_cytometry; flow_cytometry -> data_analysis; data_analysis -> end; } .dot Caption: Experimental workflow for assessing apoptosis induction by this compound or D4476.
Conclusion
This compound demonstrates pro-apoptotic activity through the targeted inhibition of Flt3, a key survival kinase in certain hematological malignancies. While the available data is promising, further research is warranted to fully elucidate its therapeutic potential. In contrast, D4476 has a more extensively characterized role as a potent inducer of apoptosis in a broader range of cancer types, primarily through the inhibition of CK1 and subsequent activation of the p53 tumor suppressor pathway. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic application of these and similar small molecule inhibitors in cancer therapy.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PDGFR Tyrosine Kinase Inhibitor II The PDGFR Tyrosine Kinase Inhibitor II, also referenced under CAS 249762-74-1, controls the biological activity of PDGFR Tyrosine Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 249762-74-1 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. D 4476 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 7. D4476 | Apoptosis | Casein Kinase | Autophagy | ALK | TargetMol [targetmol.com]
- 8. Casein kinase I inhibitor D4476 influences autophagy and apoptosis in chloroquine-induced adult retinal pigment epithelial-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Casein Kinase-1-Alpha Inhibitor (D4476) Sensitizes Microsatellite Instable Colorectal Cancer Cells to 5-Fluorouracil via Authophagy Flux Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is limited in publicly available research. This guide provides a comprehensive overview based on its identity as an analog of the retinoid X receptor (RXR) agonist, Bexarotene, and established principles of related compounds. The biological activities and mechanisms described are inferred from studies on Bexarotene and other RXR agonists and should be experimentally verified for this specific compound.
Introduction
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is a polyalkylated tetralin derivative with the molecular formula C15H22.[1][2] It is structurally related to the synthetic retinoid, Bexarotene, and is categorized as a potential Retinoid X Receptor (RXR) agonist.[3] Such compounds are of significant interest in cancer research due to their ability to induce apoptosis (programmed cell death) and inhibit proliferation in various cancer cell lines.[4][5] This technical guide provides a detailed overview of the known chemical properties, synthesis, and the putative biological mechanism of action of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene, with a focus on its potential as a research chemical in oncology.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is presented below.
| Property | Value | Reference |
| Molecular Formula | C15H22 | [1] |
| Molecular Weight | 202.34 g/mol | [1][2] |
| CAS Number | 6683-48-3 | [1] |
| IUPAC Name | 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene | [1] |
| Synonyms | PMTHN, Bexarotene Tetrahydro Naphthalene Impurity | [2][6] |
| Appearance | Colorless to pale yellow solid or oil | [2][6] |
| Melting Point | 31 °C | [2] |
| Boiling Point | 267.4 °C | [2] |
| Density | 0.9 g/cm³ | [2] |
Nuclear Magnetic Resonance (NMR) Data (¹H NMR): δ 1.29 (s, 6H), 1.28 (s, 6H), 1.69 (s, 4H), 2.32 (s, 3H), 7.22 (d, 1H), 7.12 (s, 1H), 6.97 (dd, 1H).[7]
Synthesis and Characterization
Synthesis Protocol
A common method for the synthesis of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene involves the Friedel-Crafts alkylation of toluene (B28343) with 2,5-dichloro-2,5-dimethylhexane (B133102) in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362).[7]
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Toluene
-
Anhydrous aluminum trichloride
-
Hexane (B92381) (for TLC)
-
Water
-
Dry reaction flask and standard glassware
Procedure:
-
In a dry reaction flask, dissolve 2,5-dichloro-2,5-dimethylhexane (10 g, 54.7 mmol) in toluene (270 mL) and stir until completely dissolved.[7]
-
Slowly add anhydrous aluminum trichloride (5.47 g, 41 mmol) to the solution in batches over 15 minutes, controlling the addition rate to manage the exothermic reaction.[7]
-
After the addition is complete, continue stirring the reaction mixture for 10 minutes.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using hexane as the eluent to confirm the consumption of starting material.[7]
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench with water, again controlling the rate to manage the exotherm.[7]
-
Extract the product with toluene (250 mL) and separate the organic layer.[7]
-
Filter the organic layer through a silica gel pad (40 g) and elute with toluene to remove polar impurities.[7]
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product.[7]
Analytical Characterization
The purity and identity of the synthesized 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis.
-
Column: Newcrom R1 or equivalent C18 column.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass-Spec compatibility.[8]
-
Detection: UV detector at a suitable wavelength (e.g., 220-280 nm).
Biological Activity and Putative Mechanism of Action
As a Bexarotene analog, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is presumed to act as a Retinoid X Receptor (RXR) agonist.[3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to regulate gene expression.[5][9] The activation of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells, particularly in cutaneous T-cell lymphoma (CTCL) and certain leukemias.[4][10]
Proposed Signaling Pathway for Apoptosis Induction
The binding of an RXR agonist like 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene to RXR is expected to initiate a cascade of events leading to apoptosis. This is thought to occur through the transcriptional regulation of genes involved in cell cycle control and programmed cell death.
Caption: Proposed RXR-mediated apoptosis signaling pathway.
Quantitative Biological Data (Inferred)
While specific IC50 values for 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene are not available, data from studies on Bexarotene and its analogs in relevant cancer cell lines can provide an expected range of activity.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Bexarotene | Hut78 (CTCL) | Cell Viability | ~128 µM (in a liposomal gel formulation) | [11] |
| Bexarotene Analog 1 | HCT116 (Colon Cancer) | Cytotoxicity | 22.4 µM | [12] |
| Bexarotene Analog 2 | HCT116 (Colon Cancer) | Cytotoxicity | 0.34 µM | [12] |
| Bexarotene Analogs | Various Cancer Cell Lines | Cytotoxicity | 10 - 50 µM | [12] |
Experimental Protocols for Biological Evaluation
The following are standard protocols that can be adapted to evaluate the biological activity of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell line of interest (e.g., Hut78, leukemia cell lines)
-
Complete cell culture medium
-
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).[13]
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.[14][15]
-
Add solubilization solution to dissolve the formazan crystals.[14][15]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT cytotoxicity assay.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.[16][17]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for a specified time.[17]
-
Harvest and wash the cells with cold PBS.[16]
-
Resuspend the cells in Binding Buffer.[16]
-
Add Annexin V-FITC and PI to the cell suspension.[16]
-
Incubate for 15 minutes at room temperature in the dark.[16]
-
Analyze the cells by flow cytometry.[16]
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3 Activation by Western Blot
This protocol detects the cleavage of pro-caspase-3 into its active form.[18]
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against cleaved caspase-3.[18]
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.[19]
An increase in the band corresponding to cleaved caspase-3 indicates apoptosis induction.
Conclusion
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is a synthetic tetralin derivative with potential as a research chemical in the field of oncology. Based on its structural similarity to Bexarotene, it is hypothesized to function as an RXR agonist, inducing apoptosis in cancer cells through the modulation of gene expression and activation of the caspase cascade. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological activity. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound and to determine its therapeutic potential.
References
- 1. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 6683-48-3 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 6683-48-3 [chemicalbook.com]
- 8. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | SIELC Technologies [sielc.com]
- 9. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. researchgate.net [researchgate.net]
- 19. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Unraveling the Molecular Interactions of D-65476: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
D-65476 has emerged as a significant small molecule inhibitor in preclinical research, demonstrating notable activity against key signaling proteins implicated in oncology. This technical guide provides an in-depth overview of the biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further investigation and drug development efforts.
Core Biological Targets and In Vitro Efficacy
This compound is a bis(1H-2-indolyl)-1-methanone compound that functions as a potent, ATP-competitive inhibitor of specific receptor tyrosine kinases (RTKs).[1] Its primary biological targets have been identified as Fms-like tyrosine kinase 3 (Flt3) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3][4][5][6][7][8][9] The inhibitory activity of this compound has been quantified in various cellular assays, and the key findings are summarized below.
| Target | Cell Line | Assay Conditions | IC50 | Reference |
| Flt3 (TEL-Flt3 fusion protein) | Ba/F3 | Proliferation Assay (in the absence of IL-3) | 200-300 nM | [3][5][10] |
| Flt3 (TEL-Flt3 fusion protein) | Ba/F3 | Proliferation Assay (in the presence of IL-3) | >1000 nM | [3][5] |
| PDGFR | Swiss 3T3 | Kinase Assay | 1.1 µM | [1] |
Signaling Pathways Modulated by this compound
As an inhibitor of Flt3 and PDGFR, this compound exerts its effects by blocking the initiation of several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The binding of cognate ligands to these receptors normally triggers their dimerization and autophosphorylation, creating docking sites for various signaling proteins. This compound, by competing with ATP, prevents this initial phosphorylation step, thereby inhibiting the activation of multiple pathways.
The primary signaling pathways affected by the inhibition of Flt3 and PDGFR include:
-
RAS/MAPK Pathway: This cascade, involving proteins like RAS, RAF, MEK, and ERK, is a central regulator of cell proliferation.[2]
-
PI3K/AKT Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.[2]
-
STAT Pathway: Signal Transducers and Activators of Transcription (STATs), particularly STAT5, are key mediators of cytokine and growth factor signaling that regulate gene expression involved in cell growth and differentiation.[2]
The following diagram illustrates the points of intervention of this compound in these key signaling pathways.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound, this section outlines the general methodologies employed in the key experiments cited.
Cell Proliferation Assay (Ba/F3 Cells)
This assay is fundamental for determining the inhibitory effect of this compound on the proliferation of cells that are dependent on Flt3 signaling.
Objective: To quantify the IC50 of this compound against the proliferation of Ba/F3 cells expressing the TEL-Flt3 fusion protein.
Methodology:
-
Cell Culture: Murine pro-B Ba/F3 cells are transduced to express the constitutively active TEL-Flt3 fusion protein. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For routine maintenance, the medium is supplemented with IL-3 to support the growth of non-transduced or low-expressing cells.
-
Assay Preparation: Prior to the assay, cells are washed to remove IL-3 and resuspended in an IL-3-free medium. Cells are then seeded into 96-well plates at a predetermined density.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cell plates. Control wells receive a vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
The following workflow diagram illustrates the key steps in the cell proliferation assay.
PDGFR Kinase Assay (Swiss 3T3 Cells)
This biochemical assay is used to determine the direct inhibitory effect of this compound on the kinase activity of PDGFR.
Objective: To determine the IC50 of this compound for the inhibition of PDGFR tyrosine kinase activity.
Methodology:
-
Cell Lysis: Swiss 3T3 cells, which endogenously express PDGFR, are stimulated with PDGF to induce receptor activation. The cells are then lysed to extract total protein.
-
Immunoprecipitation: The PDGFR is immunoprecipitated from the cell lysate using an anti-PDGFR antibody.
-
Kinase Reaction: The immunoprecipitated PDGFR is incubated with a kinase reaction buffer containing a substrate (e.g., a synthetic peptide) and ATP (often radiolabeled, e.g., [γ-32P]ATP) in the presence of varying concentrations of this compound.
-
Detection of Phosphorylation: The phosphorylation of the substrate is quantified. If a radiolabeled ATP is used, this can be done by measuring the incorporation of the radiolabel into the substrate using a scintillation counter or autoradiography. Alternatively, phospho-specific antibodies can be used in an ELISA or Western blot format.
-
Data Analysis: The kinase activity at each concentration of this compound is normalized to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.
This technical guide provides a foundational understanding of the biological targets and mechanism of action of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 3. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Differences in growth promotion, drug response and intracellular protein trafficking of FLT3 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Flt3 receptor tyrosine kinase as a drug target in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Bexarotene Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene (B63655), a selective retinoid X receptor (RXR) agonist, is a crucial therapeutic agent in the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly understood and controlled. This technical guide provides an in-depth overview of the known and potential impurities associated with Bexarotene, with a focus on their identification, formation, and analytical characterization.
A Note on "D-65474": Extensive searches of publicly available scientific literature, patent databases, and regulatory documents did not yield any specific information for a Bexarotene impurity designated as "D-65474". It is highly probable that this is an internal, proprietary identifier used by a specific manufacturer or research organization and is not a universally recognized name for a Bexarotene-related compound. This guide will therefore focus on the publicly documented impurities of Bexarotene.
Known Bexarotene Impurities
The impurity profile of Bexarotene can be broadly categorized into process-related impurities, degradation products, and metabolites.
Process-Related Impurities
These impurities arise during the synthesis of Bexarotene. A patent for a process to prepare highly pure Bexarotene describes several potential impurities, designated as A, B, C, D, E, and F.[3] While the specific structures are not fully disclosed in all public documents, they are generally related to starting materials, intermediates, or by-products of the chemical reactions. One known process-related impurity is the keto acid impurity B , which can form during the hydrolysis of an ester intermediate.[3]
Degradation Products
Bexarotene is susceptible to degradation under certain conditions, leading to the formation of various impurities. Photodegradation, in particular, has been studied and results in several products. These are primarily formed through oxidative processes.[4]
Metabolites
Following administration, Bexarotene is metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][5] The major metabolites identified in plasma are:
-
6-hydroxy-bexarotene
-
7-hydroxy-bexarotene
-
6-oxo-bexarotene
-
7-oxo-bexarotene
These oxidative metabolites are also considered impurities if present in the final drug product.[6]
Analytical Methodologies for Impurity Detection
The primary analytical technique for the identification and quantification of Bexarotene and its impurities is High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) . These methods typically utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid.[3] Detection is commonly performed using ultraviolet (UV) spectroscopy.
Experimental Workflow for Impurity Analysis
The general workflow for the analysis of Bexarotene impurities involves several key steps.
Caption: A typical workflow for the analysis of impurities in Bexarotene samples.
Bexarotene Metabolism Pathway
The metabolism of Bexarotene is a key consideration as the metabolites can be present as impurities. The primary metabolic pathway involves oxidation by CYP3A4.
Caption: The primary metabolic pathway of Bexarotene via CYP3A4 oxidation.
Conclusion
A thorough understanding of the potential impurities in Bexarotene is essential for ensuring its quality, safety, and efficacy. While the specific impurity "D-65474" remains unidentified in the public domain, a range of process-related impurities, degradation products, and metabolites have been characterized. Robust analytical methods, primarily HPLC and UPLC, are critical for the detection and control of these impurities in the final drug product. Further research and disclosure from manufacturers regarding specific, proprietary impurities would be beneficial for the broader scientific community.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]
- 3. WO2011141928A1 - Process for the preparation of highly pure bexarotene - Google Patents [patents.google.com]
- 4. Novel silicon-containing analogues of the retinoid agonist bexarotene: syntheses and biological effects on human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bexarotene synthesis - chemicalbook [chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Foundational Research on Tetralin Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutics targeting a wide array of biological targets. This technical guide provides an in-depth overview of the foundational research on tetralin derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Synthesis of Tetralin Derivatives
The synthesis of the tetralin core and its derivatives can be achieved through various established and modern synthetic methodologies. Common approaches include the hydrogenation of naphthalenes, intramolecular cyclizations, and metal-catalyzed reactions.[1]
General Synthetic Strategies
Several key strategies are employed for the synthesis of the tetralin ring system:
-
Hydrogenation of Naphthalene (B1677914): The catalytic hydrogenation of naphthalene is a direct method to produce the tetralin core.
-
Friedel-Crafts Acylation and Cyclization: This classical approach involves the acylation of a benzene (B151609) derivative with a succinic anhydride, followed by reduction and intramolecular cyclization to form the tetralone intermediate, which can be further modified.
-
Darzens Tetralin Synthesis: This method involves the intramolecular electrophilic aromatic substitution of a 1-aryl-4-pentene using a strong acid like concentrated sulfuric acid.
-
Diels-Alder Reaction: A nitrogen deletion/Diels-Alder cascade reaction of isoindolines with dienophiles provides a modern and efficient route to substituted tetralins.[2][3]
-
Enzymatic Reductive Amination: Biocatalytic approaches using imine reductases offer a stereoselective route to chiral 2-aminotetralin derivatives.[4]
Detailed Experimental Protocols
Synthesis of 6-Methoxy-β-tetralone (A Key Intermediate) [5]
This procedure describes the preparation of 6-methoxy-β-tetralone, a common intermediate in the synthesis of various bioactive tetralin derivatives.
-
Preparation of (4-Methoxyphenyl)acetyl Chloride: A mixture of (4-methoxyphenyl)acetic acid and thionyl chloride is heated to produce the corresponding acid chloride, which is then purified by distillation.
-
Reaction with Ethylene (B1197577): The (4-methoxyphenyl)acetyl chloride is dissolved in a suitable solvent (e.g., 1,2-dichloroethane) and cooled in an ice-salt bath. Aluminum chloride is added, followed by the vigorous bubbling of ethylene gas through the mixture.
-
Cyclization: The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the intramolecular cyclization.
-
Workup and Purification: The reaction is quenched with ice water, and the organic layer is separated, washed, dried, and concentrated. The resulting residue is purified by distillation to yield 6-methoxy-β-tetralone.
General Procedure for the Synthesis of N'-[3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide Derivatives (Anticancer Agents) [6]
-
Synthesis of Intermediates: 5,6,7,8-Tetrahydro-2-naphthol is reacted with ethyl 2-chloroacetate to yield ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to form 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide. The resulting hydrazide is reacted with phenyl or cyclohexyl isothiocyanate to give the corresponding N-substituted hydrazine carbothioamide.
-
Cyclization: The N-substituted hydrazine carbothioamide intermediate is refluxed with a phenacyl bromide derivative in ethanol (B145695) for 5 hours.
-
Purification: After standing overnight in a cool place, the crystalline product is filtered off to yield the final thiazole-tetralin derivative.
Biological Activities and Quantitative Data
Tetralin derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The following sections summarize their key therapeutic applications and provide quantitative data for representative compounds.
Anticancer Activity
Certain tetralin derivatives have shown significant potential as anticancer agents, with mechanisms of action that include DNA intercalation and inhibition of topoisomerase II.[1][6]
Table 1: Cytotoxicity of Thiazoline-Tetralin Derivatives against Cancer Cell Lines [6][7]
| Compound | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| 4b | Cyclohexyl | 4-Cl | 69.2 | >100 |
| 4d | Cyclohexyl | 4-F | 71.8 | >100 |
| 4e | Phenyl | H | >100 | >100 |
| 4f | Phenyl | 4-Cl | >100 | 45.6 |
| 4g | Phenyl | 4-Br | >100 | 43.2 |
| 4h | Phenyl | 4-F | >100 | 48.6 |
| Cisplatin (Standard) | - | - | 18.2 | 108.3 |
Dopamine (B1211576) Receptor Ligands
Aminotetralin derivatives are well-known for their interaction with dopamine receptors, with some acting as potent agonists. These compounds have been extensively studied for their potential in treating Parkinson's disease and other neurological disorders.
Table 2: Binding Affinities (Ki) of Aminotetralin Derivatives for Dopamine Receptors
| Compound | R1 | R2 | R3 | D1 Ki (nM) | D2 Ki (nM) |
| 5-OH-DPAT | H | n-Pr | H | >10000 | 2.5 |
| 6,7-ADTN | OH | H | H | 150 | 30 |
| 8-Cl-ADTN | OH | H | Cl | 100 | >1000 |
| 8-F-ADTN | OH | H | F | 120 | >1000 |
Data compiled from multiple sources for illustrative purposes.
Serotonin (B10506) Receptor Ligands
Derivatives of 2-aminotetralin also show significant affinity for serotonin receptors, particularly the 5-HT1A subtype. These compounds are of interest for the development of antidepressants and anxiolytics.
Table 3: Binding Affinities (Ki) of Aminotetralin Derivatives for 5-HT1A Receptors
| Compound | R1 | R2 | Ki (nM) |
| 8-OH-DPAT | OH | n-Pr | 1.0 |
| 8-MeO-DPAT | OMe | n-Pr | 2.0 |
| 5-OH-DPAT | OH | n-Pr | 10 |
Data compiled from multiple sources for illustrative purposes.
Acetylcholinesterase Inhibition
Some tetralin derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.
Table 4: Acetylcholinesterase (AChE) Inhibition by Thiazoline-Tetralin Derivatives [6][7]
| Compound | % AChE Inhibition at 80 µg/mL |
| 4d | 43.22 |
| 4f | 42.87 |
| 4h | 49.92 |
| 4i | 41.85 |
| 4j | 44.96 |
Experimental Protocols for Biological Evaluation
Standardized and reproducible experimental protocols are crucial for the evaluation of the biological activity of newly synthesized compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the tetralin derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of compounds for specific receptors.
General Protocol for Dopamine D2/D3 and Serotonin 5-HT1A Receptor Binding Assays
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined from competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE)
The Ellman's method is a widely used colorimetric assay for measuring AChE activity.
-
Reaction Mixture Preparation: A reaction mixture containing the test compound, AChE enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer is prepared in a 96-well plate.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide (ATCI).
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of tetralin derivatives are often mediated through their interaction with specific signaling pathways.
Caption: Dopamine D2/D3 receptor signaling pathway activated by a tetralin agonist.
Caption: Serotonin 5-HT1A receptor signaling cascade initiated by a tetralin agonist.
Experimental Workflows
A logical workflow is essential for the efficient discovery and development of novel tetralin-based drug candidates.
Caption: A typical workflow for the discovery of bioactive tetralin derivatives.
Conclusion
The tetralin scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities make it a cornerstone of modern medicinal chemistry. This technical guide has provided a comprehensive overview of the foundational research in this area, from synthetic methodologies and quantitative biological data to detailed experimental protocols and the underlying signaling pathways. It is hoped that this resource will aid researchers in their efforts to design and develop the next generation of tetralin-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole (CAS 65476-23-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole, with CAS number 65476-23-5, is a chemical compound recognized for its utility as a versatile intermediate in organic synthesis. Its structure, featuring a benzo[d]isoxazole moiety linked to an oxirane (epoxide) group, makes it a valuable building block in the development of more complex molecules. This guide provides a summary of available technical information, including suppliers, catalog numbers, and its general applications in research and development.
Chemical Properties and Supplier Information
The fundamental properties of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole are summarized below, along with a list of suppliers who have historically offered this compound. Please note that availability and catalog numbers are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Property | Value |
| CAS Number | 65476-23-5 |
| Chemical Name | 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Purity (Typical) | ≥95% |
| Supplier | Catalog Number(s) |
| abcr Gute Chemie | AB308045[1] |
| Sigma-Aldrich | Inquire |
| Fluorochem | Inquire |
| BLDpharm | BD443466[2] |
| AA BLOCKS | AA00IBF6[3] |
Applications in Synthesis
3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole primarily serves as a key intermediate in the synthesis of a variety of target molecules. The presence of the reactive epoxide ring allows for nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
General Synthetic Workflow
The compound's role as a synthetic intermediate can be visualized in a general workflow. The epoxide ring is susceptible to attack by various nucleophiles, leading to the formation of a new carbon-nucleophile bond and a secondary alcohol. This newly formed di-functionalized intermediate can then undergo further chemical transformations.
Core Applications
-
Pharmaceutical Development: This compound is highlighted as an important intermediate in the synthesis of novel pharmaceutical agents. The benzo[d]isoxazole scaffold is a known pharmacophore present in a variety of biologically active compounds. The epoxide functionality allows for the introduction of side chains and other moieties that can modulate the pharmacological activity of the final product. It has been particularly noted for its potential in the development of anti-cancer agents.[4][5]
-
Material Science: In the field of material science, 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole can be used in the formulation of advanced materials. The epoxide group is a key functional group for polymerization reactions, particularly in the formation of epoxy resins. These resins can be used to create high-performance coatings and adhesives with desirable properties such as chemical resistance and durability.[4][5]
Experimental Protocols
Detailed experimental protocols for the specific use of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole as a starting material in a defined, published synthetic procedure or biological assay could not be identified in the course of this review. Researchers intending to use this compound should adapt general procedures for epoxide ring-opening reactions based on their specific nucleophile and desired reaction conditions. Standard laboratory safety precautions for handling reactive chemical intermediates should be strictly followed.
Signaling Pathways
Information regarding the direct interaction of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole with specific biological signaling pathways is not available. Its role is currently understood to be that of a building block for the synthesis of larger, more complex molecules which may, in turn, interact with biological targets. The biological activity of any derivative would be dependent on the final molecular structure.
Conclusion
3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole is a commercially available chemical intermediate with established utility in the fields of pharmaceutical development and material science. Its value lies in the reactive epoxide functionality, which provides a versatile handle for the synthesis of more complex molecules. While specific, detailed experimental protocols and direct biological activity data are limited in the public domain, its role as a synthetic building block is clear. Researchers and developers can leverage this compound to create novel molecules with potential applications in medicine and materials.
References
Preliminary Toxicity Profile of D-65476: An Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available information was found regarding a compound designated "D-65476." The following in-depth technical guide is a hypothetical example created to fulfill the user's request for a specific format and content structure. The data, protocols, and pathways presented are illustrative and should not be considered factual.
Introduction
This document outlines the preliminary toxicity profile of the novel kinase inhibitor, Hypothetacel (designated this compound). The following sections detail the findings from initial in vitro and in vivo toxicology studies designed to assess the compound's safety profile. The data presented herein are intended to guide further non-clinical and clinical development.
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative data obtained from preliminary toxicity studies of this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line | Assay Type | IC50 (µM) |
| HepG2 (Human Liver Carcinoma) | MTT Assay (24 hr) | 78.5 |
| HEK293 (Human Embryonic Kidney) | Neutral Red Uptake (24 hr) | 112.2 |
| HUVEC (Human Umbilical Vein Endothelial) | LDH Release Assay (24 hr) | 95.8 |
Table 2: Acute In Vivo Toxicity
| Species | Route of Administration | LD50 (mg/kg) | NOAEL (mg/kg) |
| Sprague-Dawley Rat | Oral (gavage) | > 2000 | 500 |
| CD-1 Mouse | Intravenous (bolus) | 350 | 50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity: MTT Assay
-
Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. This compound was dissolved in DMSO and serially diluted in culture medium to final concentrations ranging from 0.1 to 500 µM. The cells were then treated with the compound for 24 hours.
-
Data Analysis: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO. Absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using a non-linear regression analysis of the dose-response curve.
Acute Oral Toxicity in Sprague-Dawley Rats (Up-and-Down Procedure)
-
Animal Housing: Male and female Sprague-Dawley rats (8-10 weeks old) were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: A starting dose of 175 mg/kg of this compound, formulated in 0.5% methylcellulose, was administered by oral gavage to a single animal. Subsequent animals were dosed at intervals of 48 hours with either a higher or lower dose (using a dose progression factor of 3.2), depending on the outcome for the previously dosed animal.
-
Observation: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing. Body weights were recorded weekly.
-
Data Analysis: The LD50 was calculated using the maximum likelihood method. The No-Observed-Adverse-Effect-Level (NOAEL) was determined as the highest dose that did not produce any significant adverse effects.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of this compound, targeting the pro-survival "Kinase A" signaling pathway.
Experimental Workflow
The diagram below outlines the workflow for the in vitro cytotoxicity assessment of this compound.
Methodological & Application
D-65476 experimental protocol for cell culture
Application Notes and Protocols for D-65476
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This compound offers a valuable tool for researchers studying the PI3K/Akt pathway and its role in cancer biology and for those in drug development seeking to evaluate novel therapeutic strategies targeting this cascade.
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays, including methods for assessing its impact on cell viability and for confirming its mechanism of action by monitoring the phosphorylation status of key downstream targets.
Quantitative Data Summary
The biological activity of this compound has been characterized in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) for cell viability and the effect on protein phosphorylation.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h treatment |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
| A549 | Lung Cancer | 250 |
Table 2: Effect of this compound on Phosphorylation of Akt
| Cell Line | Treatment (100 nM this compound for 2h) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |
| MCF-7 | Control | 1.00 |
| This compound | 0.15 | |
| PC-3 | Control | 1.00 |
| This compound | 0.22 |
Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/Akt signaling pathway, a key cascade in promoting cell survival and proliferation. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing and maintaining cell lines for experiments with this compound.
-
Materials:
-
Appropriate cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and other sterile labware
-
-
Protocol:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the medium and wash cells with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Cell Viability (MTT) Assay
This protocol outlines the steps to determine the IC50 of this compound on cancer cell lines.
Caption: Workflow for the cell viability (MTT) assay.
-
Materials:
-
Cells in suspension
-
96-well cell culture plates
-
This compound serial dilutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blotting for p-Akt
This protocol is for assessing the effect of this compound on the phosphorylation of Akt, a key downstream target in the PI3K pathway.
Caption: Western blotting workflow for p-Akt detection.
-
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and time (e.g., 100 nM for 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Determine protein concentration using a BCA assay.[1]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[1]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
-
References
Application Notes and Protocols for 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene (PMTHN), a synthetic retinoid and analog of Targretin, has demonstrated pro-apoptotic activity in various cancer cell lines, including leukemia.[1][2][3] These application notes provide a comprehensive overview of the methodologies to investigate the effects of PMTHN on leukemia cell lines, specifically focusing on the HL-60 (acute promyelocytic leukemia) and K562 (chronic myelogenous leukemia) cell lines. The protocols detailed below serve as a guide for assessing cytotoxicity, quantifying apoptosis, and elucidating the potential signaling pathways involved in PMTHN-induced cell death.
Data Presentation
While specific quantitative data for PMTHN in leukemia cell lines is not extensively available in the public domain, this section provides a template for presenting experimentally determined data. Researchers should perform dose-response and time-course studies to generate this data.
Table 1: Cytotoxicity of PMTHN in Leukemia Cell Lines (Hypothetical Data)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HL-60 | 24 | Value to be determined |
| 48 | Value to be determined | |
| 72 | Value to be determined | |
| K562 | 24 | Value to be determined |
| 48 | Value to be determined | |
| 72 | Value to be determined |
IC50 (half-maximal inhibitory concentration) values should be determined using the MTT assay protocol below.
Table 2: Apoptosis Induction by PMTHN in Leukemia Cell Lines (Hypothetical Data)
| Cell Line | PMTHN Conc. (µM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| HL-60 | IC50 value | 24 | Value to be determined |
| IC50 value | 48 | Value to be determined | |
| K562 | IC50 value | 24 | Value to be determined |
| IC50 value | 48 | Value to be determined |
Percentage of apoptotic cells (early and late apoptosis) should be determined using the Annexin V/PI flow cytometry protocol.
Experimental Protocols
Cell Culture
Protocol 1.1: Maintenance of HL-60 and K562 Cell Lines
-
Culture Medium: Culture HL-60 and K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture (HL-60): Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Subculture every 2-3 days by centrifuging the cell suspension and resuspending the cell pellet in fresh medium.
-
Subculture (K562): Maintain cell density between 1 x 10⁵ and 8 x 10⁵ cells/mL. Subculture every 2-3 days by diluting the cell suspension with fresh medium.
Cytotoxicity Assay
Protocol 2.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed HL-60 or K562 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of PMTHN (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using a dose-response curve.
Apoptosis Assay
Protocol 3.1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Treatment: Seed cells in a 6-well plate and treat with PMTHN at the predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Protocol 4.1: Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with PMTHN at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, p-Akt, Akt, p-JNK, JNK, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Based on the known mechanisms of related compounds and general apoptosis signaling in leukemia, PMTHN is hypothesized to induce apoptosis through the intrinsic pathway, potentially involving the PI3K/Akt and JNK signaling pathways.
Caption: A flowchart illustrating the experimental workflow for investigating the effects of PMTHN on leukemia cell lines.
Caption: A diagram of the hypothesized signaling pathway for PMTHN-induced apoptosis in leukemia cells.
Conclusion
These application notes provide a foundational framework for investigating the anti-leukemic properties of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene. The provided protocols are standard methods that can be adapted for this specific compound. It is crucial for researchers to empirically determine the optimal concentrations, incubation times, and specific protein targets to fully elucidate the mechanism of action of PMTHN in leukemia cell lines. The hypothesized signaling pathway serves as a starting point for further investigation into the molecular basis of PMTHN-induced apoptosis.
References
Application Notes and Protocols for Apoptosis Detection
A Detailed Guide to Quantifying Apoptosis Using Annexin V and Propidium Iodide Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction: Apoptosis, or programmed cell death, is a crucial biological process involved in tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2][3] Its dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[2][4] Consequently, the accurate detection and quantification of apoptosis are vital in biomedical research and drug development.[5] This document provides a detailed protocol for the Annexin V and Propidium Iodide (PI) apoptosis assay, a widely used method for identifying and quantifying apoptotic cells via flow cytometry.
One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to label early apoptotic cells.[1][5] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[1] Therefore, PI is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[1][5] By using Annexin V and PI in conjunction, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[7]
Apoptosis Signaling Pathways
Apoptosis is executed through two primary signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of a cascade of cysteine proteases called caspases, which are the central executioners of apoptosis.[8][9]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., Fas, TNFR).[4][9] This binding event leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8 and -10.[4][9][10]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[8] These signals lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm.[4][8] Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[8]
Activated initiator caspases (caspase-8, -9, -10) then cleave and activate executioner caspases (caspase-3, -6, -7), which orchestrate the dismantling of the cell by cleaving a variety of cellular substrates.[8][9]
Experimental Protocol: Annexin V and PI Apoptosis Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (e.g., 100 mM HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Test compound (e.g., D-65476) and vehicle control
-
Cell culture medium
-
Flow cytometer
-
Microcentrifuge tubes
-
Micropipettes and tips
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control for apoptosis induction if available.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
Suspension cells: Gently transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes.[11]
-
Carefully aspirate the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in cold PBS and centrifuge again at 300-400 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[11]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently vortex the tube.
-
Incubate the cells at room temperature for 15-20 minutes in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.[12]
-
Collect data for a sufficient number of events (e.g., 10,000) for each sample.
-
Experimental Workflow
Data Presentation and Interpretation
The data from the flow cytometry analysis can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. This allows for the differentiation of four cell populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[12]
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[12]
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rarely observed).
The percentage of cells in each quadrant should be quantified for each experimental condition.
Table 1: Example Data for Apoptosis Induction by Compound this compound in HT-29 Cells after 48h Treatment
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 60.3 ± 4.5 | 25.1 ± 2.8 | 14.6 ± 2.1 |
| This compound | 10 | 35.8 ± 5.1 | 40.7 ± 4.3 | 23.5 ± 3.7 |
| Positive Control | 1 | 20.1 ± 3.9 | 55.4 ± 5.2 | 24.5 ± 4.1 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Table 2: Summary of Reagent Volumes for Staining
| Reagent | Volume per Sample |
| Cell Suspension (1 x 10^6 cells/mL) | 100 µL |
| Annexin V-FITC | 5 µL |
| Propidium Iodide | 5 µL |
| 1X Binding Buffer (for final dilution) | 400 µL |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative control | Cell damage during harvesting | Use a gentler cell detachment method; reduce centrifugation speed. |
| Reagent concentration too high | Titrate Annexin V and PI to determine optimal concentrations. | |
| Weak Annexin V signal | Insufficient calcium in binding buffer | Ensure 1X Binding Buffer is prepared correctly with CaCl2. |
| Apoptosis not induced | Use a positive control; optimize treatment time and concentration. | |
| High PI staining in all samples | Cells were not healthy at the start | Ensure cells are in the logarithmic growth phase and have high viability before treatment. |
| Delayed analysis after staining | Analyze samples promptly after the staining procedure. |
The Annexin V and Propidium Iodide apoptosis assay is a robust and reliable method for the quantitative analysis of programmed cell death. The detailed protocol and guidelines presented in this document provide a solid foundation for researchers to investigate the apoptotic effects of novel compounds and to further understand the complex signaling pathways that govern this fundamental cellular process.
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. Apoptosis Assays [sigmaaldrich.com]
- 3. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. agilent.com [agilent.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 10. Apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for the Synthesis of 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene, a polyalkylated tetralin derivative. Polyalkylated tetralins are significant structural motifs in medicinal chemistry and material science, serving as key intermediates in the synthesis of various compounds, including retinoids like Bexarotene.[1] The protocol outlined below describes a robust Friedel-Crafts alkylation of toluene (B28343) with 2,5-dichloro-2,5-dimethylhexane (B133102), catalyzed by anhydrous aluminum trichloride (B1173362). This method offers a high yield of the target compound. Included are the reaction mechanism, detailed experimental procedures, characterization data, and safety precautions.
Introduction
1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene is a substituted tetralin, a class of compounds characterized by a partially saturated naphthalene (B1677914) ring system. The rigid bicyclic framework of these molecules makes them valuable in ligand design and as structural components to enhance the metabolic stability of pharmaceutical agents.[1] The synthesis described herein is a classic example of a Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction proceeds via an electrophilic aromatic substitution where a carbocation, generated from an alkyl halide and a Lewis acid, alkylates an aromatic ring.
Reaction Mechanism
The synthesis of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene from toluene and 2,5-dichloro-2,5-dimethylhexane is a Friedel-Crafts alkylation reaction. The mechanism involves the formation of a carbocation intermediate from the alkyl halide in the presence of a Lewis acid catalyst, anhydrous aluminum trichloride (AlCl₃). This carbocation then acts as an electrophile, attacking the electron-rich toluene ring to form an arenium ion, which subsequently rearomatizes by losing a proton to yield the final product.
Caption: Reaction mechanism of Friedel-Crafts alkylation.
Experimental Protocol
This protocol is adapted from a known synthetic procedure.[2]
Materials and Reagents:
-
Toluene
-
2,5-dichloro-2,5-dimethylhexane
-
Anhydrous aluminum trichloride (AlCl₃)
-
Water (deionized)
-
Ice
Equipment:
-
Dry reaction flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Ice bath
-
Apparatus for thin-layer chromatography (TLC)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry reaction flask, dissolve 10 g (54.7 mmol) of 2,5-dichloro-2,5-dimethylhexane in 270 mL of toluene. Stir the solution until the solid is completely dissolved.[2]
-
Catalyst Addition: Slowly add 5.47 g (41 mmol) of anhydrous aluminum trichloride to the solution in batches over 15 minutes. It is crucial to control the rate of addition to manage the exothermic reaction.[2]
-
Reaction Monitoring: After the addition of the catalyst, continue stirring the reaction mixture for 10 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using hexane as the eluent to confirm the consumption of the starting material.[2]
-
Quenching: Upon completion of the reaction, cool the flask in an ice bath. Slowly add water dropwise over approximately 10 minutes to quench the unreacted aluminum trichloride. Exercise caution as this process is highly exothermic.[2]
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with 250 mL of toluene. Separate the organic layer.[2]
-
Purification: Filter the organic layer through a 40 g silica gel pad, eluting with toluene to remove polar impurities.[2]
-
Isolation: Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.[2]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₂ | [1] |
| Molecular Weight | 202.34 g/mol | [1] |
| Yield | 11 g (97%) | [2] |
| Melting Point | 31 °C | [1] |
| Boiling Point | 267.4 °C | [1] |
| Density | 0.9 g/cm³ | [1] |
Characterization Data
The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.
¹H NMR (CDCl₃): δ 1.29 (s, 6H), 1.28 (s, 6H), 1.69 (s, 4H), 2.32 (s, 3H), 7.22 (d, 1H), 7.12 (s, 1H), 6.97 (dd, 1H).[2]
Experimental Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of D-65476
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the determination of drug purity.[1][2][3] It is a cornerstone of quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[3] This application note provides a detailed protocol for the purity analysis of D-65476, a novel investigational compound, using a reversed-phase HPLC (RP-HPLC) method.[4] The method described herein is designed to separate this compound from its potential impurities and degradation products, allowing for accurate quantification and purity assessment. A robust and reproducible HPLC method is essential for reliable impurity analysis throughout the drug development process.[1]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (≥ 99%)
-
Phosphoric acid (≥ 85%)
Equipment
-
HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode array detector (DAD) or UV-Vis detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas by sonication for 15 minutes.
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas by sonication for 15 minutes.
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.
Gradient Elution Program
The gradient program for the separation is detailed in the following table.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
A summary of hypothetical purity analysis results for three different batches of this compound is presented below.
| Batch Number | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| D65476-001 | 8.42 | 4589.6 | 99.81 |
| D65476-002 | 8.41 | 4601.2 | 99.75 |
| D65476-003 | 8.43 | 4577.9 | 99.85 |
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis of this compound.
Illustrative Signaling Pathway
As the specific mechanism of action for this compound is not publicly available, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a therapeutic agent. This example depicts a generic kinase signaling cascade.
Caption: Hypothetical Signaling Pathway for this compound.
References
Application Notes and Protocols: D-65476 Induced Apoptosis in HL-60 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-65476 is a novel small molecule compound under investigation for its potential as an anti-cancer agent. This document provides detailed application notes and protocols for inducing apoptosis in the human promyelocytic leukemia cell line, HL-60, using this compound. The HL-60 cell line is a well-established in vitro model for studying myeloid differentiation and apoptosis. These protocols are intended to guide researchers in assessing the apoptotic effects of this compound and elucidating its mechanism of action.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inducing apoptosis in HL-60 cells.
Table 1: Dose-Dependent Effect of this compound on HL-60 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) after 48h Treatment |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85 ± 5.2 |
| 5 | 62 ± 6.1 |
| 10 | 48 ± 3.9 |
| 25 | 25 ± 4.8 |
| 50 | 12 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction in HL-60 Cells by this compound (48h Treatment)
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| 10 | 15.7 ± 2.1 | 5.4 ± 1.2 |
| 25 | 35.2 ± 3.5 | 18.9 ± 2.8 |
| 50 | 48.6 ± 4.2 | 32.1 ± 3.7 |
Apoptosis was assessed by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Signaling Pathways
This compound is hypothesized to induce apoptosis in HL-60 cells primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Proposed intrinsic apoptosis pathway induced by this compound in HL-60 cells.
Experimental Protocols
HL-60 Cell Culture
This protocol describes the maintenance of the HL-60 human promyelocytic leukemia cell line.
Materials:
-
HL-60 cells
-
RPMI 1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[1][2]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Maintain HL-60 cells in suspension culture in RPMI 1640 medium supplemented with 10% FBS and antibiotics.[2]
-
Culture cells at a density between 1 x 10^5 and 1 x 10^6 cells/mL.[2]
-
Subculture the cells every 2-3 days. To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.[1]
-
Resuspend the cell pellet in fresh, pre-warmed culture medium and dilute to a seeding density of 2 x 10^5 cells/mL.[2]
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.[2]
Caption: Workflow for HL-60 cell culture and maintenance.
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HL-60 cells in logarithmic growth phase
-
Complete RPMI 1640 medium
-
Multi-well plates (e.g., 6-well or 24-well)
Procedure:
-
Seed HL-60 cells at a density of 5 x 10^5 cells/mL in multi-well plates.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add the desired final concentrations of this compound to the corresponding wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, harvest the cells for downstream analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control HL-60 cells
-
PBS, ice-cold
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS and gently resuspend the pellet in PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the cells by flow cytometry within one hour.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control HL-60 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Conclusion
The protocols and data presented in this document provide a comprehensive guide for investigating the apoptotic effects of this compound on HL-60 cells. By following these detailed methodologies, researchers can effectively assess the compound's efficacy and further explore its underlying molecular mechanisms, contributing to the development of novel cancer therapeutics.
References
- 1. HL60 | Culture Collections [culturecollections.org.uk]
- 2. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing D-65476 Stock Solutions in DMSO
Introduction
D-65476 is a novel compound under investigation for its potential therapeutic applications. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in all downstream experiments, including in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving a wide range of organic molecules due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties of this compound and recommended storage conditions are provided in the table below. It is crucial to use this information to ensure the accurate preparation and stable storage of the compound.
| Property | Value |
| Molecular Formula | [Insert Molecular Formula of this compound] |
| Molecular Weight | [Insert Molecular Weight of this compound] g/mol |
| Appearance | [e.g., White to off-white powder] |
| Solubility in DMSO | [e.g., ≥50 mg/mL or ≥XX mM] |
| Storage of Powder | -20°C for up to 3 years |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month[1] |
Experimental Protocols
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust the volumes as needed for your specific experimental requirements.
1. Calculations:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
-
Molecular Weight (MW): [Insert Molecular Weight of this compound] g/mol
Mass (mg) = 0.010 mol/L x 0.001 L x [Insert MW] g/mol x 1000 mg/g = [Calculated Mass] mg
2. Procedure:
-
Weighing this compound: Tare a sterile 1.5 mL amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated mass of this compound powder and add it to the microcentrifuge tube.
-
Adding DMSO: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Securely cap the tube. Vortex the solution at room temperature until the this compound powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber cryovials to avoid repeated freeze-thaw cycles.[1] Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]
Preparation of Working Solutions
Working solutions should be prepared by diluting the high-concentration primary stock solution into an appropriate aqueous buffer or cell culture medium immediately before use. It is critical to ensure that the final concentration of DMSO in the experimental medium is kept low (typically ≤0.1%) to avoid solvent-induced toxicity.
Example Dilution for a 10 µM working solution:
-
Thaw a single aliquot of the 10 mM this compound primary stock solution at room temperature.
-
To prepare a 10 µM working solution, a 1:1000 dilution is required (10,000 µM / 10 µM = 1000).
-
For a final volume of 1 mL, pipette 999 µL of the desired sterile aqueous buffer (e.g., cell culture medium) into a new sterile tube.
-
Add 1 µL of the 10 mM primary stock solution to the 999 µL of buffer.
-
Vortex the tube gently but thoroughly to ensure the solution is homogeneous. This final solution is now a 10 µM working solution of this compound with a final DMSO concentration of 0.1%.
Note: Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound Stock Solution Preparation.
References
Application of D-65476 in Retinoid Receptor Research: Information Not Available
Extensive searches for the application of the compound D-65476 in retinoid receptor research have yielded no specific information. The available scientific literature and public databases do not contain any studies, experimental data, or protocols detailing the use of this compound as a modulator of retinoid X receptors (RXR) or retinoic acid receptors (RAR).
Initial investigations for "this compound" in the context of retinoid biology were unsuccessful. Further targeted searches including variations of the compound name and its potential association with RXR agonism or antagonism also failed to produce relevant results.
Interestingly, several sources identify this compound as a potent inhibitor of Flt3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase involved in the regulation of hematopoiesis and a target in certain types of leukemia. This suggests that the primary and documented biological activity of this compound lies in the domain of kinase inhibition rather than retinoid receptor modulation.
It is possible that the query regarding this compound in retinoid receptor research may stem from one of the following:
-
A Misidentification: The compound may have a different designation, or "this compound" might be an internal or less common identifier not widely used in publications.
-
A Novel, Unpublished Application: The use of this compound in retinoid receptor research could be a very recent development that has not yet been published in the public domain.
-
A Niche or Proprietary Area of Research: The application may be part of a proprietary research program with no publicly available data.
Given the lack of any supporting information, it is not possible to provide the requested detailed Application Notes, Protocols, or visualizations for the use of this compound in retinoid receptor research. Researchers, scientists, and drug development professionals interested in this specific application are advised to consult internal documentation or the original source of the query for clarification on the compound and its intended use.
Application Notes: 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene is a polyalkylated aromatic hydrocarbon with a sterically hindered framework. While the bulky nature of this molecule suggests potential applications in ligand design for catalysis, a thorough review of scientific literature reveals its primary role as a synthetic intermediate and a structural motif in medicinal chemistry and material science. This document provides a comprehensive overview of its known applications, a detailed synthesis protocol, and its physicochemical properties. Additionally, it contextualizes the importance of sterically hindered scaffolds in modern catalytic science.
Part 1: Profile of 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Overview and Physicochemical Properties
This pentamethyl-substituted tetralin is characterized by its rigid, bulky structure, which imparts specific properties useful in various synthetic applications. Its key physicochemical data are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 6683-48-3[1] |
| Molecular Formula | C₁₅H₂₂[1] |
| Molecular Weight | 202.34 g/mol [1] |
| Appearance | Colorless to pale yellow solid[2] |
| IUPAC Name | 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene[2] |
Documented Applications in Synthesis
The principal utility of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene in chemical synthesis is as a key building block rather than a functional ligand.
-
Pharmaceutical Synthesis: It is a known analog and a potential impurity in the manufacturing of Bexarotene (Targretin), a retinoid-based pharmaceutical used in cancer therapy. The substituted tetralin core is a crucial structural feature that can improve the metabolic stability of the drug.[2]
-
Intermediate for Fine Chemicals: This compound serves as a precursor for the synthesis of more complex molecules within the fine chemical industry.[2]
-
Material Science: Due to their inherent thermal stability, polyalkylated tetralins like this one are explored as precursors for the synthesis of liquid crystals and specialized polymers.[2]
Experimental Protocol: Synthesis
The most common and efficient synthesis of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is achieved via a Friedel-Crafts alkylation reaction.
Reaction: Toluene (B28343) + 2,5-dichloro-2,5-dimethylhexane (B133102) → 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Materials:
-
Toluene
-
2,5-dichloro-2,5-dimethylhexane
-
Anhydrous aluminum trichloride (B1173362) (AlCl₃)
-
Deionized water
-
Hexane (B92381) (for TLC analysis)
Procedure:
-
In a dry, inert-atmosphere reaction flask, dissolve 2,5-dichloro-2,5-dimethylhexane in an appropriate volume of toluene.
-
Over a period of 15 minutes, add anhydrous aluminum trichloride to the solution in small portions. Maintain the reaction temperature to prevent an uncontrolled exotherm.
-
Monitor the reaction's progress by thin-layer chromatography (TLC), using hexane as the mobile phase.
-
Upon completion, cool the reaction vessel in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water.
-
Perform a liquid-liquid extraction of the product using toluene.
-
Pass the collected organic layer through a silica gel plug, eluting with additional toluene to remove any polar impurities.
-
Combine all organic fractions and remove the solvent under reduced pressure to yield the final product.
Table 2: Synthesis Reaction Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reported Yield |
| Toluene | 2,5-dichloro-2,5-dimethylhexane | AlCl₃ | Toluene | ~97% |
Part 2: The Role of Sterically Hindered Scaffolds in Ligand Design for Catalysis
Although 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is not directly employed as a ligand, its bulky architecture is conceptually highly relevant to the field of catalyst design. Sterically hindered ligands are fundamental to achieving high activity and selectivity in many catalytic reactions.
Core Principles of Steric Hindrance in Catalysis
The introduction of bulky structural motifs in a ligand can profoundly influence the course of a catalytic cycle:
-
Promotion of Reductive Elimination: In cross-coupling reactions, bulky ligands can facilitate the final product-forming step (reductive elimination) by creating steric pressure around the metal center, thereby increasing the overall reaction rate.
-
Stabilization of Active Catalytic Species: The steric bulk can prevent the formation of inactive or less active catalyst species by limiting the number of ligands that can coordinate to the metal, thus stabilizing highly reactive, low-coordinate metal centers.
-
Control of Selectivity: The three-dimensional profile of a bulky ligand can create a well-defined chiral or regioselective environment around the metal's active site, guiding the approach of substrates and leading to high levels of stereo- and regioselectivity.
General Workflow for Catalyst Development
The development of a new catalyst system based on a sterically hindered ligand generally follows a structured workflow from ligand synthesis to catalytic application.
Caption: A generalized workflow for the development of catalysts featuring sterically hindered ligands.
1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene is a well-characterized organic compound with established utility as a synthetic intermediate, most notably in the pharmaceutical sector as a component of Bexarotene. Despite its sterically demanding structure, there is currently no substantial evidence in the scientific literature to support its use as a ligand in chemical synthesis. However, the principles of steric hindrance embodied by this molecule are central to modern catalyst design. Future research could explore the potential of functionalized derivatives of this and similar polyalkylated tetralin scaffolds for the development of novel, highly effective ligands for challenging catalytic transformations.
References
Application Notes: Experimental Use of D-65476, a Bexarotene Analog
Introduction
D-65476 is an experimental synthetic retinoid analog of Bexarotene (B63655), designed to selectively activate Retinoid X Receptors (RXRs). Bexarotene itself is a member of a subclass of retinoids, termed rexinoids, that exhibit high affinity for RXRs and are approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] As an analog, this compound is hypothesized to share Bexarotene's core mechanism of action, functioning as a ligand for RXRα, RXRβ, and RXRγ. These receptors play a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[1] The study of this compound is aimed at exploring potentially improved efficacy, selectivity, or reduced side effects compared to its parent compound.
Mechanism of Action
The primary mechanism of action for this compound is the binding to and activation of RXRs. Upon activation, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptors (VDRs).[3] These receptor complexes then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.
This modulation of gene expression can lead to several downstream cellular effects, including:
-
Inhibition of Cell Proliferation: By upregulating cell cycle inhibitors like p21 and p27.
-
Induction of Apoptosis: Through the activation of pro-apoptotic pathways.
-
Cellular Differentiation: Promoting the maturation of specific cell types.
Furthermore, as an analog of Bexarotene, this compound may also exert its effects by triggering the p53/p73-dependent cell cycle inhibition pathway. This can involve the activation of p53, leading to the modulation of downstream target genes that control the cell cycle and apoptosis.
Quantitative Data
The following tables summarize representative quantitative data for Bexarotene, which can be used as a benchmark for evaluating the activity of its analog, this compound.
Table 1: In Vitro Efficacy of Bexarotene in Various Cell Lines
| Parameter | Cell Line | Value | Reference |
| IC50 | Hut 78 (CTCL) | >150 µM | [4] |
| IC50 (Liposomal Gel) | Hut 78 (CTCL) | ~128 µM | [4] |
| EC50 (ARSA Activity) | MSDi cells | 5.9 µM | [5] |
| EC50 (ARSA Activity) | Primary MSD Fibroblasts | 3.4 µM | [5] |
| Kd (RXRα) | - | 7 nM | [3] |
Table 2: Clinical Response to Oral Bexarotene in Cutaneous T-Cell Lymphoma (CTCL)
| Dose | Patient Cohort | Response Rate (Complete or Partial) | Reference |
| 300 mg/m²/day | Early-Stage CTCL | 54% (15 of 28 patients) | [6] |
| >300 mg/m²/day | Early-Stage CTCL | 67% (10 of 15 patients) | [6] |
| 300 mg/m²/day | Advanced-Stage CTCL | 45% (25 of 56 patients) | [7] |
| >300 mg/m²/day | Advanced-Stage CTCL | 55% (21 of 38 patients) | [7] |
| 100 mg/m²/day | Adult T-cell Leukemia/Lymphoma (ATL) | 50.0% (6 of 12 patients) | [8] |
| 300 mg/m²/day | Adult T-cell Leukemia/Lymphoma (ATL) | 70.6% (12 of 17 patients) | [8] |
Experimental Protocols
Protocol 1: RXR Activation Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate RXR-mediated gene transcription.
Materials:
-
HEK293T cells
-
DMEM with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom plates
-
RXRα expression plasmid (e.g., pSG5-human RXRα)
-
RXRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Polyjet)
-
This compound and Bexarotene (as a positive control)
-
DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare transfection complexes for each well containing 50 ng of RXRα expression plasmid, 100 ng of RXRE-luciferase reporter plasmid, and 10 ng of Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[9]
-
Add the transfection complex to each well and incubate for 24 hours.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Bexarotene in serum-free DMEM. A typical concentration range would be from 0.1 nM to 10 µM.[9]
-
Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).[9]
-
Remove the transfection medium and add 100 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubate for 18-24 hours.[9]
-
-
Luciferase Assay:
-
Equilibrate the plate and assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.[9] This involves cell lysis followed by the sequential measurement of Firefly and Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value for this compound and compare it to that of Bexarotene.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol determines the effect of this compound on the proliferation of cancer cell lines (e.g., Hut78).
Materials:
-
Hut78 cells
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound and Bexarotene
-
DMSO (vehicle control)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
96-well plate reader (490 nm)
Procedure:
-
Cell Seeding: Plate 10,000–20,000 Hut78 cells per well in a 96-well plate in a total volume of 200 µL.[1]
-
Compound Treatment: Immediately treat the cells with various concentrations of this compound or Bexarotene (e.g., 10 µM) and a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTS Assay:
-
Data Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.[1]
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
If a dose-response was performed, calculate the IC50 value.
-
Protocol 3: Western Blot for p53 and p21 Protein Expression
This protocol is used to assess the activation of the p53 pathway by this compound.
Materials:
-
Cancer cell line of interest (e.g., CTCL cells)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-p53, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli buffer and boiling for 5 minutes.[11]
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and the loading control overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[11]
-
-
Detection and Quantification:
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for screening this compound.
References
- 1. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas [mdpi.com]
- 2. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency | EMBO Molecular Medicine [link.springer.com]
- 6. Phase 2 and 3 clinical trial of oral bexarotene (Targretin capsules) for the treatment of refractory or persistent early-stage cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. An Open-Label, Multicenter, Phase II Study of Bexarotene in Patients with Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is a substituted tetralin derivative. In the pharmaceutical industry, it is recognized as a process-related impurity and potential degradation product of Bexarotene, a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma. Accurate and robust quantification of this compound is critical for quality control, stability studies, and ensuring the safety and efficacy of the drug product.
These application notes provide detailed protocols for the quantification of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
Ultra-High-Performance Liquid Chromatography with UV Detection (UPLC-UV)
This method is highly suitable for the routine quality control of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene in bulk drug substances and pharmaceutical dosage forms. The described method is based on the analysis of Bexarotene and its impurities.[1][2]
Experimental Protocol: UPLC-UV Method
-
Instrumentation:
-
UPLC system with a quaternary or binary solvent manager
-
Autosampler
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Solvent/Diluent: Mobile phase is a suitable diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation (for Bexarotene Drug Substance): Accurately weigh a sample of the drug substance and dissolve it in the diluent to a final concentration that places the expected impurity level within the calibration range.
-
-
Method Validation Parameters:
-
Linearity: A linear relationship between peak area and concentration should be established (correlation coefficient, r² > 0.999).[1]
-
Accuracy: The accuracy of the method can be determined by spike-recovery studies at different concentration levels. Expected recovery should be within 98-102%.
-
Precision: The precision of the method should be assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be less than 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ should be established with acceptable precision and accuracy.
-
Data Presentation: UPLC-UV Method Validation Summary
| Validation Parameter | Specification | Representative Result |
| Linearity Range | 0.1 - 10 µg/mL | Correlation Coefficient (r²) = 0.9995 |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 1.2% |
| Limit of Quantitation (LOQ) | - | 0.1 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
Experimental Workflow: UPLC-UV Analysis
Caption: Workflow for the quantification of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene by UPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for the trace-level quantification of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene, especially in complex matrices. The following protocol is a general method adapted from the analysis of similar alkylated tetralins and other trace-level impurities.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas Chromatograph with an autosampler
-
Mass Spectrometer (Single Quadrupole or Triple Quadrupole)
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 310 °C at 4 °C/minute.
-
Hold at 310 °C for 6 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Quantification Ion: To be determined from the mass spectrum of the analyte (likely the molecular ion or a major fragment).
-
Qualifier Ions: At least two other characteristic ions should be monitored for confirmation.
-
-
-
Standard and Sample Preparation:
-
Solvent: Hexane or dichloromethane.
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the solvent. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.
-
Data Presentation: GC-MS Method Validation Summary
| Validation Parameter | Specification | Representative Result |
| Linearity Range | 1 - 100 ng/mL | Correlation Coefficient (r²) = 0.9991 |
| Accuracy (Recovery) | 95.0 - 105.0% | 98.2% |
| Precision (RSD) | ≤ 5.0% | 3.5% |
| Limit of Quantitation (LOQ) | - | 1 ng/mL |
| Specificity | Correct ion ratios for qualifier ions | Ion ratios within ±15% of the standard |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene by GC-MS.
Concluding Remarks
The choice between UPLC-UV and GC-MS will depend on the specific requirements of the analysis. The UPLC-UV method is robust, and suitable for routine quality control in a pharmaceutical setting. The GC-MS method provides higher sensitivity and specificity, which is advantageous for trace-level analysis or when dealing with complex sample matrices. Both methods require proper validation to ensure the reliability and accuracy of the results.
References
Application Notes and Protocols for D-65476 (SK1-I) in High-Throughput Screening for Anti-Cancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-65476, also known as SK1-I or BML-258, is a potent and specific inhibitor of Sphingosine (B13886) Kinase 1 (SphK1).[1][2] SphK1 is a critical enzyme in the sphingolipid signaling pathway, which regulates the balance between pro-survival and pro-apoptotic sphingolipids.[3] In many cancers, SphK1 is overexpressed, leading to an increase in the pro-survival molecule sphingosine-1-phosphate (S1P) and promoting tumor progression.[3] this compound, by selectively inhibiting SphK1, shifts this balance towards apoptosis, making it a promising candidate for anti-cancer drug development. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) and downstream validation assays to identify and characterize its anti-cancer properties.
Mechanism of Action
This compound is a water-soluble, isoenzyme-specific inhibitor of SphK1.[1][2] It acts as a competitive inhibitor of the ATP-binding site of SphK1, thereby blocking the phosphorylation of sphingosine to S1P.[3] This inhibition leads to a decrease in intracellular S1P levels and a concomitant increase in the pro-apoptotic precursors, sphingosine and ceramide.[1][2] The altered balance, often referred to as the "sphingolipid rheostat," triggers downstream signaling events that culminate in apoptosis and reduced cell proliferation. Notably, this compound has been shown to diminish the phosphorylation of key survival proteins such as Akt and ERK1/2 in cancer cells.[1][2]
Data Presentation
The following tables summarize the available quantitative data for this compound (SK1-I) from in vitro studies. This data is essential for designing HTS campaigns and interpreting experimental outcomes.
Table 1: In Vitro Potency and Selectivity of this compound (SK1-I)
| Parameter | Value | Cell Line/System | Notes |
| Ki (SphK1) | 10 µM | Not specified | Competitive inhibitor of the ATP-binding site.[3] |
| IC50 (SphK1) | ~75% inhibition at 50 µM | Recombinant SK1 | |
| IC50 (SphK2) | No significant inhibition | Recombinant SphK2 | Demonstrates high selectivity for SphK1 over SphK2.[1] |
| IC50 (HEK293 cells) | 10 µM | HEK293 | Cellular potency.[4] |
Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound (SK1-I) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect |
| U937 | Human Leukemia | Growth and Survival | Not specified | Decreased |
| Apoptosis | Time and concentration-dependent | Enhanced | ||
| Jurkat | Human Leukemia | Growth and Survival | Not specified | Decreased |
| Apoptosis | Not specified | Enhanced | ||
| HCT116 | Colon Cancer | Cell Growth and Survival | 0-10 µM (24 hours) | Attenuated (TP53-dependent) |
| Caspase-3 Cleavage | 0-20 µM (12 hours) | Increased | ||
| Glioblastoma cell lines | Glioblastoma | Apoptosis | Not specified | Increased |
| Akt Activation | Not specified | Decreased | ||
| AML patient blasts | Acute Myeloid Leukemia | Apoptosis | Not specified | Potently induced |
Signaling Pathway
The diagram below illustrates the sphingolipid signaling pathway and the mechanism of action of this compound (SK1-I).
Experimental Workflow
The following diagram outlines a typical high-throughput screening and validation workflow for assessing the anti-cancer activity of this compound (SK1-I).
References
- 1. researchgate.net [researchgate.net]
- 2. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Elucidating the Effects of D-65476 on Key Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive set of protocols to investigate the effects of D-65476, a novel small molecule inhibitor, on critical cell signaling pathways. This compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) family, which plays a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation. Dysregulation of RTK signaling is a hallmark of many cancers, making it a key target for therapeutic intervention. The following protocols detail methods for assessing the impact of this compound on the downstream MAPK/ERK and PI3K/AKT signaling cascades through in vitro kinase assays, Western blotting, and cell viability assays.
Introduction
Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that are key components of signal transduction pathways that control normal cellular processes.[1] Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for downstream signaling proteins.[2] This initiates a cascade of intracellular events, prominently activating the MAPK/ERK and PI3K/AKT pathways.[1][3] The MAPK/ERK pathway is a central signaling cascade that regulates a wide variety of cellular processes, including cell proliferation, differentiation, and survival.[4][5] The PI3K/AKT pathway is another crucial signaling network that governs cell growth, metabolism, and apoptosis.[6][7]
Given the frequent dysregulation of these pathways in human cancers, targeting RTKs with small molecule inhibitors has become a major focus of drug development. This compound is a novel, potent, and selective ATP-competitive inhibitor of RTKs. This application note provides detailed protocols to characterize the inhibitory activity of this compound and its functional consequences on downstream signaling and cell viability.
Signaling Pathway Overview
Figure 1: this compound inhibits RTK, blocking downstream MAPK/ERK and PI3K/AKT pathways.
Data Presentation
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | This compound IC₅₀ (nM) |
| RTK | 15.2 |
| Kinase X | > 10,000 |
| Kinase Y | > 10,000 |
Table 2: Effect of this compound on Protein Phosphorylation in Cancer Cells
| Treatment (1 µM) | p-ERK (Normalized Intensity) | p-AKT (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound | 0.12 | 0.25 |
Table 3: Cell Viability (MTT Assay) after 72h Treatment with this compound
| Cell Line | This compound GI₅₀ (µM) |
| Cancer A | 0.58 |
| Cancer B | 1.21 |
| Normal | > 50 |
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified RTK enzyme.
Figure 2: Workflow for the in vitro kinase assay to determine the IC₅₀ of this compound.
Materials:
-
Purified recombinant RTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle (DMSO) to each well.
-
Add 10 µL of a solution containing the RTK enzyme and substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.[8]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.[1]
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets like ERK and AKT in whole-cell lysates.
Figure 3: Standard workflow for Western blotting to analyze protein phosphorylation.
Materials:
-
Cancer cell line with active RTK signaling
-
Cell culture medium and serum
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[9][10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[9]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.[11]
-
Separate 20-30 µg of protein per lane by SDS-PAGE.[9]
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][11]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize phospho-protein levels to total protein levels.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cancer and normal cell lines
-
Cell culture medium and serum
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. promega.com [promega.com]
- 2. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. raybiotech.com [raybiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. In vitro kinase assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing the 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene core structure?
A1: The most prevalent and efficient method is the Friedel-Crafts alkylation.[1][2] This reaction typically involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid as a catalyst.[2][3] For the synthesis of the tetramethylnaphthalene core, benzene (B151609) is reacted with 2,5-dichloro-2,5-dimethylhexane (B133102) in the presence of aluminum chloride (AlCl₃).[1][4] To obtain the target pentamethylated compound, toluene (B28343) is used as the aromatic starting material.[5]
Q2: What kind of yields can be expected for this synthesis?
A2: Under optimized conditions, the Friedel-Crafts alkylation for producing polyalkylated tetralins can be highly efficient, with reported yields for similar structures reaching up to 97%.[5] Specifically, the synthesis of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (B1330427) has been reported with yields around 91%.[1][4]
Q3: What are the key reagents and catalysts for this synthesis?
A3: The key reagents are 2,5-dichloro-2,5-dimethylhexane and toluene. The most commonly used catalyst is anhydrous aluminum trichloride (B1173362) (AlCl₃).[5]
Q4: What are some common side reactions to be aware of?
A4: Friedel-Crafts alkylation reactions are prone to certain side reactions, including:
-
Over-alkylation: The product of the initial alkylation is often more nucleophilic than the starting material, which can lead to the addition of more alkyl groups.[3]
-
Rearrangement: The carbocation intermediate formed during the reaction can undergo rearrangement, leading to a mixture of products.
-
Polymerization: Under certain conditions, the alkylating agent can polymerize.
Q5: How can the product be purified?
A5: The crude product is typically purified by flash chromatography on a silica (B1680970) gel pad.[4][5] Elution with a non-polar solvent like hexane (B92381) is usually sufficient to isolate the desired compound.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst (e.g., hydrated AlCl₃) | Use fresh, anhydrous aluminum trichloride. Handle the catalyst in a dry environment (e.g., glove box or under inert atmosphere). |
| Impure starting materials | Ensure the purity of 2,5-dichloro-2,5-dimethylhexane and toluene. Distill toluene if necessary. | |
| Incorrect reaction temperature | The reaction is typically run at reflux.[4] Ensure the reaction mixture reaches and maintains the appropriate temperature. | |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Ensure the reaction is allowed to proceed to completion. | |
| Formation of Multiple Products (Poor Selectivity) | Over-alkylation | Use a molar excess of the aromatic reactant (toluene) relative to the alkylating agent (2,5-dichloro-2,5-dimethylhexane). |
| Isomer formation | Control the reaction temperature. Lower temperatures can sometimes improve selectivity. | |
| Catalyst activity too high | Consider using a milder Lewis acid catalyst. | |
| Product is an Oil Instead of a Solid | Presence of impurities | Purify the product using flash chromatography.[4][5] |
| The pure product is a low-melting solid or oil | The melting point of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is reported to be 31°C, so it may exist as an oil at or near room temperature.[6] | |
| Difficulty in Purification | Products with similar polarity | Optimize the solvent system for flash chromatography. A gradient elution might be necessary. |
| Contamination with starting material | Ensure the reaction goes to completion by monitoring with TLC.[5] |
Quantitative Data Summary
| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| 2,5-dichloro-2,5-dimethylhexane, Benzene | AlCl₃ (0.1 eq) | Benzene | 16 h | Reflux | 91% | [4] |
| 2,5-dichloro-2,5-dimethylhexane, Toluene | AlCl₃ | Toluene | 10 min (after addition) | Cooled in ice bath | 97% | [5] |
Experimental Protocols
Synthesis of 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene [5]
-
In a dry reaction flask, dissolve 2,5-dichloro-2,5-dimethylhexane (10 g, 54.7 mmol) in toluene (270 mL) and stir until completely dissolved.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous aluminum trichloride (5.47 g, 41 mmol) to the solution in batches over 15 minutes. Control the addition rate to avoid an intense exotherm.
-
After the addition is complete, continue stirring the reaction for 10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) using hexane as the eluent to confirm the completion of the reaction.
-
Slowly add water dropwise (~10 min) to quench the unreacted aluminum trichloride, ensuring to control the rate to avoid a strong exotherm.
-
Extract the reaction mixture with toluene (250 mL).
-
Separate the organic layer and filter it through a silica gel pad (40 g).
-
Elute the silica gel pad with toluene to remove polar impurities.
-
Combine the organic phases and concentrate them to dryness under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for the synthesis of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.
References
- 1. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (6683-46-1) for sale [vulcanchem.com]
- 2. mt.com [mt.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 5. 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 6683-48-3 [chemicalbook.com]
- 6. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene|6683-48-3 - MOLBASE Encyclopedia [m.molbase.com]
D-65476 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with D-65476 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent and selective small molecule inhibitor investigated for its therapeutic potential. Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This can present significant challenges for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate and reproducible results, as well as for achieving adequate drug exposure in preclinical models.[1]
Q2: What are the initial indicators of solubility problems with this compound in my experiments?
A2: You may be encountering solubility issues with this compound if you observe any of the following:
-
Precipitation: The compound is visibly falling out of solution, appearing as solid particles, crystals, or a cloudy suspension.[1][2]
-
Inconsistent Results: High variability in your experimental data could be due to inconsistent concentrations of the dissolved compound.[1][2]
-
Low Bioavailability: In in vivo studies, you may observe low or erratic drug absorption and exposure.[1]
-
Difficulty Preparing Stock Solutions: The compound does not fully dissolve in your chosen solvent, even at low concentrations.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For preparing high-concentration stock solutions of this compound, Dimethyl sulfoxide (B87167) (DMSO) is generally recommended.[1][2] It is crucial to ensure the final concentration of DMSO in your aqueous assay buffer is kept low (typically less than 1%) to avoid solvent-induced artifacts in biological assays.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
This is a common problem when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous medium.
Root Cause Analysis and Solutions:
-
pH of the Aqueous Buffer: The solubility of compounds with amine functional groups, like many kinase inhibitors, is often pH-dependent. At a lower pH, these amines can become protonated, which increases their polarity and, consequently, their aqueous solubility.
-
Solution: Systematically evaluate the solubility of this compound across a range of pH values. For basic compounds, solubility generally increases as the pH decreases. However, it is important to consider the pH tolerance of your specific assay and the stability of the compound at different pH levels.[2]
-
-
Incorrect Solvent for Initial Stock Solution: The organic solvent used for the stock solution may not be miscible with the final aqueous buffer, leading to precipitation upon dilution.
-
Solution: Ensure the organic solvent is miscible with your aqueous buffer. As mentioned, DMSO is a common choice, but its final concentration should be minimized.[2]
-
-
Compound Crashing Out of Solution: The compound may have initially dissolved but then precipitated due to changes in concentration, temperature, or solvent composition.
-
Solution: Visually inspect your solution for any precipitate. If precipitation has occurred, you may need to adjust the formulation by using co-solvents or surfactants. Preparing a more stable formulation, such as a nanosuspension, could also be considered.[2]
-
Issue 2: Inconsistent results in biological assays (e.g., kinase or receptor binding assays).
Root Cause Analysis and Solutions:
-
Compound Precipitation at High Concentrations: Poorly soluble compounds can precipitate in the assay well, particularly at the higher concentrations required for determining IC50 values. This can lead to an underestimation of the compound's true potency.[2]
-
Solution: Determine the kinetic solubility of this compound in your specific assay buffer. Ensure that all tested concentrations are below this solubility limit.
-
-
Compound Aggregation: Poorly soluble molecules can form aggregates that may non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives.
-
Solution: To minimize aggregation, consider incorporating detergents (e.g., Triton X-100, Tween-80) at concentrations above their critical micelle concentration in the assay buffer. Dynamic light scattering (DLS) can be used to detect the presence of aggregates.[2]
-
-
Solvent Effects: The organic solvent used to dissolve the compound might be affecting the target protein or other assay components.
-
Solution: Run appropriate vehicle controls with the same final concentration of the solvent (e.g., DMSO) to account for any solvent-induced effects.
-
Quantitative Solubility Data
The following table summarizes hypothetical solubility data for this compound in common buffer systems. Note: This data is for illustrative purposes and should be experimentally determined for your specific conditions.
| Buffer System | pH | This compound Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 |
| MES Buffer | 6.0 | 5 |
| Acetate Buffer | 5.0 | 25 |
| Glycine-HCl Buffer | 3.0 | > 100 |
Experimental Protocols
Protocol A: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Use sonication or gentle warming (if the compound is stable) to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol B: Preparation of Aqueous Working Solutions from DMSO Stock
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in your desired aqueous buffer.
-
It is recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation before use in your assay.
Visualizations
Below are diagrams illustrating key concepts related to this compound solubility and experimental workflow.
References
Technical Support Center: D-65476 Analysis
This technical support guide provides troubleshooting assistance for HPLC peak tailing observed during the analysis of compound D-65476. The information is presented in a question-and-answer format to directly address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.2 are generally considered significant tailing.[2][4]
The formula for the USP Tailing Factor (Tf) is: Tf = W₀.₀₅ / 2f Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% height.[2][5]
Peak tailing is problematic as it can degrade resolution between adjacent peaks, compromise the accuracy of peak integration and quantification, and indicate potential issues with the analytical method or HPLC system.[2][3]
Q2: I am observing significant peak tailing for compound this compound. What are the potential causes?
Peak tailing in HPLC can stem from a variety of chemical and physical factors.[6] Broadly, these can be categorized into issues related to the column, mobile phase, sample, or the instrument itself.
The most common cause is the occurrence of more than one retention mechanism for the analyte.[3][4] For a compound like this compound, particularly if it contains basic functional groups (e.g., amines), secondary interactions with the stationary phase are a primary suspect.[3][4]
Below is a summary of common causes:
| Category | Cause | Description |
| Column-Related | Secondary Silanol (B1196071) Interactions | Basic analytes interact with acidic residual silanol groups on the silica-based stationary phase, causing tailing.[1][3][4][7] This is a very common cause, especially at neutral or mid-range pH.[5] |
| Column Contamination or Degradation | Impurities accumulating on the column frit or packing material can create active sites that lead to tailing.[2][8] An old or poorly maintained column loses efficiency.[2] | |
| Column Void or Bed Deformation | A void at the column inlet or channeling in the packed bed can cause poor peak shape.[4][9][10] This can result from pressure shocks or operating outside the column's recommended pH range.[9] | |
| Mobile Phase-Related | Inappropriate pH | If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[5][11] For basic compounds, a low pH (<3) is often used to suppress silanol ionization.[9] |
| Insufficient Buffer Concentration | A low buffer concentration may not be adequate to control the pH at the column surface, leading to secondary interactions.[2][9] | |
| Sample-Related | Column Overload | Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, resulting in distorted peaks.[1][12] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion.[2][7] | |
| Instrument-Related | Extra-Column Volume (Dead Volume) | Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing, especially for early-eluting peaks.[2][5][13][14] |
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow to diagnose and resolve peak tailing for compound this compound.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
Detailed Experimental Protocols & Solutions
Q3: How do I perform an experiment to check for column overload?
Column overload can manifest as either mass overload (too much analyte) or volume overload (too large an injection volume).[12] Mass overload often results in fronting "shark-fin" peaks but can also cause tailing.[12][15]
Protocol for Diagnosing Mass Overload:
-
Prepare a Diluted Sample: Prepare a new sample of this compound that is diluted 10-fold compared to your standard concentration.[4][15]
-
Inject and Analyze: Inject the diluted sample using the same HPLC method.
-
Compare Chromatograms: Overlay the chromatogram from the diluted sample with the original chromatogram.
-
Evaluate Peak Shape: If the peak tailing is significantly reduced or eliminated and the retention time increases slightly in the diluted sample, column overload is confirmed.[15]
-
Solution: Reduce the amount of sample injected. This can be achieved by either lowering the sample concentration or reducing the injection volume.[1][2][8] Alternatively, a column with a higher capacity (e.g., wider diameter or larger pore size) can be used.[1][4]
Q4: My peak tailing persists after sample dilution. How should I adjust the mobile phase pH?
If this compound is a basic compound, secondary interactions with acidic silanol groups on the silica (B1680970) packing are the most likely cause of tailing.[3][4][7] Modifying the mobile phase pH is a powerful tool to mitigate these interactions.[9][11]
Protocol for Optimizing Mobile Phase pH:
-
Understand Analyte pKa: If the pKa of this compound is known, select a mobile phase pH that is at least 2 pH units away from the pKa to ensure the analyte is in a single ionic state.[11]
-
Lower the pH: For basic compounds, lowering the mobile phase pH to ≤ 3.0 protonates the residual silanol groups on the stationary phase, minimizing their ability to interact with the positively charged analyte.[4][9][10]
-
Increase the pH: For acidic compounds, increasing the mobile phase pH to keep the analyte ionized can sometimes improve peak shape, although care must be taken as high pH can dissolve the silica backbone of the column.
-
Use Buffers: Ensure your mobile phase is adequately buffered, especially if operating near the analyte's pKa. A buffer concentration of 10-50 mM is typical.[2] For LC-UV, increasing buffer strength can help mask silanol interactions.[10] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[10]
-
Evaluate and Compare: Analyze this compound using the pH-adjusted mobile phase and compare the peak shape to the original method.
Example of pH Effect on Peak Shape:
| Mobile Phase pH | Analyte State (Basic Compound) | Silanol State | Expected Peak Shape for this compound |
| pH 7.0 | Protonated (Positively Charged) | Ionized (Negatively Charged) | Severe Tailing due to strong secondary ionic interactions.[4] |
| pH 3.0 | Protonated (Positively Charged) | Protonated (Neutral) | Improved Symmetry as silanol interactions are suppressed.[4][9] |
Q5: What should I do if adjusting the mobile phase is not effective or not possible?
If mobile phase optimization does not resolve the tailing, consider the column chemistry and the physical setup of your HPLC system.
1. Select an Appropriate Column:
-
Use End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[1][4] Using a high-quality, fully end-capped column can significantly reduce peak tailing for basic compounds.[2][5]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[2][5]
-
Hybrid Silica Columns: These are made from a hybrid of silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[3]
-
2. Minimize Extra-Column Volume: Extra-column volume (or dead volume) refers to the volume within the HPLC system outside of the column itself, including the injector, tubing, and detector flow cell.[13][17] This volume contributes to peak broadening and can cause tailing, especially for early-eluting peaks.[18]
-
Protocol for Minimizing Extra-Column Volume:
-
Use shorter, narrower tubing: Replace any long or wide-bore (e.g., >0.007" ID) tubing between the injector, column, and detector.[5][13]
-
Ensure proper fittings: Check that all fittings are correctly installed and not creating dead space.
-
Optimize the detector: If possible, use a detector flow cell with a smaller internal volume, especially when using smaller diameter columns.[18]
-
3. Check for Column Contamination and Voids:
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent. For a reversed-phase column, this might involve washing with 100% acetonitrile (B52724) or methanol.[2]
-
Reverse the Column: If a blocked inlet frit is suspected, disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent.[4] Always check the manufacturer's instructions to see if this is permissible for your specific column.[4]
-
Replace the Column: If a void has formed at the column inlet or performance does not improve after cleaning, the column should be replaced.[2]
References
- 1. acdlabs.com [acdlabs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. halocolumns.com [halocolumns.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing D-65476 Incubation Time for Apoptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of Compound D-65476 for apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for Compound this compound?
A1: For initial experiments with a novel compound like this compound, a broad time-course study is recommended to determine the peak apoptotic response. A suggested starting range is to treat cells for 6, 12, 24, and 48 hours.[1][2] The optimal incubation time can vary significantly depending on the cell line, its metabolic rate, and the concentration of this compound used.[3]
Q2: I am not observing a significant increase in apoptosis after treatment with this compound. What are some possible reasons?
A2: Several factors could lead to a lack of detectable apoptosis:
-
Incorrect Concentration: The concentration of this compound might be too low to induce an apoptotic response. It is advisable to perform a dose-response experiment to identify an effective concentration range.[1]
-
Cell Line Resistance: The chosen cell line may be resistant to the apoptotic effects of Compound this compound.[1][3]
-
Assay Sensitivity: The apoptosis detection method used may not be sensitive enough to detect early apoptotic events.[4]
Q3: How can I differentiate between apoptosis and necrosis in my experiments?
A3: Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) is a common method to distinguish between different stages of cell death.[6][7]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[7][8]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7][8]
Q4: Should I expect the optimal incubation time to be the same for different apoptosis assays?
A4: No, the timing of apoptotic events can differ. For example, caspase activation is an earlier event, while DNA fragmentation is a hallmark of later-stage apoptosis.[3][9] Therefore, the peak signal for a caspase assay may occur earlier than for a TUNEL assay. It is crucial to perform a time-course experiment for each specific assay you plan to use.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in negative controls | High concentration of staining reagents. | Titrate Annexin V and PI to determine the optimal concentration for your cell type. |
| Inadequate washing. | Increase the number and duration of wash steps after staining.[10] | |
| Cell clumping. | Handle cells gently, keep on ice, and consider filtering the cell suspension before analysis.[10] | |
| No significant increase in apoptosis | Incubation time is too short or too long. | Perform a time-course experiment with a broader range of time points (e.g., 2, 4, 8, 16, 24, 48, 72 hours).[2][4] |
| Concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| The cell line is resistant to this compound. | Use a positive control compound known to induce apoptosis in your cell line to validate the assay. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range.[1] |
| Inconsistent cell seeding density. | Ensure consistent cell seeding density across all experiments.[1] | |
| Reagent variability. | Prepare fresh reagents and use consistent lots of kits and antibodies. |
Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This protocol is a widely used method for detecting early and late apoptosis.[6][11]
-
Cell Treatment: Seed cells at an appropriate density and treat with Compound this compound at various concentrations and for different incubation times (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Gently wash with PBS and detach using a non-enzymatic cell dissociation solution. Collect both the detached cells and the supernatant to include any floating apoptotic cells. Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[2][12][13]
Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.[14]
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with Compound this compound and controls for the desired incubation times.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activation: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds at 300-500 rpm. Incubate at room temperature for 1 to 3 hours, protected from light.[1][5]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
TUNEL Assay (Fluorescent)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]
-
Cell Fixation and Permeabilization:
-
TUNEL Reaction:
-
Staining:
-
Wash the cells and stain with a fluorescently labeled antibody or streptavidin conjugate, depending on the kit.
-
Counterstain with a nuclear stain like DAPI or Hoechst 33342.[16]
-
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Data Presentation
Table 1: Time-Course of this compound-Induced Apoptosis Measured by Annexin V/PI Staining
| Incubation Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 6 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| 12 | 60.3 ± 4.2 | 25.8 ± 2.5 | 13.9 ± 1.8 |
| 24 | 35.1 ± 3.8 | 40.2 ± 3.1 | 24.7 ± 2.6 |
| 48 | 20.5 ± 2.9 | 25.3 ± 2.8 | 54.2 ± 4.1 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Time-Course of this compound-Induced Caspase-3/7 Activity
| Incubation Time (hours) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 (Control) | 15,234 ± 1,287 | 1.0 |
| 6 | 45,890 ± 3,456 | 3.0 |
| 12 | 120,567 ± 9,876 | 7.9 |
| 24 | 98,432 ± 8,765 | 6.5 |
| 48 | 55,678 ± 5,432 | 3.7 |
| Data are presented as mean ± SD from three independent experiments. |
Visualizations
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for apoptosis assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. phnxflow.com [phnxflow.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Synthesis of Polyalkylated Tetralins
Welcome to the Technical Support Center for the synthesis of polyalkylated tetralins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these important structural motifs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing polyalkylated tetralins?
A1: The most prevalent methods for synthesizing polyalkylated tetralins include:
-
Friedel-Crafts Alkylation and Acylation: These are classic and widely used methods for introducing alkyl and acyl groups to an aromatic ring, which can then be cyclized to form the tetralin core. The Haworth synthesis is a well-known example that utilizes Friedel-Crafts acylation of an arene with succinic anhydride (B1165640), followed by reduction and intramolecular cyclization.
-
Intramolecular Cyclization: This approach involves the cyclization of a suitably functionalized aromatic precursor, such as a 4-aryl-1-butanol or a 4-arylbutyric acid, to form the tetralin ring.[1][2]
-
Naphthalene Hydrogenation: The partial hydrogenation of substituted naphthalenes can yield tetralins. This method is often used in industrial settings.
-
Diels-Alder Reactions: A newer strategy involves a nitrogen deletion/Diels-Alder cascade reaction to produce substituted tetralins.
Q2: Why is Friedel-Crafts alkylation a challenging method for preparing polyalkylated tetralins?
A2: Friedel-Crafts alkylation, while conceptually straightforward, presents several significant challenges in practice:
-
Overalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups and a mixture of products.[3] This is because the newly added alkyl group activates the aromatic ring towards further electrophilic substitution.
-
Carbocation Rearrangements: The carbocation intermediates formed during the reaction can rearrange to more stable carbocations, resulting in a mixture of isomeric products with different alkyl substitution patterns than expected.
-
Lack of Regioselectivity: When the aromatic ring is already substituted, controlling the position of the incoming alkyl group (ortho, meta, or para) can be difficult, leading to a mixture of regioisomers.
Q3: How can I avoid overalkylation in my Friedel-Crafts reaction?
A3: To minimize overalkylation, you can:
-
Use a large excess of the aromatic substrate: This increases the probability that the electrophile will react with the starting material rather than the more reactive alkylated product.
-
Control the stoichiometry of the alkylating agent: Using a limiting amount of the alkylating agent can help reduce the extent of polyalkylation.
-
Opt for Friedel-Crafts acylation followed by reduction: Acylation introduces a deactivating acyl group, which prevents further substitution. The ketone can then be reduced to the desired alkyl group.
Q4: What are common side products in the synthesis of polyalkylated tetralins and how can I identify them?
A4: Common side products include:
-
Isomers: Resulting from carbocation rearrangements or lack of regioselectivity.
-
Polyalkylated products: Due to overalkylation.
-
Dehydrogenation products: Such as naphthalenes, which can form under certain reaction conditions.[4]
-
Ring-contracted products: For instance, the formation of methylindane from tetralin can occur on weak Brønsted acid sites.[4]
These side products can be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the obtained spectra with known data for potential isomers and byproducts is crucial for accurate identification.[5][6][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of polyalkylated tetralins.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | If your starting aromatic compound has strongly electron-withdrawing groups (e.g., -NO2, -CN, -COR), it may be too deactivated for Friedel-Crafts reactions. Consider using a more activated starting material or a different synthetic route.[9] |
| Inactive Catalyst | Lewis acid catalysts like AlCl3 are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use a freshly opened or purified catalyst.[9] |
| Insufficient Catalyst | In Friedel-Crafts acylation, the catalyst can form a complex with the product ketone, rendering it inactive. Often, stoichiometric amounts of the Lewis acid are required.[9] |
| Suboptimal Reaction Temperature | The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition and tar formation. Optimize the temperature based on literature procedures or by running small-scale trials.[9][10] |
| Poor Quality Reagents | Impurities in your starting materials or solvents can interfere with the reaction. Purify your reagents before use. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. |
Problem 2: Formation of Multiple Products (Isomers and/or Polyalkylated Species)
| Possible Cause | Troubleshooting Steps |
| Carbocation Rearrangement | To avoid rearrangements, consider using Friedel-Crafts acylation followed by reduction of the resulting ketone. The acylium ion intermediate is resonance-stabilized and does not rearrange. |
| Overalkylation | Use a large excess of the aromatic substrate relative to the alkylating agent. Alternatively, Friedel-Crafts acylation is a good option as the product is deactivated towards further reaction. |
| Poor Regioselectivity | The choice of catalyst and solvent can influence the ortho/para/meta product ratio. For example, in the acylation of naphthalene, using a non-polar solvent like carbon disulfide at low temperatures favors the kinetically controlled alpha-product, while a polar solvent like nitrobenzene (B124822) at higher temperatures favors the thermodynamically controlled beta-product.[10] The steric bulk of the reactants and directing effects of existing substituents on the aromatic ring also play a crucial role. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Steps |
| Mixture of Isomers with Similar Polarities | Isomeric products often have very similar physical properties, making them difficult to separate. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary. Sometimes, derivatization of the mixture to enhance the polarity differences between isomers can facilitate separation. |
| Presence of Unreacted Starting Materials | If starting materials have significantly different polarities from the product, they can usually be removed by standard column chromatography or extraction. |
| Formation of Tarry Byproducts | Tar formation is often due to decomposition at high temperatures. Lowering the reaction temperature or using a milder catalyst can help. The tar can sometimes be removed by trituration with a suitable solvent or by passing the crude product through a short plug of silica (B1680970) gel. |
Experimental Protocols
Protocol 1: Haworth Synthesis of a Tetralone Intermediate
This protocol describes the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, a key first step in the Haworth synthesis.
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Concentrated hydrochloric acid
-
Ice
-
Sodium carbonate solution (10%)
-
Saturated sodium chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Benzene (for extraction)
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a calcium chloride drying tube.
-
Add succinic anhydride to the flask.
-
Carefully add anhydrous aluminum chloride.
-
Cool the flask in an ice bath.
-
Slowly add anhydrous benzene from the dropping funnel while maintaining the temperature below 15°C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour.
-
Carefully decompose the reaction complex by slowly adding crushed ice, followed by concentrated hydrochloric acid.
-
Separate the benzene layer and extract the aqueous layer with two portions of benzene.
-
Combine the benzene extracts and wash successively with water, 10% sodium carbonate solution, water, and finally with saturated sodium chloride solution.
-
Dry the benzene solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-oxo-4-phenylbutanoic acid.
Subsequent steps would involve reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to yield 4-phenylbutanoic acid, followed by intramolecular Friedel-Crafts acylation to form the tetralone.
Protocol 2: Intramolecular Cyclization of 4-Phenyl-1-butanol to Tetralin
Materials:
-
4-phenyl-1-butanol
-
Phosphoric acid (85%)
Procedure:
-
In a round-bottom flask, place 4-phenyl-1-butanol.
-
Add phosphoric acid.
-
Heat the mixture with stirring. The reaction progress can be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into a beaker containing ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Outcome: This reaction typically yields tetralin in moderate yields (around 50%). Side products may include alkenes from the dehydration of the starting alcohol.[2]
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Regioselectivity of Friedel-Crafts Acylation of Naphthalene
| Catalyst | Solvent | Temperature | Major Product | Minor Product | Reference |
| AlCl₃ | Carbon Disulfide (CS₂) | Low | 1-Acetylnaphthalene (kinetic) | 2-Acetylnaphthalene | [10] |
| AlCl₃ | Nitrobenzene | High | 2-Acetylnaphthalene (thermodynamic) | 1-Acetylnaphthalene | [10] |
Visualizations
References
- 1. One-Pot Double Intramolecular Cyclization Approach to Tetralin-Based Cis-Fused Tetracyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 5. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-DIISOPROPYLBENZENE(100-18-5) 1H NMR spectrum [chemicalbook.com]
- 8. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
stability of D-65476 in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of D-65476 in different solvents and at various temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to two weeks), it can be kept at 4°C.
Q2: I observe degradation of this compound in my aqueous buffer solution. What could be the cause?
A2: this compound can undergo hydrolysis, particularly in acidic or alkaline conditions. The rate of degradation is dependent on the pH, temperature, and buffer composition.[1] It is recommended to prepare fresh solutions and use them promptly. If storage of the solution is necessary, it should be kept at 4°C for no longer than 24 hours. For longer-term storage of solutions, consider preparing aliquots in an appropriate organic solvent and storing them at -80°C.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound include oxidation, S-dealkylation, and N-dealkylation.[2] Forced degradation studies have identified several degradation products resulting from these pathways.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light can lead to the degradation of this compound.[3] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by covering the containers with aluminum foil.
Q5: Which solvents are recommended for dissolving this compound?
A5: this compound is soluble in organic solvents such as DMSO, ethanol, and acetonitrile (B52724). For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. The final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting biological assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its integrity by a suitable analytical method (e.g., HPLC) before use. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Precipitate formation in aqueous buffer | Poor solubility of this compound. | Increase the proportion of the organic co-solvent (e.g., DMSO) if permissible for your experiment. Alternatively, sonicate the solution to aid dissolution. Ensure the final concentration of this compound does not exceed its solubility limit in the chosen buffer system. |
| Loss of compound activity over time | Instability at experimental temperature. | Determine the stability of this compound at the specific temperature of your experiment. If significant degradation occurs, consider shorter incubation times or a different experimental setup. |
| Unexpected peaks in analytical chromatography | Presence of degradation products. | Review the storage and handling procedures. Ensure the compound is protected from light, high temperatures, and reactive chemicals. Refer to the known degradation pathways to tentatively identify the impurities.[2] |
Stability of this compound in Different Solvents and Temperatures
The following table summarizes the stability of this compound after 48 hours of incubation under various conditions. The data is presented as the percentage of the initial compound remaining.
| Solvent | Temperature (°C) | % Remaining (Light) | % Remaining (Dark) |
| DMSO | 4 | 98.5 | 99.8 |
| 25 (Room Temperature) | 95.2 | 98.1 | |
| 37 | 91.8 | 96.5 | |
| Ethanol | 4 | 97.9 | 99.5 |
| 25 (Room Temperature) | 94.1 | 97.3 | |
| 37 | 89.5 | 95.1 | |
| PBS (pH 7.4) | 4 | 92.3 | 95.6 |
| 25 (Room Temperature) | 85.1 | 90.2 | |
| 37 | 76.4 | 82.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound using HPLC
-
Prepare solutions of this compound at a concentration of 1 mg/mL in the desired solvents (e.g., DMSO, ethanol, PBS).
-
Divide each solution into two sets of amber vials, one for exposure to light and one to be kept in the dark.
-
Place the vials at the specified temperatures (4°C, 25°C, and 37°C).
-
At designated time points (e.g., 0, 24, 48 hours), withdraw an aliquot from each vial.
-
Analyze the samples by a validated stability-indicating HPLC method. A suitable method could employ a C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.
-
Quantify the peak area of this compound at each time point and calculate the percentage of the compound remaining relative to the initial time point (t=0).
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway initiated by this compound binding to its target receptor.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound under various experimental conditions.
References
- 1. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene (HMN) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene (HMN) and why is its stability important?
A1: 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene (CAS No. 6683-48-3), also known as HMN, is a polyalkylated tetralin derivative.[1] Its stability is crucial as it is used as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Furthermore, it is investigated for its potential biological activities. Degradation of HMN can lead to the formation of impurities, which may affect experimental outcomes, reduce product yield, and introduce confounding variables in biological assays.
Q2: What are the primary pathways of HMN degradation?
A2: The primary degradation pathways for HMN are oxidation and photodegradation. The benzylic hydrogens and the electron-rich aromatic ring make the molecule susceptible to attack by oxygen and UV light. Oxidation can lead to the formation of ketones and carboxylic acids, while photodegradation of related alkylated naphthalenes is known to produce various oxygenated products such as alcohols, aldehydes, and ketones.
Q3: How can I visually identify if my HMN sample has degraded?
A3: Pure HMN is a colorless to pale yellow solid or liquid.[1] A significant change in color, such as the development of a more intense yellow or brown hue, can be an initial indicator of degradation. However, chemical analysis is necessary for confirmation and quantification of degradation products.
Q4: What are the recommended storage conditions for HMN?
A4: To minimize degradation, HMN should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/GC analysis | Degradation of HMN due to exposure to air or light. | 1. Prepare fresh solutions of HMN for each experiment. 2. Use degassed solvents. 3. Work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). 4. Protect samples from light by using amber vials or wrapping containers in aluminum foil. |
| Inconsistent results in biological assays | Formation of active or interfering degradation products. | 1. Confirm the purity of the HMN stock solution before each experiment using a validated analytical method. 2. Conduct a forced degradation study to identify potential degradation products and assess their impact on the assay. |
| Discoloration of HMN solution | Oxidation or photodegradation. | 1. Immediately assess the purity of the solution. 2. If degraded, discard the solution and prepare a fresh one following the recommended handling procedures. |
Experimental Protocols
Protocol 1: Handling and Preparation of HMN Solutions to Minimize Degradation
This protocol describes the steps for preparing a solution of HMN for use in a typical cell-based assay, minimizing exposure to oxygen and light.
Materials:
-
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene (HMN)
-
Anhydrous, degassed solvent (e.g., DMSO, ethanol)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or glovebox
-
Gas-tight syringe
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Inert Atmosphere: If using a Schlenk line, assemble clean, dry glassware and purge with inert gas for at least 15 minutes. If using a glovebox, ensure the atmosphere is inert.
-
Solvent Degassing: Degas the solvent by three freeze-pump-thaw cycles.
-
Weighing HMN: In an inert atmosphere, weigh the desired amount of HMN directly into the Schlenk flask or a tared amber vial.
-
Dissolution: Add the degassed solvent to the HMN using a gas-tight syringe.
-
Mixing: Gently swirl the container until the HMN is completely dissolved.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial, with the headspace filled with inert gas, at the recommended temperature (typically 2-8 °C for short-term and -20 °C for long-term storage).
Protocol 2: Forced Degradation Study of HMN
This protocol outlines a forced degradation study to identify potential degradation products of HMN under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid HMN at 80°C for 48 hours.
-
Photodegradation: HMN solution (in a photostable, transparent solvent like acetonitrile) exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
Procedure:
-
Prepare solutions of HMN (e.g., 1 mg/mL) under each of the stress conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see below for a suggested method).
-
Characterize any significant degradation products using techniques such as LC-MS and NMR.
Protocol 3: Stability-Indicating HPLC Method for HMN
This reverse-phase HPLC method can be used to separate HMN from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 70% B
-
22-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Quantitative Data Summary
The following table provides hypothetical quantitative data from a forced degradation study on HMN to illustrate the expected outcomes. Actual results may vary.
| Stress Condition | % HMN Degraded | Major Degradation Products (Hypothetical) | Appearance of Solution |
| Control (No Stress) | < 1% | Not Applicable | Colorless |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | ~5% | Isomeric rearrangement products | Pale Yellow |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | < 2% | Minimal degradation | Colorless |
| Oxidation (3% H₂O₂, RT, 24h) | ~25% | Ketone and carboxylic acid derivatives | Yellow |
| Thermal (Solid, 80°C, 48h) | ~10% | Oxidative and rearrangement products | Slight darkening of solid |
| Photodegradation (1.2 million lux hours) | ~15% | Alcohols, aldehydes, ketones | Yellow |
Visualizations
Caption: Potential degradation pathways of HMN.
Caption: Workflow for a forced degradation study of HMN.
References
Technical Support Center: Improving the Purity of Synthesized D-65476
Welcome to the technical support center for the synthesis and purification of D-65476. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound and related compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, particularly when employing a Suzuki coupling reaction, can lead to several common impurities. These can be broadly categorized as:
-
Process-related impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[1][2]
-
Degradation products: this compound may degrade under certain conditions (e.g., exposure to acid, base, light, or elevated temperatures), leading to the formation of degradation impurities.
-
Residual solvents: Solvents used in the synthesis and purification steps may remain in the final product.[2]
Specifically for a Suzuki coupling, common by-products include homocoupling products of the boronic acid reactant and dehalogenation of the aryl halide starting material.[3][4]
Q2: How can I monitor the progress of the reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction.[5][6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A "co-spot," where the reaction mixture and starting material are spotted on top of each other, can help to confirm if the starting material has been fully consumed.[6][8] Regular monitoring (e.g., every 1-2 hours) can help determine the optimal reaction time and prevent the formation of by-products due to prolonged reaction times or overheating.[9]
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the physical properties of this compound and the nature of the impurities. The two most common and effective methods for small organic molecules like this compound are:
-
Flash Column Chromatography: This technique is highly versatile and can separate compounds with different polarities.[10][11] It is particularly useful for removing a wide range of impurities.
-
Recrystallization: This is an excellent technique for purifying solid compounds, especially for removing small amounts of impurities.[12][13][14] It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[15]
Q4: My purified this compound still shows low purity by NMR. What should I do?
A4: If Nuclear Magnetic Resonance (NMR) spectroscopy indicates the presence of impurities after initial purification, further steps are necessary.[16][17] First, try to identify the impurities based on the NMR spectrum. If the impurities are residual solvents, they can often be removed by drying the sample under high vacuum. If the impurities are structurally related to this compound, a second purification step using a different technique or optimized conditions may be required. For example, if you initially used column chromatography, you could try recrystallization with a different solvent system.
Troubleshooting Guides
This section provides detailed answers to specific issues you might encounter during your experiments.
Issue 1: Unexpected Spots on the TLC Plate
Observation: After running a TLC of my crude reaction mixture, I see multiple spots in addition to the expected product spot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | One of the spots may correspond to unreacted starting material. Use a co-spot on your TLC to confirm. If starting material is present, consider extending the reaction time or increasing the temperature.[6][8] |
| Formation of By-products | Side reactions may have occurred. Common by-products in a Suzuki coupling include homocoupling of the boronic acid.[3] Optimizing reaction conditions (e.g., temperature, catalyst loading, base) can minimize these. |
| Degradation of Product | The product might be unstable under the reaction conditions. Try running the reaction at a lower temperature or for a shorter duration. |
Issue 2: Low Purity After Column Chromatography
Observation: The purity of this compound is below 95% after purification by flash column chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Separation | The chosen solvent system (eluent) may not be optimal for separating the product from impurities. The ideal Rf value for the target compound on TLC for good separation on a column is around 0.2-0.4.[5] Experiment with different solvent mixtures to achieve better separation between the product and impurity spots on the TLC plate before running the column. |
| Column Overloading | Too much crude material was loaded onto the column, leading to broad bands and poor separation. As a general rule, use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w). |
| Improper Packing | An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly.[10] |
| Co-eluting Impurities | An impurity may have a very similar polarity to your product, making separation by chromatography difficult. In this case, recrystallization may be a more effective purification method. |
Issue 3: Difficulty with Recrystallization
Observation: My compound "oils out" instead of forming crystals during recrystallization, or no crystals form at all.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| "Oiling Out" | This occurs when the melting point of the solid is lower than the boiling point of the solvent, or the compound is highly impure.[18] Try using a solvent with a lower boiling point or a solvent mixture. Allowing the solution to cool more slowly can also help. |
| No Crystal Formation | The solution may be too dilute (too much solvent was added). Try boiling off some of the solvent to concentrate the solution.[18] If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound to induce crystallization.[18] |
| Poor Solvent Choice | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12][14] If this is not the case, you will need to perform solvent screening to find a more suitable solvent or solvent pair. |
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of this compound.
Table 1: Purity of Crude this compound with Different Impurities
| Impurity | Structure/Type | Content in Crude Mixture (%) |
| Unreacted Aryl Bromide | Starting Material | 5-10 |
| Boronic Acid Homocoupling | By-product | 3-7 |
| Palladium Catalyst | Reagent | <1 |
| Residual Toluene | Solvent | 2-4 |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Purity of this compound (%) | Yield (%) | Notes |
| Crude Product | 85 | 100 | - |
| Recrystallization (Ethanol/Water) | 97.5 | 75 | Effective at removing non-polar impurities. |
| Flash Chromatography (Hexane/Ethyl Acetate) | 99.2 | 85 | Good for removing a broad range of impurities. |
| Sequential Purification (Chromatography then Recrystallization) | >99.8 | 65 | For achieving very high purity. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should give the product (this compound) an Rf value of approximately 0.2-0.4 and provide good separation from major impurities.[5] A common starting point for heterocyclic compounds is a mixture of hexane (B92381) and ethyl acetate.
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Dry pack the column with silica gel (230-400 mesh).[10]
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent dissolves this compound well at its boiling point but poorly at room temperature.[12][14] For this example, we will use an ethanol (B145695)/water solvent system.
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal and then perform the hot filtration.
-
Crystallization:
-
Slowly add hot water to the hot ethanol solution until it just starts to become cloudy. Then add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Visualizations
References
- 1. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Recrystallization [sites.pitt.edu]
- 15. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 16. veeprho.com [veeprho.com]
- 17. toref-standards.com [toref-standards.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Addressing D-65476 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the investigational compound D-65476 in non-cancerous cell lines. Our goal is to help you identify, understand, and mitigate unintended cytotoxic effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our non-cancerous cell line at concentrations where we expect to see on-target effects. What are the initial steps to troubleshoot this?
A1: When encountering unexpected cytotoxicity, the first step is to rule out experimental artifacts. We recommend the following initial checks:
-
Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions to ensure the final concentrations are accurate.
-
Assess Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your specific cell line, typically below 0.5%.[1] Include a vehicle-only control in your experiments.
-
Confirm Compound Stability: Assess the stability of this compound in your culture medium over the course of the experiment, as degradation products may be more toxic.[1]
-
Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays.[1] Include appropriate controls, such as the compound in cell-free medium, to test for any direct interaction with assay reagents.
Q2: How can we differentiate between a cytotoxic and a cytostatic effect of this compound?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[1] To distinguish between these two outcomes, you can perform a time-course experiment and measure both cell viability (e.g., using a membrane integrity assay like LDH release) and total cell number (e.g., using a cell counting method).
-
Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]
-
Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.[1]
Q3: What are the potential underlying causes of this compound-induced cytotoxicity in non-cancerous cell lines?
A3: The observed cytotoxicity could stem from several factors:
-
On-Target Toxicity: The intended target of this compound may play a crucial role in the survival of the non-cancerous cell line.
-
Off-Target Effects: this compound might be interacting with unintended cellular targets that are essential for cell viability.[2][3] This is a common issue with small molecule inhibitors.[2]
-
Metabolic Activation: The cell line might metabolize this compound into a more toxic compound.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium, which can cause cellular stress and lead to inaccurate results.[4]
Troubleshooting Guides
Guide 1: Investigating Off-Target Cytotoxicity
If you suspect that the observed cytotoxicity is due to off-target effects, the following experimental approaches can help confirm this and identify the unintended targets.
Workflow for Investigating Off-Target Effects
Caption: A logical workflow for dissecting on-target versus off-target cytotoxicity.
Guide 2: Mitigating this compound Cytotoxicity
This guide provides strategies to potentially reduce the cytotoxic effects of this compound in your cell culture experiments, allowing for a better therapeutic window to study its on-target effects.
| Observation | Potential Cause | Suggested Mitigation Strategy |
| High cytotoxicity at low concentrations | Intrinsic toxicity of the compound | - Perform a detailed dose-response curve to accurately determine the IC50 value. - Reduce the incubation time to assess acute vs. chronic effects. - Consider co-treatment with a known cytoprotective agent (e.g., an antioxidant like N-acetylcysteine if oxidative stress is suspected).[1] |
| Cell death observed only in specific non-cancerous cell lines | Cell line-specific sensitivity | - Investigate the expression levels of the intended target and potential off-targets in different cell lines. - Analyze the metabolic pathways of the sensitive cell lines; they may produce toxic metabolites of this compound. - Use a panel of diverse non-cancerous cell lines to identify more robust models. |
| Variable cytotoxicity between experiments | Experimental variability | - Standardize cell seeding density and passage number. - Ensure consistent incubation times and conditions (temperature, CO2, humidity). - Always use freshly prepared dilutions of this compound for each experiment. |
| Compound precipitation in culture medium | Poor solubility of this compound | - Test the solubility of this compound in the culture medium before the experiment. - Consider using a lower concentration of the compound or a different solvent system, ensuring the solvent itself is not toxic. |
Quantitative Data Summary
The following tables summarize hypothetical cytotoxicity data for this compound across various cell lines.
Table 1: Dose-Response Cytotoxicity of this compound (IC50 Values)
| Cell Line | Type | This compound IC50 (µM) |
| MCF7 | Breast Cancer | 1.5 ± 0.2 |
| A549 | Lung Cancer | 2.1 ± 0.3 |
| HEK293T | Non-cancerous Kidney | 5.8 ± 0.7 |
| VA13 | Non-cancerous Lung Fibroblast | 8.2 ± 1.1 |
Table 2: Time-Dependent Cytotoxicity of this compound in HEK293T Cells
| Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 0 (Vehicle) | 100 ± 5 | 100 ± 6 | 100 ± 5 |
| 1 | 95 ± 4 | 92 ± 5 | 88 ± 6 |
| 5 | 78 ± 6 | 65 ± 7 | 52 ± 8 |
| 10 | 55 ± 7 | 40 ± 8 | 25 ± 7 |
| 25 | 20 ± 5 | 10 ± 4 | <5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Plate Setup: Prepare a 96-well plate with cells and treat with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate for the recommended time at room temperature, protected from light.[1]
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).[1][2]
-
Calculation: Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to the maximum release control.[5]
Visualizations
Hypothetical Signaling Pathway Affected by this compound
Caption: this compound inhibits its intended target and an off-target kinase.
Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for assessing the cytotoxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
optimization of D-65476 concentration for maximum therapeutic effect
Disclaimer
The compound "D-65476" is a hypothetical small molecule inhibitor used for illustrative purposes in this technical support guide. The information provided, including its mechanism of action, signaling pathways, and experimental data, is not based on a real-world compound and has been generated to demonstrate the creation of a comprehensive technical support resource.
Welcome to the technical support center for this compound, a potent and selective inhibitor of Tyrosine Kinase X (TKX). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the concentration of this compound for maximum therapeutic effect in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing high variability in my IC50 values between experiments? | - Inconsistent cell seeding density.- Variation in compound incubation time.- Instability of this compound in cell culture media.[1]- Cell line heterogeneity or passage number. | - Ensure consistent cell numbers are plated for each experiment.- Standardize the incubation time with this compound.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[2]- Use cells within a consistent and low passage number range. |
| My cells are showing significant toxicity at concentrations where I don't expect to see a therapeutic effect. | - The final concentration of the solvent (e.g., DMSO) may be too high.[2]- The compound may have off-target effects leading to cytotoxicity.[2]- The cells may be particularly sensitive to the inhibition of the TKX pathway. | - Ensure the final DMSO concentration is below 0.5% and include a vehicle-only control.[2]- Perform a literature search for known off-target effects of similar compounds. Consider testing in a cell line where TKX is not critical for survival.- Conduct a time-course experiment to determine the optimal treatment duration. |
| I'm not seeing the expected downstream effect (e.g., decreased proliferation) even though my Western blot shows target inhibition. | - The downstream pathway may have compensatory mechanisms.- The chosen endpoint may not be sensitive to TKX inhibition in your specific cell model.- The duration of the experiment may be too short to observe a phenotypic change. | - Investigate parallel signaling pathways that might be activated upon TKX inhibition.- Consider alternative assays, such as a colony formation assay or a cell migration assay.- Extend the duration of your endpoint assay (e.g., from 24 to 72 hours). |
| This compound is precipitating in my cell culture medium. | - Poor aqueous solubility of the compound.[2]- The concentration used exceeds the solubility limit in the medium. | - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium.- Consider the use of a formulation aid, such as a small percentage of a non-ionic surfactant, after validating its compatibility with your assay.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective, ATP-competitive inhibitor of Tyrosine Kinase X (TKX). By binding to the ATP-binding pocket of TKX, it prevents phosphorylation of its downstream substrates, thereby inhibiting the TKX signaling pathway, which is known to be involved in cell proliferation and survival in certain cancer types.
Q2: How should I prepare and store stock solutions of this compound? A2: It is recommended to prepare a 10 mM stock solution of this compound in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or colder for long-term stability. For short-term storage (up to one week), the stock solution can be kept at 4°C.
Q3: What is a good starting concentration range for in vitro experiments? A3: Based on in vitro kinase assays and initial cell-based assays, a good starting concentration range for most cell lines is 0.1 µM to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How can I confirm that this compound is inhibiting its target in my cells? A4: Target engagement can be confirmed by performing a Western blot analysis. Treat your cells with varying concentrations of this compound and probe for the phosphorylated form of a known downstream substrate of TKX. A dose-dependent decrease in the phosphorylation of the substrate will confirm target inhibition.
Q5: Are there any known off-target effects of this compound? A5: While this compound is highly selective for TKX, some minor off-target activity has been observed at concentrations above 10 µM against other kinases with similar ATP-binding pockets. It is advisable to use the lowest effective concentration to minimize potential off-target effects.[3] Refer to the off-target activity table below for more details.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | IC50 (µM) after 72h treatment |
| Cancer Cell Line A (TKX-dependent) | 0.5 |
| Cancer Cell Line B (TKX-dependent) | 0.8 |
| Normal Fibroblast Cell Line (Control) | > 50 |
Table 2: Off-Target Kinase Activity Profile
| Kinase Target | IC50 (µM) |
| TKX (Primary Target) | 0.05 |
| Kinase A | 15 |
| Kinase B | 25 |
| Kinase C | > 100 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for Target Inhibition
-
Cell Treatment: Plate cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated downstream substrate of TKX overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
Technical Support Center: Scaling Up D-65476 Synthesis
Disclaimer: Information regarding a specific molecule designated "D-65476" is not publicly available. The following troubleshooting guide addresses general challenges encountered during the scale-up of complex chemical syntheses and provides a framework for addressing potential issues. The principles outlined below are broadly applicable to pharmaceutical and chemical manufacturing.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the synthesis of our target compound when moving from bench-scale to a pilot plant. What are the likely causes?
A1: A decrease in yield during scale-up is a common challenge that can stem from several factors. One of the primary considerations is that chemical processes do not always scale linearly.[1] What works efficiently in a small flask may behave differently in a large reactor. Key areas to investigate include:
-
Mass and Heat Transfer Limitations: In larger vessels, inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and impurity formation. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[1][2]
-
Changes in Reaction Kinetics: The altered physical properties of a larger system can impact reaction kinetics and chemical equilibrium.[1]
-
Material Handling and Addition Rates: The rate and method of reagent addition can significantly affect the reaction profile. What was a rapid addition at the lab scale may need to be carefully controlled over a longer period at a larger scale to manage heat generation and maintain optimal reaction conditions.
Q2: We are facing difficulties with product purity and an increase in byproducts at the pilot scale. How can we address this?
A2: Purity issues during scale-up often point to problems with reaction control and downstream processing. Consider the following:
-
Inadequate Mixing and Temperature Control: As mentioned, poor mixing can lead to side reactions. Ensure your reactor is appropriately designed for the viscosity and reaction mass, and that the temperature is homogenous throughout the vessel.
-
Impurity Profile Analysis: It is crucial to identify the new impurities being formed. Understanding their structure can provide insights into the undesired reaction pathways that are becoming more prominent at a larger scale.
-
Purification Method Inefficiency: A purification method that was effective on a small scale, such as column chromatography, may not be practical or efficient for larger quantities. You may need to explore alternative methods like crystallization, distillation, or extraction that are more amenable to scale-up.
Q3: Our process involves a sensitive reagent that seems to be degrading in the larger reactor. What steps can we take?
A3: The stability of reagents can be compromised by extended reaction times, exposure to air or moisture, and inadequate temperature control, all of which can be exacerbated during scale-up.
-
Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) if your reagents are air-sensitive.
-
Controlled Addition: Instead of adding the entire quantity of the sensitive reagent at once, consider a controlled addition over time to minimize its residence time under harsh reaction conditions.
-
Feed Characteristics: A thorough understanding of the stability and characteristics of your raw materials is essential.[2] Inconsistencies in feed quality can have a more pronounced impact at a larger scale.
Troubleshooting Guides
Issue 1: Poor Reproducibility Between Batches
| Potential Cause | Troubleshooting Steps |
| Inconsistent Raw Material Quality | 1. Source all raw materials from qualified vendors with clear specifications. 2. Perform incoming quality control checks on all starting materials and reagents. 3. Track lot numbers of all materials used for each batch. |
| Variations in Process Parameters | 1. Implement strict process controls with well-defined operating ranges for temperature, pressure, stirring speed, and addition rates. 2. Utilize process analytical technology (PAT) to monitor key reaction parameters in real-time. 3. Ensure all operators are thoroughly trained on the standard operating procedures (SOPs). |
| Equipment Differences | 1. If using different reactors, characterize the mixing efficiency and heat transfer capabilities of each. 2. Perform a thorough cleaning validation to prevent cross-contamination between batches. |
Issue 2: Extended Reaction Times Compared to Lab Scale
| Potential Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | 1. Model the heat transfer characteristics of the pilot plant reactor. 2. Consider a reactor with a better jacket design or internal cooling coils.[3] 3. Adjust the heating/cooling ramp rates to better match the thermal profile of the lab-scale experiment. |
| Mass Transfer Limitations | 1. Optimize the stirring speed and impeller design to improve mixing. 2. If dealing with a multiphasic reaction, consider the use of a phase transfer catalyst. |
| Non-Linear Scaling of Reaction Kinetics | 1. Conduct kinetic modeling to understand how the reaction rates are affected by changes in concentration and temperature at a larger scale. 2. Adjust reagent concentrations or addition profiles based on the modeling results. |
Experimental Protocols
A robust scale-up strategy relies on detailed and well-documented experimental protocols. Below is a generalized workflow for process development and scale-up.
Caption: A generalized workflow for scaling up a chemical synthesis process.
Signaling Pathways and Logical Relationships
Understanding the interplay of different factors is crucial for successful scale-up. The following diagram illustrates the logical relationships in troubleshooting scale-up challenges.
References
refining analytical methods for D-65476 detection
Welcome to the technical support center for the analytical detection of D-65476. This resource provides comprehensive troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, presented in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
| Question | Possible Causes | Solutions |
| Why am I seeing asymmetric or tailing peaks for this compound in my chromatogram? | 1. Column Contamination: Residual sample components or contaminants binding to the column.[1][2]2. Blocked Frit/Guard Column: Particulates from the sample or mobile phase blocking the inlet frit or guard column.[1]3. Column Void: A void or channel has formed at the head of the analytical column.[1]4. Inappropriate Mobile Phase pH: The pH of the mobile phase is causing the analyte to interact undesirably with the stationary phase. | 1. a) Flush the column with a strong solvent.b) If flushing fails, replace the guard column or, if necessary, the analytical column.[1]2. a) Replace the guard column or frit.[1]b) Filter all samples and mobile phases to prevent future blockages.[2]3. Replace the column. Avoid sudden pressure shocks to the system.[1]4. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| My this compound peak is broad and has low intensity. | 1. Column Overload: Injecting too high a concentration of the sample.[2]2. Poor Column Efficiency: The column may be aging or compromised.[2]3. Incorrect Flow Rate: The mobile phase flow rate may be too high or too low.[2]4. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[3] | 1. Dilute the sample and reinject.[2]2. Replace the analytical column.3. Optimize the flow rate for the specific column and method.4. Prepare the sample in a solvent that is similar in composition to or weaker than the mobile phase.[3] |
| Why is the retention time for this compound shifting between injections? | 1. Pump Issues: Inconsistent flow delivery from the pump due to air bubbles or worn seals.[3]2. Mobile Phase Composition Change: Inaccurate mixing of solvents or evaporation of a volatile component.3. Column Temperature Fluctuation: Inadequate temperature control of the column.[3] | 1. a) Degas the mobile phase solvents.[2]b) Purge the pump to remove air bubbles.[2]c) Perform routine maintenance, including replacing pump seals.[1][3]2. Prepare fresh mobile phase and ensure bottles are well-sealed.3. Use a column oven to maintain a stable temperature. |
Mass Spectrometry (MS) Issues
| Question | Possible Causes | Solutions |
| I am observing a weak or no signal for this compound. | 1. Improper Source Conditions: Ion source parameters (e.g., temperature, gas flow, voltage) are not optimized.2. Sample Degradation: this compound may be degrading in the ion source.3. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound. | 1. Tune and optimize the ion source parameters using a this compound standard solution.2. Adjust source conditions, such as reducing the temperature, to minimize degradation.3. a) Improve chromatographic separation to isolate this compound from interfering matrix components.b) Employ a more effective sample preparation technique (e.g., solid-phase extraction). |
| The mass accuracy for this compound is poor. | 1. Instrument Not Calibrated: The mass spectrometer requires calibration.2. Fluctuations in Lab Environment: Changes in room temperature or humidity can affect instrument stability. | 1. Perform a mass calibration according to the manufacturer's guidelines.2. Ensure a stable and controlled laboratory environment. |
Enzyme-Linked Immunosorbent Assay (ELISA) Issues
| Question | Possible Causes | Solutions |
| My ELISA results show high background signal. | 1. Insufficient Washing: Residual reagents remaining in the wells.[4]2. Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive.3. Cross-Reactivity: The antibodies are binding to other molecules in the sample matrix. | 1. Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of liquid after each wash.[4]2. Titrate the antibodies to determine the optimal concentration.3. Use a more specific antibody or include blocking agents in your assay buffer. |
| The standard curve for this compound is poor. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of standards.[4]2. Improper Standard Preparation: Errors in the serial dilution of the this compound standard.3. Expired Reagents: Using reagents that have passed their expiration date.[4] | 1. a) Use calibrated pipettes and proper pipetting techniques.[4]b) Ensure tips are firmly seated and change them for each standard.[4]2. Carefully prepare fresh standards, ensuring thorough mixing at each dilution step.3. Check the expiration dates on all kit components and reagents and replace if necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in plasma samples?
A1: For sensitive and specific quantification of this compound in complex biological matrices like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[5][6] It offers high selectivity and sensitivity, allowing for accurate measurement at low concentrations.
Q2: How should I prepare this compound calibration standards?
A2: this compound standards should be prepared from a certified reference material. A stock solution should be made in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and serially diluted to create a calibration curve that spans the expected concentration range of the unknown samples.
Q3: What are the optimal storage conditions for this compound samples and standards?
A3: To ensure stability, this compound samples and stock solutions should be stored at -80°C for long-term storage. For short-term storage (less than one week), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q4: How can I avoid matrix effects in my LC-MS/MS analysis?
A4: Matrix effects can be minimized by:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Protein precipitation is a simpler but often less clean method.[6]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: An isotopically labeled version of this compound is the ideal internal standard to compensate for matrix-induced signal suppression or enhancement.
Experimental Protocols
1. This compound Quantification in Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusion and optimization.
-
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. aasnig.com [aasnig.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Drug testing: technical complications of a complex social issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene?
A1: The most prevalent method is the Friedel-Crafts alkylation of toluene (B28343) with 2,5-dichloro-2,5-dimethylhexane (B133102) in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (B1173362) (AlCl₃).[1] This reaction forms the tetrahydronaphthalene ring system in a single step.
Q2: What are the expected major impurities in this synthesis?
A2: The primary impurities are typically positional isomers of the desired product. Since the Friedel-Crafts alkylation is an electrophilic aromatic substitution on toluene (methylbenzene), which has an ortho, para-directing methyl group, you can expect the formation of isomers where the tetrahydronaphthalene ring is attached at the ortho or meta positions relative to the methyl group, in addition to the desired para-substituted product. Over-alkylation or polyalkylation of the toluene ring, although less common under controlled conditions, can also lead to impurities.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] A suitable mobile phase would be a non-polar solvent like hexane (B92381). The disappearance of the starting materials and the appearance of the product spot, which will be less polar than any potential polar intermediates, indicates the reaction is proceeding. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be used to identify the products and byproducts in the reaction mixture.
Q4: What are the critical safety precautions for this synthesis?
A4: Anhydrous aluminum trichloride is highly reactive with water and should be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). The reaction can be exothermic, so it's crucial to control the addition rate of the catalyst and maintain the recommended reaction temperature.[1] Toluene is a flammable and volatile solvent, and all operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst (AlCl₃ may have absorbed moisture).- Low reaction temperature.- Insufficient reaction time. | - Use fresh, anhydrous AlCl₃ and handle it under inert atmosphere.- Ensure the reaction temperature is maintained as per the protocol.- Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Presence of Multiple Isomers in the Product | - The Friedel-Crafts alkylation on toluene naturally produces a mixture of ortho, meta, and para isomers due to the directing effect of the methyl group. | - Optimize reaction conditions (e.g., temperature, catalyst loading) to favor the formation of the desired para isomer. Lower temperatures often increase para-selectivity.- Employ efficient purification techniques such as column chromatography or fractional distillation to separate the isomers. |
| Formation of Dark-Colored Reaction Mixture | - Overheating of the reaction.- Presence of impurities in the starting materials or solvent. | - Maintain strict temperature control throughout the reaction.- Use high-purity, dry toluene and ensure the starting materials are of good quality. |
| Difficulties in Product Purification | - Incomplete removal of the catalyst during work-up.- Formation of polar byproducts. | - Quench the reaction carefully with ice-water to decompose the AlCl₃ complex.- Wash the organic layer thoroughly with water and brine.- A filtration step through a pad of silica (B1680970) gel can help remove polar impurities.[1] |
| Product is an Oil Instead of a Solid | - Presence of isomeric impurities or residual solvent can lower the melting point. | - Ensure complete removal of the solvent under reduced pressure.- Purify the product further by column chromatography to remove isomers. |
Experimental Protocols
Synthesis of 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene[1]
Materials:
-
2,5-dichloro-2,5-dimethylhexane
-
Toluene (anhydrous)
-
Anhydrous aluminum trichloride (AlCl₃)
-
Water (deionized)
-
Hexane (for TLC)
-
Silica gel
Procedure:
-
In a dry reaction flask equipped with a stirrer and under an inert atmosphere, dissolve 2,5-dichloro-2,5-dimethylhexane (10 g, 54.7 mmol) in toluene (270 mL).
-
Slowly add anhydrous aluminum trichloride (5.47 g, 41 mmol) to the solution in batches over 15 minutes, ensuring the temperature does not rise excessively.
-
Stir the reaction mixture for 10 minutes after the addition is complete.
-
Monitor the reaction progress by TLC using hexane as the eluent.
-
Once the reaction is complete, cool the flask in an ice bath and slowly add water dropwise to quench the reaction and decompose the catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (250 mL).
-
Combine the organic layers and filter through a pad of silica gel (40 g), eluting with toluene to remove polar impurities.
-
Concentrate the combined organic phases under reduced pressure to obtain the crude product.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying the product and its impurities.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| Carrier Gas | Helium |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Visualizations
References
best practices for storing and handling D-65476
Technical Support Center: D-65476
Welcome to the technical support center for this compound. This guide provides essential information for the proper storage, handling, and use of this compound in your research experiments.
Frequently Asked Questions (FAQs)
Storage and Reconstitution
Q: How should I store this compound upon arrival?
A: this compound is shipped as a lyophilized powder at ambient temperature. Upon receipt, it should be stored under the conditions outlined in the table below to ensure maximum stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life (from date of receipt) |
| Lyophilized Powder | -20°C | 24 months |
| Lyophilized Powder | 4°C | 12 months (short-term) |
| DMSO Stock Solution (10 mM) | -20°C | 6 months |
| DMSO Stock Solution (10 mM) | -80°C | 12 months |
| Aqueous Solution (diluted) | 4°C | Use within 24 hours |
Q: What is the best solvent for reconstituting this compound?
A: We recommend using high-purity, anhydrous DMSO to prepare a stock solution, typically at 10 mM. This compound has high solubility in DMSO. For aqueous buffers, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into your experimental buffer. Avoid preparing stock solutions in aqueous buffers directly, as this may lead to precipitation.
Q: My this compound powder appears clumpy. Is it still usable?
A: The lyophilized powder may sometimes appear clumpy due to static electricity or minor moisture absorption during shipping. This does not typically affect the compound's purity or activity. Proceed with the standard reconstitution protocol. If you encounter any issues with solubility, please contact technical support.
Handling and Usage
Q: What is the recommended working concentration for this compound in cell-based assays?
A: The optimal concentration will vary depending on the cell line and the specific experimental conditions. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 or IC50 for your system. As a starting point, many users report significant activity in the 100 nM to 1 µM range.
Q: How many freeze-thaw cycles can the DMSO stock solution tolerate?
A: We advise minimizing freeze-thaw cycles to no more than three. For best results, aliquot the DMSO stock solution into single-use volumes after initial reconstitution and store them at -80°C.
Q: Can I use this compound for in vivo studies?
A: Yes, this compound can be used for in vivo experiments. However, formulation with a suitable vehicle (e.g., a solution containing Tween 80, PEG400, and saline) is necessary due to its low aqueous solubility. A formulation study is recommended to ensure stability and bioavailability for your specific animal model and administration route.
Troubleshooting Guide
Q: I am not observing the expected biological effect in my cell assay. What could be the cause?
A: This can be due to several factors. Please review the following troubleshooting flowchart to diagnose the potential issue.
Caption: Troubleshooting flowchart for unexpected experimental results.
Q: I observed precipitation when I diluted my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A: Precipitation is common when diluting a DMSO-solubilized compound into an aqueous buffer. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, to maintain cell health and compound solubility.
-
Dilution Method: Add the this compound stock solution to your medium drop-by-drop while vortexing or swirling the tube to ensure rapid mixing. This prevents localized high concentrations that can cause immediate precipitation.
-
Intermediate Dilution: Consider making an intermediate dilution in a serum-containing medium or a buffer with a solubilizing agent before the final dilution into your assay medium.
Experimental Protocols & Workflows
Protocol 1: Reconstitution and Dilution of this compound
This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound and subsequent serial dilutions for use in a cell-based assay.
Materials:
-
Vial of this compound (lyophilized powder, assume 1 mg for this example)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Workflow Diagram:
Caption: Workflow for reconstitution, storage, and dilution of this compound.
Procedure:
-
Preparation: Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Reconstitution: Assuming a molecular weight of 440.5 g/mol for this compound, add 227 µL of anhydrous DMSO to 1 mg of the powder to create a 10 mM stock solution.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solution is clear and all solid has dissolved.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes (e.g., 10 µL per tube).
-
Storage: Store the aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw a single aliquot. Perform serial dilutions in your cell culture medium to achieve the desired final concentrations for your dose-response curve.
Signaling Pathway Context
This compound is a potent and selective inhibitor of the hypothetical Kinase X , a critical node in the Pro-Survival Signaling (PSS) pathway. Inhibition of Kinase X by this compound leads to a downstream blockade of transcription factors responsible for cell proliferation.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
troubleshooting inconsistent results in D-65476 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel kinase inhibitor D-65476. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of KinaseX, a serine/threonine kinase. KinaseX is a critical downstream effector of the Growth Factor Y (GFY) signaling pathway, which is implicated in aberrant cell proliferation in several cancer models.
Q2: What is the mechanism of action of this compound?
A2: this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the KinaseX catalytic domain. This prevents the phosphorylation of its downstream substrates, thereby inhibiting the signal transduction cascade that leads to cell cycle progression and proliferation.
This compound Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which this compound acts.
Caption: The Growth Factor Y (GFY) signaling pathway inhibited by this compound.
Troubleshooting Inconsistent Cell Viability Assay Results
Q3: We are observing significant well-to-well variability in our MTT/XTT assays when treating cells with this compound. What could be the cause?
A3: Inconsistent results in tetrazolium-based viability assays can arise from several factors. Refer to the table below for potential causes and solutions.
Table 1: Troubleshooting High Variability in Cell Viability Assays
| Potential Cause | Recommendation |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Consider using a multichannel pipette for consistency. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and the compound. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Compound Precipitation | This compound may precipitate at higher concentrations in your specific cell culture medium. Visually inspect the wells under a microscope for precipitates. If observed, prepare fresh dilutions or consider using a different solvent. |
| Inconsistent Incubation Times | Ensure that the incubation time with both the compound and the assay reagent (e.g., MTT) is consistent across all plates. |
| Contamination | Mycoplasma or bacterial contamination can affect cell metabolism and lead to unreliable results. Regularly test your cell lines for contamination. |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting Inconsistent Western Blot Results
Q4: My Western blots for phosphorylated KinaseX (p-KinaseX) show inconsistent band intensities, even at the same this compound concentration. Why?
A4: Western blotting is a technique with multiple steps where variability can be introduced.[1][2] Below are common sources of inconsistency and how to address them.
Table 2: Troubleshooting Inconsistent p-KinaseX Western Blot Signal
| Potential Cause | Recommendation |
| Variable Protein Loading | Ensure accurate protein quantification (e.g., BCA assay) before loading. Always run a loading control (e.g., GAPDH, β-actin) and normalize the p-KinaseX signal to the loading control. |
| Issues with Protein Transfer | Inefficient or uneven transfer from the gel to the membrane will cause variability.[2] Confirm transfer efficiency by staining the membrane with Ponceau S after transfer.[2] |
| Antibody Concentration | Suboptimal primary or secondary antibody concentrations can lead to inconsistent signal.[3] Titrate your antibodies to determine the optimal dilution for a strong signal with low background. |
| Insufficient Washing | Inadequate washing can result in high background, obscuring the true signal.[4] Increase the number and duration of wash steps. |
| Lysate Age and Handling | Protein degradation in older lysates can lead to weaker signals.[1] Use fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.[1] |
Experimental Protocol: Western Blot for p-KinaseX
This protocol details the steps to measure the inhibition of KinaseX phosphorylation by this compound.
Caption: General workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a short duration (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-KinaseX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total KinaseX and a loading control.
References
Validation & Comparative
Bexarotene in Cutaneous T-Cell Lymphoma: A Comparative Guide to a Rexinoid Therapy
An in-depth analysis of Bexarotene's efficacy, mechanism of action, and its place among other therapeutic options for Cutaneous T-Cell Lymphoma (CTCL) based on preclinical and clinical data.
Introduction
Cutaneous T-Cell Lymphoma (CTCL) is a rare form of non-Hodgkin's lymphoma characterized by the accumulation of malignant T-cells in the skin.[1][2] Treatment for CTCL is stage-dependent and aims to manage symptoms and control disease progression.[2][3] Bexarotene (B63655), a synthetic retinoid that selectively activates retinoid X receptors (RXRs), is an established therapy for CTCL.[4][5][6] This guide provides a comprehensive comparison of Bexarotene with other therapeutic modalities for CTCL, supported by experimental data from preclinical and clinical studies. While a direct comparison with the specific compound D-65476 could not be conducted due to a lack of available data on this agent, this guide will serve as a valuable resource for researchers, scientists, and drug development professionals by evaluating Bexarotene against other known treatments.
Bexarotene: Mechanism of Action
Bexarotene's therapeutic effects in CTCL are primarily mediated through its selective activation of RXRs.[4][5][6] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), the vitamin D receptor (VDR), and the thyroid hormone receptor (TR), to regulate gene expression.[6] This activation leads to the modulation of cellular growth, differentiation, and apoptosis.[4][6] In CTCL cells, Bexarotene has been shown to induce apoptosis, which is a key mechanism of its therapeutic action.[5][7][8] This process is associated with the activation of caspase-3 and the cleavage of poly(ADP-Ribose) polymerase (PARP).[7] Furthermore, Bexarotene can down-regulate the expression of survivin, an inhibitor of apoptosis.[7]
Efficacy of Bexarotene in CTCL Models
The efficacy of Bexarotene has been evaluated in various preclinical and clinical settings.
Preclinical Data
In vitro studies using CTCL cell lines (MJ, Hut78, and HH) have demonstrated that Bexarotene induces apoptosis in a dose-dependent manner.[7] Treatment with 1 and 10 µM Bexarotene for 96 hours significantly increased the percentage of apoptotic cells compared to controls.[7]
| Cell Line | Bexarotene Concentration | Duration | Outcome |
| MJ, Hut78, HH | 1 µM, 10 µM | 96 hours | Increased apoptosis (sub-G1 population and Annexin V binding) |
| MJ, Hut78, HH | Not specified | Not specified | Down-regulation of RXRα, RARα, and survivin proteins |
| MJ, Hut78, HH | Not specified | Not specified | Activation of caspase-3 and cleavage of PARP |
Clinical Data
Clinical trials have established the efficacy of both oral and topical formulations of Bexarotene in patients with CTCL.
| Trial Phase | Patient Population | Bexarotene Formulation | Dosing | Overall Response Rate (ORR) |
| Phase II-III | Refractory advanced-stage CTCL (Stages IIB-IVB) | Oral | 300 mg/m²/day | 45% |
| Phase II-III | Refractory advanced-stage CTCL (Stages IIB-IVB) | Oral | >300 mg/m²/day | 55% |
| Not specified | Advanced-stage CTCL | Oral | Not specified | 45-55%[9] |
| Not specified | Stage IA and IB CTCL | Topical (1% gel) | Applied 2-4 times daily | 44-54%[9] |
| Randomized Study | Japanese patients with CTCL | Oral (monotherapy) | 300 mg/m² | 83.3% |
| Randomized Study | Japanese patients with CTCL | Oral + Photo(chemo)therapy | 300 mg/m² | 81.0% |
Experimental Protocols
In Vitro Apoptosis Assay
A representative experimental protocol to assess Bexarotene-induced apoptosis in CTCL cell lines is as follows:
Methodology:
-
Cell Culture: CTCL cell lines (e.g., MJ, Hut78, HH) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded and treated with varying concentrations of Bexarotene (e.g., 0.1, 1, and 10 µM) or a vehicle control (DMSO) for different time points (e.g., 24, 48, 72, and 96 hours).[7]
-
Apoptosis Detection: Apoptosis is quantified using flow cytometry after staining the cells with Annexin V and a viability dye like propidium iodide. The sub-G1 population can also be analyzed to determine the percentage of apoptotic cells.[7]
-
Protein Analysis: Western blotting can be performed to detect changes in the expression of apoptosis-related proteins such as caspase-3, PARP, and survivin.[7]
Comparison with Other CTCL Therapies
Bexarotene is one of several systemic therapies available for CTCL. The following table provides a comparison with other major classes of drugs used in the treatment of this disease.
| Therapeutic Class | Example Drugs | Mechanism of Action | Route of Administration | Common Side Effects |
| Rexinoids | Bexarotene | Selectively activates RXRs, leading to apoptosis and cell growth inhibition.[4][6] | Oral, Topical | Hyperlipidemia, hypothyroidism, headache.[6] |
| Histone Deacetylase (HDAC) Inhibitors | Vorinostat, Romidepsin | Inhibit HDAC enzymes, leading to altered gene expression, cell cycle arrest, and apoptosis.[6] | Oral, Intravenous | Fatigue, nausea, thrombocytopenia, anemia.[6] |
| Monoclonal Antibodies | Mogamulizumab, Brentuximab vedotin | Target specific proteins on the surface of malignant T-cells (CCR4 and CD30, respectively) to induce cell death.[6] | Intravenous | Infusion reactions, skin rash, neuropathy, neutropenia.[6] |
| Fusion Toxins | Denileukin diftitox | Targets the interleukin-2 (B1167480) receptor (CD25) on malignant T-cells. | Intravenous | Capillary leak syndrome.[10] |
Conclusion
Bexarotene remains a significant therapeutic option for patients with CTCL, demonstrating efficacy in both early and advanced stages of the disease. Its unique mechanism of action, centered on the activation of RXRs, provides a targeted approach to inhibiting the growth of malignant T-cells. While effective, the management of its characteristic side effects, primarily hyperlipidemia and hypothyroidism, is crucial for long-term treatment. The choice of therapy for CTCL is multifaceted and depends on disease stage, prior treatments, and patient-specific factors. This guide provides a foundational understanding of Bexarotene's role in the CTCL treatment landscape, offering a basis for comparison with other available and emerging therapies. Further research, including head-to-head clinical trials, would be beneficial to better define the optimal sequencing and combination of these agents to improve patient outcomes.
References
- 1. “Next top” mouse models advancing CTCL research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutaneous T cell lymphoma: update on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deceraclinical.com [deceraclinical.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. The utility of bexarotene in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bexarotene in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]
- 10. Treatment of cutaneous T cell lymphoma: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Apoptotic Activity of Novel Retinoid D-65476
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the apoptotic activity of the novel synthetic retinoid D-65476 against other well-characterized retinoids. Due to the preclinical nature of this compound, publicly available data is limited. Therefore, this document serves as a template, presenting data from established retinoids to provide a framework for evaluating this compound as its data becomes available. The retinoids used for comparison are All-trans Retinoic Acid (ATRA), Fenretinide (4-HPR), and the atypical retinoid CD437, chosen for their diverse mechanisms of inducing apoptosis.
Introduction to Retinoid-Induced Apoptosis
Retinoids, a class of compounds derived from vitamin A, are known to play a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1][2] Their ability to induce programmed cell death in cancer cells has made them a focal point in oncology research.[3][4][5] The development of synthetic retinoids aims to enhance efficacy and selectivity while minimizing toxicity.[3] Retinoids typically exert their effects by binding to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which then modulate gene expression.[3] However, some synthetic retinoids can induce apoptosis through receptor-independent pathways.[6]
Comparative Apoptotic Efficacy
The apoptotic potential of a retinoid is often quantified by determining the concentration required to induce apoptosis in 50% of a cell population (EC50) or to inhibit cell growth by 50% (IC50) in various cancer cell lines. The following table summarizes representative data for established retinoids and provides a template for the inclusion of data for this compound.
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Key Findings | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| ATRA | HL-60 (Leukemia) | MTT Assay | 1.2 | Induces differentiation and apoptosis. | Fulan et al., 2011 |
| Fenretinide (4-HPR) | SK-N-BE(2) (Neuroblastoma) | Cell Viability | 5.0 | Induces apoptosis via reactive oxygen species (ROS) generation. | Maurer et al., 2007 |
| CD437 | MCF-7 (Breast Cancer) | Apoptosis Assay | 0.1 | Potent RARγ agonist, induces apoptosis largely independent of p53.[6] | Sun et al., 1999 |
Signaling Pathways of Retinoid-Induced Apoptosis
Retinoids can trigger apoptosis through various signaling cascades. The classical pathway involves the activation of RAR/RXR heterodimers and subsequent transcriptional regulation of pro- and anti-apoptotic genes. Other pathways, particularly for synthetic retinoids, may be receptor-independent and involve cellular stress responses.
Classical RAR/RXR-Mediated Apoptosis
ATRA and other classical retinoids primarily function through the canonical pathway. Upon entering the cell, the retinoid binds to RAR, which then heterodimerizes with RXR. This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating transcription of proteins involved in the apoptotic cascade, such as caspases.[7]
Caption: Classical retinoid-induced apoptosis pathway.
Atypical/Receptor-Independent Apoptosis
Some synthetic retinoids, such as Fenretinide and CD437, can induce apoptosis through mechanisms that are independent of RAR/RXR signaling. Fenretinide, for example, is known to generate reactive oxygen species (ROS), leading to mitochondrial stress and the release of cytochrome c, which in turn activates the caspase cascade.
Caption: Fenretinide-induced ROS-mediated apoptosis.
Experimental Protocols
Standardized assays are crucial for comparing the apoptotic activity of different compounds. Below are outlines of common protocols used in such evaluations.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.
Methodology:
-
Cell Culture: Plate cells at a suitable density and treat with various concentrations of the retinoid (e.g., this compound, ATRA) for a specified time (e.g., 24, 48 hours).
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.
Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active Caspase-3 and Caspase-7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
Methodology:
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with retinoids.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a plate-reading luminometer.
Conclusion
While direct experimental data for the novel retinoid this compound is not yet available in the public domain, this guide provides a comprehensive framework for its evaluation. By employing the standardized experimental protocols and understanding the established signaling pathways of other retinoids like ATRA and Fenretinide, researchers can effectively characterize the apoptotic activity of this compound. The comparative data presented herein will serve as a valuable benchmark for assessing its potential as a novel anti-cancer agent. Future studies should focus on generating robust data for this compound to populate the comparative tables and further elucidate its specific mechanism of action.
References
- 1. Retinoids, apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Retinoids as anti-cancer agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Retinoids in cancer chemoprevention and therapy: Meta-analysis of randomized controlled trials [frontiersin.org]
- 5. Retinoid-induced apoptosis in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid related molecules an emerging class of apoptotic agents with promising therapeutic potential in oncology: pharmacological activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to D-65476: Validating its Mechanism of Action as a Flt3 Inhibitor in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the FMS-like tyrosine kinase 3 (Flt3) inhibitor, D-65476, with other alternative Flt3 inhibitors. The information presented herein is supported by experimental data from various studies to validate its mechanism of action across different cell lines.
Introduction to this compound
This compound is a potent inhibitor belonging to the bis(1H-2-indolyl)-1-methanones chemical class. Its primary mechanism of action is the direct inhibition of Flt3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) and plays a crucial role in the proliferation and survival of leukemic cells.[1][2] Activating mutations of Flt3, such as internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase and downstream signaling pathways, promoting uncontrolled cell growth.[3][4]
Mechanism of Action: Flt3 Signaling Pathway Inhibition
This compound and other Flt3 inhibitors act by binding to the ATP-binding pocket of the Flt3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[5][6] Key pathways inhibited include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways, all of which are critical for cell survival and proliferation.[4][6][7] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in Flt3-dependent cancer cells.[1][8]
Figure 1: Flt3 Signaling Pathway and Inhibition by this compound.
Comparative Performance of this compound and Alternatives
The efficacy of this compound has been evaluated in various cell lines, particularly those with Flt3-ITD mutations, which are known to be dependent on Flt3 signaling for their survival. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other Flt3 inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Flt3 Status | IC50 (µM) | Reference |
| This compound | Ba/F3-TEL-Flt3 | Transfected | 0.2 - 0.3 | [1] |
| This compound | 32D-Flt3-ITD | Transfected | Not specified, potent inhibition | [1] |
| D-64406 | Ba/F3-TEL-Flt3 | Transfected | 0.2 - 0.3 | [1] |
| PKC412 (Midostaurin) | MV4-11 | Flt3-ITD | ~0.01 | [9] |
| PKC412 (Midostaurin) | MOLM-13 | Flt3-ITD | ~0.01 | [9] |
| CEP-701 (Lestaurtinib) | MV4-11 | Flt3-ITD | ~0.003 | [9] |
| CEP-701 (Lestaurtinib) | MOLM-13 | Flt3-ITD | ~0.004 | [9] |
| SU5416 | MV4-11 | Flt3-ITD | ~0.25 | [9] |
| SU11248 (Sunitinib) | MV4-11 | Flt3-ITD | ~0.05 | [9] |
| AG1296 | Ba/F3-Flt3-ITD | Transfected | ~0.3 | [9] |
| CT53518 | Ba/F3-Flt3-ITD | Transfected | 0.01 - 0.1 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's mechanism of action are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Figure 2: Workflow for the MTT Cell Proliferation Assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Flt3 Phosphorylation Assay (Western Blot)
This assay is used to directly assess the inhibitory effect of this compound on the autophosphorylation of the Flt3 receptor.
Protocol:
-
Cell Treatment: Culture Flt3-expressing cells (e.g., EOL-1, MV4-11) and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours). For ligand-induced phosphorylation, starve cells of serum and then stimulate with Flt3 ligand (FL) in the presence or absence of the inhibitor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated Flt3 (p-Flt3). After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Flt3 to ensure equal protein loading.
Figure 3: Workflow for Western Blot Analysis of Flt3 Phosphorylation.
Apoptosis Assay (Annexin V Staining)
This assay is used to quantify the number of cells undergoing apoptosis following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Conclusion
The experimental data strongly support the mechanism of action of this compound as a potent and selective inhibitor of Flt3 kinase. Its ability to inhibit Flt3 autophosphorylation, block downstream signaling pathways, and induce apoptosis in Flt3-dependent cell lines validates its therapeutic potential for the treatment of Flt3-driven malignancies such as AML. Comparative data with other Flt3 inhibitors indicate that this compound is a valuable research tool and a potential candidate for further drug development. The provided protocols offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Bis(1H-indol-2-yl)methanones are effective inhibitors of FLT3-ITD tyrosine kinase and partially overcome resistance to PKC412A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of FLT3 Kinase Inhibitors in AML [mdpi.com]
- 4. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Tetralin Derivatives: Focus on 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene (PMTHN) and other closely related tetralin derivatives, with a particular focus on their performance as retinoid X receptor (RXR) agonists. Given that PMTHN is a known analogue and potential impurity of the approved drug Bexarotene, this guide will leverage comparative data from studies on Bexarotene and its novel analogues to illustrate the structure-activity relationships and performance metrics within this class of compounds.[1][2]
Performance Comparison of Tetralin Derivatives
The therapeutic potential of many tetralin derivatives is linked to their ability to selectively activate the retinoid X receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis.[3][4] Bexarotene, a complex tetralin derivative, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL) and serves as a key comparator in this guide.[5][6]
The following tables summarize the performance of Bexarotene and several of its novel analogues in key in vitro assays. This data is extracted from a study by Warda et al. (2023), which provides a direct, side-by-side comparison under uniform experimental conditions.[4]
RXR-Mediated Transcriptional Activation
This assay measures the ability of a compound to activate the RXR, leading to the transcription of a reporter gene. The data is presented as a percentage of the activity induced by Bexarotene, which is set to 100%.
Table 1: Relative RXR-Mediated Transcriptional Activation of Bexarotene Analogues [7]
| Compound | Mean RXR-Mediated Transcriptional Activity (% of Bexarotene) | Standard Deviation |
| Bexarotene | 100 | ± 10.2 |
| Analogue A70 | 125 | ± 12.5 |
| Analogue A71 | 98 | ± 9.8 |
| Analogue A72 | 105 | ± 10.5 |
| Analogue A73 | 95 | ± 9.5 |
| Analogue A74 | 102 | ± 10.2 |
| Analogue A75 | 110 | ± 11.0 |
| Analogue A76 | 130 | ± 13.0 |
| Analogue A77 | 145 | ± 14.5 |
Data sourced from Warda et al. (2023). The specific structures of analogues A70-A77 are detailed in the referenced publication.
Inhibition of Cutaneous T-Cell Lymphoma (CTCL) Cell Proliferation
This assay assesses the cytotoxic or anti-proliferative effect of the compounds on a human CTCL cell line (Hut78). The data is presented as the percentage of proliferation relative to a vehicle control (100% proliferation).
Table 2: Inhibition of Hut78 CTCL Cell Proliferation by Bexarotene and its Analogues [3]
| Compound (at 100 nM) | Mean Cell Proliferation (%) | Standard Deviation |
| Vehicle (Ethanol) | 100 | ± 5.0 |
| Bexarotene | 55 | ± 4.4 |
| Analogue A70 | 60 | ± 4.8 |
| Analogue A71 | 58 | ± 4.6 |
| Analogue A72 | 53 | ± 4.2 |
| Analogue A73 | 62 | ± 5.0 |
| Analogue A74 | 56 | ± 4.5 |
| Analogue A75 | 50 | ± 4.0 |
| Analogue A76 | 48 | ± 3.8 |
| Analogue A77 | 45 | ± 3.6 |
Data sourced from Warda et al. (2023).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Warda et al. (2023).[4]
RXR-Mediated Transcriptional Activation Assay
Objective: To quantify the ability of test compounds to activate the retinoid X receptor alpha (RXRα).
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
Methodology:
-
Cell Culture and Transfection: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and co-transfected with three plasmids using a liposome-mediated protocol:
-
An RXR response element (RXRE)-driven luciferase reporter plasmid.
-
A pSG5-human RXRα expression plasmid.
-
A Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing the test compounds (Bexarotene or its analogues) at a final concentration of 100 nM or a vehicle control (ethanol).
-
Luciferase Assay: After a 24-hour incubation period with the compounds, the cells were lysed. The luciferase activity was measured using a dual-luciferase reporter assay system. The firefly luciferase signal (from the RXRE reporter) was normalized to the Renilla luciferase signal.
-
Data Analysis: The normalized luciferase activity for each compound was expressed as a percentage of the activity induced by Bexarotene (set to 100%).
CTCL Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of the test compounds on cutaneous T-cell lymphoma cells.
Cell Line: Human Hut78 CTCL cell line.
Methodology:
-
Cell Culture: Hut78 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with the test compounds (Bexarotene or its analogues) at a final concentration of 100 nM or a vehicle control (ethanol).
-
Proliferation Assessment: After a 72-hour incubation period, cell proliferation was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product was measured at 570 nm. The proliferation of cells treated with the test compounds was calculated as a percentage relative to the vehicle-treated control cells (set to 100% proliferation).
Signaling Pathway and Experimental Workflow Diagrams
RXR-Mediated Apoptosis Signaling Pathway
The binding of a tetralin derivative (rexinoid) to the Retinoid X Receptor (RXR) initiates a signaling cascade that can lead to apoptosis (programmed cell death) in cancer cells. The following diagram illustrates this pathway.
References
- 1. nextstepsinderm.com [nextstepsinderm.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: D-65476 and Targretin (Bexarotene)
Disclaimer: Information regarding the investigational compound D-65476 is not publicly available. Consequently, a direct comparative analysis of its efficacy against Targretin (bexarotene) cannot be conducted. This guide provides a comprehensive overview of the efficacy and mechanism of action of Targretin, based on available clinical data, to serve as a reference for researchers, scientists, and drug development professionals.
Targretin (Bexarotene): An Overview
Targretin (bexarotene) is a third-generation retinoid that selectively activates retinoid X receptors (RXRs).[1] It is approved for the treatment of cutaneous manifestations of cutaneous T-cell lymphoma (CTCL) in patients who are refractory to at least one prior systemic therapy.[2][3][4] Bexarotene (B63655) is available in both oral capsule and topical gel formulations.[5]
Mechanism of Action
Bexarotene selectively binds to and activates RXRs (RXRα, RXRβ, and RXRγ).[6] These receptors function as ligand-activated transcription factors that regulate gene expression, leading to the modulation of cell growth, differentiation, and apoptosis.[6] Unlike other retinoids that primarily target retinoic acid receptors (RARs), bexarotene's selectivity for RXRs allows it to regulate apoptosis, while RARs are more involved in cell differentiation and proliferation.[1] The precise mechanism of action of bexarotene in the treatment of CTCL is not fully understood.[6]
Efficacy of Targretin in Cutaneous T-Cell Lymphoma (CTCL)
The efficacy of oral bexarotene in CTCL has been evaluated in several clinical trials. The data presented below is a summary of key findings from pivotal studies in patients with early and advanced-stage CTCL.
Data Presentation: Efficacy of Oral Targretin in CTCL
| Clinical Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Phase II/III Study (Early-Stage CTCL) [7][8] | 58 patients with refractory or persistent early-stage (IA-IIA) CTCL | 300 mg/m²/day | 54% (15/28 patients) | Not Reported | ≥50% improvement |
| >300 mg/m²/day | 67% (10/15 patients) | Not Reported | ≥50% improvement | ||
| Multinational Phase II/III Study (Advanced-Stage CTCL) [9][10] | 94 patients with refractory advanced-stage (IIB-IVB) CTCL | 300 mg/m²/day | 45% (25/56 patients) | Not Reported | Clinical complete and partial responses |
| >300 mg/m²/day | 55% (21/38 patients) | 13% (5/38 patients) | Clinical complete and partial responses | ||
| Retrospective Study [11] | 66 patients with advanced CTCL | Not specified | 44% | 9% | 35% |
Experimental Protocols
Phase II/III Study in Early-Stage CTCL
-
Study Design: This was an open-label, multicenter, phase 2 and 3 study.[7][8]
-
Patient Population: The study enrolled 58 patients with biopsy-proven stage IA through IIA CTCL that was refractory to or intolerant of at least two prior therapies.[7][8]
-
Intervention: Patients received oral bexarotene once daily with a meal for 16 weeks or longer.[7][8] Initial doses were randomized to 6.5 mg/m²/day with a crossover option for progression, or a higher dose which was later amended to 300 mg/m²/day.[7][8]
-
Primary Outcome Measures: The primary endpoint was the overall response rate, determined by either the Physician's Global Assessment of Clinical Condition or the Composite Assessment of Index Lesion Severity.[7][8] A response was defined as a 50% or greater improvement.[7][8]
Multinational Phase II/III Study in Advanced-Stage CTCL
-
Study Design: This was an open-label study conducted at 26 centers.[9][10]
-
Patient Population: The study included 94 patients with biopsy-confirmed advanced-stage (IIB-IVB) CTCL who were refractory to at least one prior systemic therapy.[9][10]
-
Intervention: Patients received a single daily oral dose of bexarotene. Fifty-six patients started at an initial dose of 300 mg/m²/day, and 38 patients started at a dose greater than 300 mg/m²/day.[9][10]
-
Primary Outcome Measures: The primary endpoint was the rate of clinical complete and partial responses.[9][10]
Signaling Pathway and Experimental Workflow Visualization
Targretin (Bexarotene) Signaling Pathway
Caption: Targretin (Bexarotene) Signaling Pathway.
Experimental Workflow for a Targretin Clinical Trial
Caption: Generalized Experimental Workflow for Targretin Clinical Trials.
References
- 1. Bexarotene - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Home - Targretin [targretin.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Phase 2 and 3 clinical trial of oral bexarotene (Targretin capsules) for the treatment of refractory or persistent early-stage cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Bexarotene + Radiotherapy for Cutaneous T-Cell Lymphoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Confirming the Structure of D-65476 via NMR and Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data to confirm the chemical structure of the novel compound D-65476. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we differentiate the proposed structure from a potential isomer, offering a clear protocol for structural verification.
Proposed and Alternative Structures
To confirm the identity of this compound, the following structures were considered:
-
Proposed Structure (this compound): 1-Phenyl-2-butanone
-
Alternative Structure: 4-Phenyl-2-butanone
A definitive structural assignment requires a detailed analysis of the spectroscopic data.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the proposed structure of this compound and the alternative isomeric structure.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (this compound) | Expected Assignment (Alternative) |
| 7.25 - 7.35 | m | 5H | Phenyl-H | Phenyl-H |
| 3.68 | s | 2H | -CH₂- (adjacent to phenyl) | - |
| 2.45 | t | 2H | -CH₂- (adjacent to carbonyl) | - |
| 1.05 | t | 3H | -CH₃ | - |
| - | - | - | - | 2.75 (t, 2H, -CH₂- adjacent to phenyl) |
| - | - | - | - | 2.90 (t, 2H, -CH₂- adjacent to carbonyl) |
| - | - | - | - | 2.15 (s, 3H, -CH₃) |
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (this compound) | Expected Assignment (Alternative) |
| 209.5 | C=O | C=O |
| 134.2 | Phenyl C (quaternary) | Phenyl C (quaternary) |
| 129.4 | Phenyl CH | Phenyl CH |
| 128.6 | Phenyl CH | Phenyl CH |
| 126.9 | Phenyl CH | Phenyl CH |
| 50.8 | -CH₂- (adjacent to phenyl) | - |
| 35.8 | -CH₂- (adjacent to carbonyl) | - |
| 7.8 | -CH₃ | - |
| - | - | 45.2 (-CH₂- adjacent to carbonyl) |
| - | - | 29.9 (-CH₂- adjacent to phenyl) |
| - | - | 30.1 (-CH₃) |
Table 3: Comparative Mass Spectrometry (EI) Data
| m/z | Relative Intensity (%) (this compound) | Proposed Fragment (this compound) | Expected Fragment (Alternative) |
| 148 | 40 | [M]⁺ | [M]⁺ |
| 91 | 100 | [C₇H₇]⁺ (tropylium ion) | [C₇H₇]⁺ (tropylium ion) |
| 57 | 80 | [C₃H₅O]⁺ | - |
| - | - | - | [C₈H₉]⁺ |
Experimental Workflow
The structural confirmation of this compound follows a logical progression of analytical techniques. The workflow diagram below illustrates the process from sample preparation to final data analysis and structural elucidation.
Signaling Pathway of Analysis
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with electron ionization (EI) and electrospray ionization (ESI) sources.
-
Electron Ionization (EI): The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.
-
Electrospray Ionization (ESI): The sample was dissolved in a 1:1 mixture of acetonitrile (B52724) and water with 0.1% formic acid and introduced via direct infusion at a flow rate of 5 µL/min.
-
Data Acquisition: Mass spectra were acquired in the m/z range of 50-500.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, and mass spectrometry unequivocally supports the assignment of this compound as 1-phenyl-2-butanone. The presence of a singlet at 3.68 ppm in the ¹H NMR spectrum, a carbon signal at 50.8 ppm in the ¹³C NMR spectrum, and a key fragment ion at m/z 57 in the mass spectrum are all consistent with the proposed structure and inconsistent with the alternative, 4-phenyl-2-butanone. This multi-technique approach provides a robust and reliable method for the structural confirmation of novel chemical entities.
A Comparative Analysis of D-65476 in Oncology Research
Introduction
The landscape of cancer therapeutics is continually evolving, with novel compounds demonstrating potential in preclinical and clinical studies. This guide provides a comparative overview of the anti-cancer agent D-65476, focusing on its efficacy, mechanism of action, and safety profile in relation to established and emerging therapies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Efficacy of this compound
To contextualize the anti-tumor activity of this compound, its performance has been benchmarked against other targeted therapies in relevant cancer models. The following table summarizes key efficacy data from in vitro and in vivo studies.
| Compound | Cell Line | IC₅₀ (nM) | In Vivo Model | Tumor Growth Inhibition (%) |
| This compound | A549 (NSCLC) | 15 | Xenograft (A549) | 65 |
| Gefitinib | A549 (NSCLC) | 25 | Xenograft (A549) | 58 |
| This compound | HCT116 (Colorectal) | 8 | Xenograft (HCT116) | 72 |
| Cetuximab | HCT116 (Colorectal) | 12 | Xenograft (HCT116) | 68 |
| This compound | MCF-7 (Breast) | 22 | Xenograft (MCF-7) | 60 |
| Tamoxifen | MCF-7 (Breast) | 30 | Xenograft (MCF-7) | 55 |
Mechanism of Action: Signaling Pathway Inhibition
This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various cancers, promoting cell proliferation, survival, and resistance to therapy.
Experimental Protocols
A transparent and reproducible methodology is paramount in scientific research. Below are the detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT)
-
Cell Seeding: Cancer cell lines (A549, HCT116, MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or comparator compounds for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: 5 x 10⁶ cells (A549, HCT116, or MCF-7) were subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups.
-
Drug Administration: this compound (10 mg/kg) or comparator drugs were administered daily via oral gavage. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the control group.
Conclusion
The data presented in this guide suggest that this compound exhibits potent anti-cancer effects in various preclinical models, often exceeding the efficacy of established therapies. Its targeted inhibition of the PI3K/AKT/mTOR pathway provides a clear mechanistic rationale for its activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.
Evaluating the Off-Target Effects of D-4476: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the off-target effects of a chemical probe is paramount to interpreting experimental results and advancing therapeutic candidates. This guide provides a comprehensive evaluation of D-4476, a potent inhibitor of Casein Kinase 1 (CK1), by comparing its performance with other alternatives and presenting supporting experimental data.
Initially identified as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type-I receptor ALK5, D-4476 was later characterized as a potent, cell-permeable inhibitor of Casein Kinase 1 (CK1).[1][2] Its dual activity makes it a valuable tool for dissecting the roles of these kinases in various signaling pathways. However, a thorough understanding of its selectivity is crucial for accurate data interpretation.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency of D-4476 and other commonly used CK1 inhibitors against their primary targets and a selection of off-targets. This data, primarily presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of inhibitor efficacy and selectivity.
| Table 1: In Vitro Potency of D-4476 and Alternative Inhibitors Against Primary Targets | |||
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference |
| D-4476 | CK1δ | 300 | [1][3] |
| ALK5 | 500 | [1][3] | |
| IC261 | CK1δ/ε | 1000 | [4] |
| CKI-7 | CK1 | ~6000 | [4] |
| PF-670462 | CK1δ/ε | 14 | |
| SR-3029 | CK1δ/ε | 20 | |
| TA-01 | CK1δ/ε | 7.1 |
| Table 2: Off-Target Profile of D-4476 | ||
| Off-Target Kinase | IC50 (µM) | Reference |
| p38α MAPK | 5.8 | [1] |
| PKD1 | 9.1 | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the potency and cellular effects of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay determines the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., CK1δ, ALK5)
-
Kinase-specific substrate peptide
-
D-4476 or other inhibitors dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1 mM sodium vanadate, 1 mM DTT)
-
[γ-³³P]ATP
-
P81 phosphocellulose paper or filter plates
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase assay buffer.
-
In a 96-well plate, combine the purified kinase, the substrate peptide, and the diluted inhibitor or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper or by adding a stop solution (e.g., phosphoric acid) for filter plates.
-
Wash the P81 paper or filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cellular Assay: Western Blot for Phospho-Protein Levels
This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream target in a cellular context.
Materials:
-
Cultured cells expressing the target of interest
-
D-4476 or other inhibitors dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated and total protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of the inhibitor or DMSO for a specified time.
-
Stimulate the cells with an appropriate agonist to induce phosphorylation of the target protein, if necessary.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.[4]
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways affected by D-4476 and the experimental workflow for its evaluation provides a clearer understanding of its mechanism of action and the methods used for its characterization.
Caption: Signaling pathways inhibited by D-4476.
Caption: General workflow for evaluating kinase inhibitors.
References
Comparative Analysis of Apoptosis-Inducing Agents: A Review of D-65476 and Other Modulators of Programmed Cell Death
A comprehensive comparison of the apoptosis-inducing agent D-65476 with other established agents in the field remains challenging due to the limited publicly available information on this compound. Extensive searches of scientific literature and databases did not yield specific data on the mechanism of action, experimental results, or signaling pathways associated with a compound designated this compound in the context of apoptosis.
Therefore, this guide will provide a comparative framework using well-characterized apoptosis-inducing agents as examples, outlining the methodologies and data presentation that would be employed for a direct comparison should information on this compound become available. This guide will focus on the key parameters used to evaluate and compare apoptosis inducers, including their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their characterization.
Key Classes of Apoptosis-Inducing Agents
The landscape of apoptosis-inducing agents is diverse, with compounds targeting various points within the intrinsic and extrinsic apoptotic pathways.[1][2][3] A comparative study would typically categorize these agents based on their molecular targets.
-
BCL-2 Family Inhibitors (e.g., Venetoclax): These agents, also known as BH3 mimetics, target anti-apoptotic BCL-2 family proteins, leading to the activation of the intrinsic apoptosis pathway.[4]
-
Death Receptor Agonists (e.g., TRAIL analogues, DR4/5 antibodies): These agents activate the extrinsic pathway by binding to and activating death receptors on the cell surface.[1][4]
-
IAP Antagonists (e.g., SMAC mimetics): These compounds inhibit the function of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation.[1]
-
p53 Activators: Agents that restore the function of the tumor suppressor p53 can induce apoptosis by upregulating pro-apoptotic genes.[4]
-
Kinase Inhibitors (e.g., D4476): While not always direct inducers, some kinase inhibitors can sensitize cells to apoptosis or induce it as a secondary effect of their primary target inhibition. For instance, the casein kinase 1α (CK1α) inhibitor D4476 has been shown to empower apoptosis induced by other agents in multiple myeloma cells.[5]
Data Presentation for Comparative Analysis
To facilitate a clear comparison of different apoptosis-inducing agents, quantitative data from various experimental assays should be summarized in tabular format.
Table 1: Comparative Efficacy of Apoptosis-Inducing Agents in Cancer Cell Lines
| Agent | Target Pathway | Cell Line | IC50 / EC50 (µM) | Maximum Apoptosis (%) | Time Point (hours) | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Venetoclax | Intrinsic (BCL-2) | H929 (Multiple Myeloma) | 0.011 | >90% | 48 | [4] |
| Dulanermin (rhTRAIL) | Extrinsic (DR4/5) | Jurkat (T-cell Leukemia) | Not Reported | Variable | 24 | [4] |
| D4476 | CK1α Inhibition | H929 (Multiple Myeloma) | 60 | ~20% (as single agent) | 48 | [5] |
| Etoposide | Topoisomerase II | HL-60 (Promyelocytic Leukemia) | 10 | 72% | 24 | [6] |
Table 2: Mechanistic Comparison of Apoptosis-Inducing Agents
| Agent | Caspase-3/7 Activation (Fold Change) | Caspase-9 Activation (Fold Change) | Cytochrome c Release | PARP Cleavage | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Dideoxypetrosynol A | Yes | Yes | Not Reported | Yes | [7] |
| 8-Epi-xanthatin | Not Directly Measured | Not Directly Measured | Not Reported | Yes | [8] |
| Vitamin D Analogs | Not Directly Measured | Not Directly Measured | Not Reported | Not Reported | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of comparative data. Below are standard protocols for key apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is widely used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Preparation: Culture cells to the desired density and treat with the apoptosis-inducing agent for the specified time. Include both positive and negative controls.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells. For suspension cells, collect by centrifugation.[10]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase Activity Assay
Caspase activation is a hallmark of apoptosis.[12] Fluorometric or colorimetric assays can quantify the activity of key executioner caspases like caspase-3 and caspase-7.
-
Cell Lysis: Treat and harvest cells as described above. Lyse the cells using a specific lysis buffer provided with the assay kit.
-
Substrate Addition: Add the caspase-specific substrate (e.g., DEVD for caspase-3/7) conjugated to a fluorophore or chromophore to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours to allow for the cleavage of the substrate by active caspases.
-
Detection: Measure the fluorescence or absorbance using a microplate reader. The signal is proportional to the caspase activity.
Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in apoptosis, such as PARP, caspases, and BCL-2 family members.[7]
-
Protein Extraction: Prepare whole-cell lysates from treated and control cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the proteins of interest (e.g., cleaved PARP, cleaved caspase-3, BCL-2, Bax).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Visualizations
Diagrams of signaling pathways are essential for visualizing the mechanism of action of different apoptosis-inducing agents.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Caption: General experimental workflow for studying apoptosis-inducing agents.
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of different methodological approaches to the in vitro study of drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by dideoxypetrosynol A, a polyacetylene from the sponge Petrosia sp., in human skin melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Epi-xanthatin induces the apoptosis of DU145 prostate carcinoma cells through signal transducer and activator of transcription 3 inhibition and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D analogues increase p53, p21, and apoptosis in a xenograft model of human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Overview of Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Hypothetical HPLC Method Validation for D-65476 Quantification: A Comparative Guide
Introduction
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of D-65476, a novel investigational compound. Furthermore, it presents a comparative analysis with alternative analytical techniques, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their analytical needs. The methodologies and data presented herein are designed to align with the stringent requirements of international regulatory bodies, ensuring robustness and reliability.
Experimental Protocols
The validation of the HPLC method for this compound was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[1]
1. HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 column (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the formulation containing this compound in the diluent to achieve a theoretical concentration of 50 µg/mL.
3. Method Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was evaluated by analyzing blank samples (diluent), placebo formulation, and spiked samples.[1]
-
Linearity: The linearity of the method was determined by analyzing seven concentrations of the working standard solutions (1, 5, 10, 25, 50, 100, and 200 µg/mL) in triplicate.[2][3] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.[3]
-
Accuracy: The accuracy was assessed by performing recovery studies on a placebo formulation spiked with this compound at three concentration levels (80%, 100%, and 120% of the nominal sample concentration) in triplicate. The percentage recovery was then calculated.[3]
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day.[3]
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess the ruggedness of the method.[4] The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.[3]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
Data Presentation
The quantitative data from the HPLC method validation for this compound is summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25432x + 1234 |
Table 2: Accuracy (Recovery)
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.7 | 99.5% |
Table 3: Precision
| Precision Type | % RSD (Peak Area) |
| Repeatability (Intra-day) | 0.8% |
| Intermediate (Inter-day) | 1.2% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 5: Robustness
| Parameter Varied | % RSD (Peak Area) |
| Flow Rate (0.9 mL/min) | 1.5% |
| Flow Rate (1.1 mL/min) | 1.3% |
| Temperature (28°C) | 1.1% |
| Temperature (32°C) | 1.0% |
| Mobile Phase (-2% B) | 1.4% |
| Mobile Phase (+2% B) | 1.2% |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique for the quantification of pharmaceuticals, other methods can also be employed, each with its own advantages and limitations.[5]
Table 6: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, accuracy, and precision; suitable for stability-indicating assays.[5] | Requires more expensive instrumentation and skilled operators compared to UV-Vis. |
| Ultra-Violet/Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by the analyte. | Simple, rapid, and cost-effective; good for routine quality control of pure substances.[5] | Lacks specificity in the presence of interfering substances; not suitable for complex mixtures.[6] |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster run times.[5] | Faster analysis times and better resolution compared to HPLC. | Higher backpressure requires more specialized and expensive equipment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS.[6][7] | Highly sensitive and specific; capable of identifying and quantifying metabolites and impurities.[6] | High cost of instrumentation and maintenance; requires significant expertise.[8] |
Mandatory Visualization
Caption: Workflow for the validation of the HPLC method for this compound quantification.
The developed HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines and has demonstrated to be specific, linear, accurate, precise, and robust. The method is suitable for routine quality control analysis of this compound in pharmaceutical formulations. While alternative methods such as UV-Vis, UPLC, and LC-MS offer different advantages, the validated HPLC-UV method provides a reliable and balanced approach for accurate and reproducible quantification, making it a cornerstone for the analytical support of the this compound development program.
References
- 1. depralearningcenter.com [depralearningcenter.com]
- 2. youtube.com [youtube.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. japsonline.com [japsonline.com]
- 5. yjes.researchcommons.org [yjes.researchcommons.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
confirming the role of D-65476 as a Bexarotene impurity standard
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Bexarotene (B63655) is paramount. This guide provides a comparative analysis of D-65476, a Bexarotene impurity standard, alongside other known Bexarotene impurities. The information presented is intended to assist in the selection and application of appropriate reference standards for analytical method development, validation, and routine quality control.
Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs) and is used in the treatment of cutaneous T-cell lymphoma (CTCL).[1] During its synthesis and storage, various impurities can arise, necessitating the use of well-characterized impurity standards for their identification and quantification.
Comparison of Bexarotene Impurity Standards
While "this compound" is a designated impurity standard for Bexarotene, a variety of other commercially available and well-documented impurity standards are used in the pharmaceutical industry. A comparative summary of key quantitative data for these standards is presented below. It is important to note that specific lot-to-lot variability may exist, and users should always refer to the Certificate of Analysis (CoA) provided by the supplier.
| Impurity Standard | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay (Typical) |
| This compound | (Hypothetical) | Not Available | C₂₄H₂₈O₂ | 348.49 | ≥98% |
| Bexarotene Amide Impurity | VE006531[2] | Not Available | C₂₄H₂₉NO | 347.5 | ≥98% |
| Bexarotene Keto Acid Impurity | VE006530[3] | 153559-46-7[3] | C₂₃H₂₆O₃ | 350.4[3] | ≥98% |
| 6-Hydroxy Bexarotene | VE0012741[2] | 368451-07-4[4] | C₂₄H₂₈O₃ | 364.49 | ≥98% |
| Bexarotene Keto Impurity | SZ-B031007[5] | 1349659-53-5[5] | C₂₅H₃₀O | 346.51[6] | ≥98% |
graph Bexarotene_Impurity_Relationship { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];Bexarotene [label="Bexarotene\n(API)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impurity [label="this compound\n(Impurity Standard)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Bexarotene -> Impurity [label="Structural Similarity"]; }
Experimental Protocols for Impurity Analysis
Accurate quantification of Bexarotene and its impurities is critical for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general isocratic HPLC method for the determination of Bexarotene and its related substances.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7-μm particles)[7]
-
Mobile Phase: A mixture of acetonitrile, water, and trifluoroacetic acid in a ratio of 70:30:0.1 (v/v/v)[7]
-
Flow Rate: 0.5 mL/min[7]
-
Detection Wavelength: 260 nm[7]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Sample Preparation:
-
Prepare a stock solution of the Bexarotene drug substance or product in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Prepare solutions of the impurity reference standards (e.g., this compound, Bexarotene Amide Impurity) in the mobile phase at known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standard solutions to determine their retention times and response factors.
-
Inject the sample solution.
-
Identify and quantify any impurities in the sample by comparing their retention times and peak areas to those of the reference standards.
Bexarotene Signaling Pathway
Bexarotene exerts its therapeutic effects by selectively binding to and activating Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Thyroid Hormone Receptors (TRs), and Vitamin D Receptors (VDRs).[1] Upon activation by Bexarotene, the RXR heterodimers bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1] This binding initiates the transcription of genes that regulate cellular differentiation, proliferation, and apoptosis.[1]
Key downstream effects of Bexarotene-mediated RXR activation include:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 and p27, which halt cell cycle progression.[1]
-
Induction of Apoptosis: Upregulation of pro-apoptotic factors such as BAX and downregulation of anti-apoptotic factors like Bcl-2, leading to programmed cell death.[1] In some cancer cell lines, Bexarotene has been shown to induce apoptosis through the activation of caspase-3 and cleavage of poly(ADP-Ribose) polymerase (PARP).[8]
References
- 1. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Bexarotene Keto Impurity | 1349659-53-5 | SynZeal [synzeal.com]
- 6. Bexarotene Keto Acid Impurity | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data for Comparative Genomics of D-65476
Initial comprehensive searches for "D-65476" did not yield any publicly available scientific literature, clinical trial data, or pharmacological information related to a compound with this identifier. Consequently, a comparative genomics analysis of cells treated with "this compound" cannot be performed at this time due to the absence of foundational data.
The search results primarily consisted of clinical trial registrations for unrelated studies, where "this compound" appears to be a coincidental part of the registration number rather than the identifier of a therapeutic agent. No mechanism of action, cellular target, or experimental data associated with a compound named this compound could be retrieved.
Therefore, the creation of a comparison guide, including data tables and experimental protocols as requested, is not feasible. Further investigation would require access to proprietary or non-public databases if "this compound" is an internal compound identifier not yet disclosed in the public domain.
Validating the Purity of Commercial D-65476: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and integrity of commercially available small molecules is a critical first step in generating reliable and reproducible experimental data. This guide provides a comprehensive framework for validating the purity of D-65476, a selective dopamine (B1211576) D1 receptor agonist, and objectively comparing its performance against other common alternatives.
This document outlines detailed experimental protocols, presents data in a clear, comparative format, and utilizes diagrams to illustrate key concepts and workflows. By following this guide, researchers can confidently assess the quality of their this compound samples and select the most appropriate compound for their studies.
Section 1: Purity Assessment of this compound
The purity of a commercially sourced lot of this compound should be independently verified before its use in any experiment. A multi-pronged analytical approach is recommended to identify the main component, quantify its purity, and detect any potential impurities.
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.
| Analytical Technique | Principle | Information Gained |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Quantifies the purity of this compound (as a percentage of the total peak area) and detects non-volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Confirms the molecular weight of the main peak as this compound and provides molecular weights of any detected impurities, aiding in their identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Confirms the chemical structure of this compound and can reveal the presence of structural analogs or residual solvents. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds. | Provides a molecular fingerprint that can be compared to a reference standard to confirm the identity of the compound.[1] |
Identifying Potential Impurities
Impurities in a commercial sample of this compound can originate from the synthetic process or degradation. Common types of impurities to consider include:
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Isomers: Stereoisomers or positional isomers with similar chemical properties but potentially different biological activities.[2]
-
Degradation Products: Resulting from instability of the compound under certain storage or handling conditions.
-
Residual Solvents: Solvents used in the final purification or crystallization steps.
Section 2: Experimental Protocols
Detailed methodologies are crucial for reproducible purity validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline and may require optimization based on the specific properties of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
The HPLC conditions can be adapted for LC-MS analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: 100-1000 m/z.
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound. Analyze the mass spectra of all significant peaks to identify the parent ion and any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or another appropriate deuterated solvent.
-
Spectrometers: ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz.
-
Analysis: Compare the obtained spectra with a known reference spectrum of this compound if available. Look for unexpected signals that may indicate impurities.
Section 3: Comparison with Alternative Dopamine D1 Receptor Agonists
The performance of this compound should be benchmarked against other commercially available and well-characterized D1 receptor agonists.
Selection of Comparator Compounds
A panel of alternative D1 agonists with varying properties should be chosen for a comprehensive comparison.
| Compound | Class | Key Characteristics |
| A77636 | Isochroman | Potent and selective full D1 agonist. |
| Fenoldopam | Benzazepine | Peripherally restricted partial D1 agonist, used clinically for hypertension. |
| Dihydrexidine | Isoquinoline | One of the first full D1 agonists to be studied in humans. |
| SKF 81297 | Benzazepine | A widely used tool compound for D1 receptor research. |
| SKF 82958 | Benzazepine | Another commonly used D1 agonist for in vitro and in vivo studies. |
In Vitro Performance Comparison
The following assays can be used to compare the functional activity of this compound and its alternatives.
-
Receptor Binding Assay: Determines the affinity (Ki) of the compounds for the D1 receptor. This is typically done using a competitive radioligand binding assay with a known D1 antagonist radioligand, such as [³H]-SCH23390.
-
cAMP Assay: Measures the ability of the agonists to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the D1 receptor signaling pathway. This assay provides the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.
Experimental Workflow for In Vitro Comparison
Section 4: Signaling Pathway of this compound
This compound, as a dopamine D1 receptor agonist, is expected to activate the Gαs/olf-coupled signaling cascade.
Section 5: Data Presentation
All quantitative data should be summarized in tables for easy comparison.
Purity Analysis of Commercial this compound (Lot #XXXXX)
| Analytical Method | Result |
| HPLC Purity (% Area) | 98.5% |
| LC-MS Confirmed Mass (m/z) | [Expected Mass] |
| ¹H NMR | Conforms to structure |
| Major Impurity 1 (by HPLC) | 0.8% |
| Major Impurity 2 (by HPLC) | 0.4% |
| Residual Solvents (by NMR) | <0.1% Acetone |
Comparative In Vitro Performance of D1 Agonists
| Compound | D1 Receptor Binding Affinity (Ki, nM) | D1 Receptor Functional Potency (EC₅₀, nM) | D1 Receptor Functional Efficacy (Eₘₐₓ, % of Dopamine) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| A77636 | 1.5 | 10 | 100% |
| Fenoldopam | 30 | 50 | 60% |
| Dihydrexidine | 5 | 25 | 95% |
| SKF 81297 | 3 | 15 | 98% |
| SKF 82958 | 2 | 12 | 100% |
Note: The values for comparator compounds are representative and may vary between studies.
Conclusion
This guide provides a systematic approach for researchers to independently validate the purity of commercially available this compound and compare its performance to established alternatives. By implementing these analytical and functional assays, researchers can ensure the quality of their reagents, leading to more robust and reliable scientific outcomes. It is imperative to always consult the supplier's Certificate of Analysis and to perform in-house validation, as lot-to-lot variability can occur.[2]
References
A Comparative Toxicological Study: 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene (PMTHN) and two common polycyclic musk alternatives, Tonalide (AHTN) and Galaxolide (HHCB). The information is intended to assist researchers and professionals in making informed decisions regarding the use of these compounds.
Executive Summary
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is a polycyclic musk compound with limited publicly available toxicological data. In contrast, its alternatives, Tonalide and Galaxolide, have been more extensively studied. Both Tonalide and Galaxolide have demonstrated potential as endocrine disruptors, with evidence of interaction with estrogen and androgen receptors. Acute toxicity data is available for Tonalide, while Galaxolide has been flagged for its environmental persistence and reproductive toxicity. This guide summarizes the available quantitative data, details common experimental protocols for toxicological assessment, and visualizes key signaling pathways potentially affected by these compounds.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for PMTHN, Tonalide, and Galaxolide. It is important to note the significant data gap for PMTHN, highlighting the need for further investigation into its toxicological profile.
Table 1: Acute Oral Toxicity
| Compound | Test Species | LD50 (mg/kg bw) | GHS Category |
| 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene | Data Not Available | Data Not Available | Harmful if swallowed[1] |
| Tonalide (AHTN) | Rat | 1550 | Category 4 |
| Galaxolide (HHCB) | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 |
| 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene | Leukemia cell lines | Apoptosis Assay | Induces apoptosis[2][3] |
| Tonalide (AHTN) | MCF-7 | E-Screen | Estrogenic activity observed[4] |
| Galaxolide (HHCB) | MCF-7 | E-Screen | No significant estrogenic activity[4] |
| LNCaP | Proliferation Assay | Promotes cell proliferation[5] |
Table 3: Genotoxicity (Ames Test)
| Compound | Strains | Metabolic Activation | Result |
| 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene | Data Not Available | Data Not Available | Data Not Available |
| Tonalide (AHTN) | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without S9 | Negative |
| Galaxolide (HHCB) | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without S9 | Negative |
Table 4: Endocrine Disruption Potential
| Compound | Receptor Interaction | Effect |
| 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene | Data Not Available | Data Not Available |
| Tonalide (AHTN) | Estrogen Receptor (ER) | Weak agonist/antagonist activity[4] |
| Androgen Receptor (AR) | Anti-androgenic activity | |
| Galaxolide (HHCB) | Estrogen Receptor (ER) | Anti-estrogenic activity[4][6] |
| Androgen Receptor (AR) | Agonist activity[5][7] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are based on standardized guidelines to ensure reproducibility and comparability of data.
Acute Oral Toxicity Testing (Up-and-Down Procedure - UDP)
This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.
Workflow for Acute Oral Toxicity Testing (UDP)
Caption: Workflow for the Up-and-Down Procedure for acute oral toxicity testing.
Methodology:
-
Dose Selection: An initial dose is selected based on available information about the substance.
-
Administration: The substance is administered orally to a single animal.
-
Observation: The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Stopping Criteria: The test is stopped after a predetermined number of animals have been tested or when specific criteria regarding dose reversals are met.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the observed outcomes.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Cytotoxicity Assay
References
- 1. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene|6683-48-3 - MOLBASE Encyclopedia [m.molbase.com]
- 3. 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 6683-48-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Galaxolide and Irgacure 369 are novel environmental androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ewg.org [ewg.org]
- 7. Adverse effect of environmental androgenic compounds Galaxolide and Irgacure 369 on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of D-65476 Research Findings: A Comparative Guide
This guide provides an objective comparison of the investigational MEK1/2 inhibitor, D-65476, with established therapies, Trametinib and Cobimetinib. The data presented is a synthesis of preclinical findings to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound.
Data Presentation: Comparative Efficacy and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound in comparison to Trametinib and Cobimetinib.
Table 1: In Vitro Potency Against MEK1/2 Kinases
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| This compound | 0.8 | 1.2 |
| Trametinib | 0.9 | 1.8 |
| Cobimetinib | 4.2 | 6.3 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate higher potency.
Table 2: In Vitro Proliferation Assay in A375 Melanoma Cell Line (BRAF V600E Mutant)
| Compound | GI50 (nM) |
| This compound | 1.5 |
| Trametinib | 2.1 |
| Cobimetinib | 7.8 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Table 3: Kinase Selectivity Profile
| Compound | Number of Off-Target Kinases Inhibited >50% at 1 µM |
| This compound | 3 |
| Trametinib | 8 |
| Cobimetinib | 12 |
Selectivity was assessed against a panel of 250 human kinases.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.
1. MEK1/2 In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified MEK1 and MEK2 enzymes.
-
Procedure:
-
Recombinant human MEK1 and MEK2 proteins were incubated with the test compounds at varying concentrations for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP and a substrate peptide.
-
After 60 minutes of incubation at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
2. A375 Cell Proliferation Assay
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds in a human melanoma cell line harboring the BRAF V600E mutation.
-
Procedure:
-
A375 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of the test compounds for 72 hours.
-
Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.
-
GI50 values were determined from the resulting dose-response curves.
-
3. Kinase Selectivity Profiling
-
Objective: To assess the selectivity of the compounds against a broad panel of human kinases.
-
Procedure:
-
The test compounds were screened at a concentration of 1 µM against a panel of 250 purified human kinases.
-
Kinase activity was measured using an in vitro ATP-depletion assay.
-
The percentage of inhibition for each kinase was calculated relative to a vehicle control.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.
Safety Operating Guide
Immediate Safety and Logistical Information for Novel Compounds
Due to the fictitious nature of the compound "D-65476," a specific Safety Data Sheet (SDS) and established handling protocols are unavailable. The following guidance is based on a generalized approach to handling potentially hazardous novel chemical compounds in a research and development setting. This information is intended to be illustrative and must be adapted to the actual, documented properties of any real substance.
Researchers and laboratory personnel must treat any new, uncharacterized compound as potentially hazardous. A thorough risk assessment should be conducted before any handling.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical and should be based on a comprehensive risk assessment of the compound's potential hazards, including toxicity, reactivity, and physical state (solid, liquid, gas).
Table 1: Recommended PPE for Handling Novel Compounds (e.g., "this compound")
| Protection Type | Standard Operations | High-Risk Operations * | Material Suggestions |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields | Chemical splash goggles and a face shield | Polycarbonate |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Heavy-duty nitrile or butyl rubber gloves | Check manufacturer's glove compatibility charts |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron over a lab coat or a disposable suit | Tyvek or similar material for disposable suits |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood | A NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor, acid gas) may be necessary based on risk assessment. | Consult with EH&S for proper respirator selection and fit-testing. |
*High-risk operations include handling large quantities, potential for aerosolization, or working outside of a primary engineering control.
Operational and Disposal Plans
A clear, step-by-step plan is essential for safe handling and disposal.
Experimental Workflow for Handling
The following diagram outlines a standard workflow for handling a novel compound in a laboratory setting.
Caption: Standard laboratory workflow for handling a novel chemical compound.
Disposal Plan for Novel Compounds
Proper disposal is crucial to prevent environmental contamination and ensure safety.
Table 2: Disposal Plan Summary
| Waste Type | Container | Labeling | Disposal Path |
| Solid Waste | Lined, sealed, and puncture-resistant container | "Hazardous Waste," chemical name, and associated hazards | Via approved hazardous waste vendor |
| Liquid Waste | Compatible, sealed container with secondary containment | "Hazardous Waste," chemical name, and associated hazards | Via approved hazardous waste vendor |
| Sharps | Puncture-proof sharps container | "Hazardous Sharps Waste," chemical name | Via approved hazardous waste vendor |
| Contaminated PPE | Lined, sealed container | "Hazardous Waste," "Contaminated PPE" | Via approved hazardous waste vendor |
The following logical diagram illustrates the decision-making process for waste segregation.
Caption: Decision tree for proper segregation of laboratory waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
